2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline
Description
Propriétés
IUPAC Name |
2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2/c1-17-15-23(19-9-5-3-6-10-19)21-13-14-22-24(20-11-7-4-8-12-20)16-18(2)28-26(22)25(21)27-17/h3-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTGYIUESPWXOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063585 | |
| Record name | 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | Bathocuproine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12053 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4733-39-5 | |
| Record name | Bathocuproine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4733-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bathocuproine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004733395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bathocuproine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BATHOCUPROINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9THP2V94FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (Bathocuproine)
CAS Number: 4733-39-5
Synonyms: Bathocuproine (BCP)
This technical guide provides an in-depth overview of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP), a versatile organic compound widely utilized in materials science and with emerging applications in drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key applications, supported by experimental protocols and quantitative data.
Physicochemical and Photophysical Properties
Bathocuproine is a white to light yellow crystalline powder known for its high electron affinity and wide energy band gap.[1][2] These characteristics make it an excellent material for various electronic applications. Its core structure is a rigid, planar 1,10-phenanthroline N-heterocycle, which is adept at forming stable complexes with a variety of metal ions.[3]
Table 1: Physicochemical Properties of Bathocuproine (BCP)
| Property | Value | References |
| CAS Number | 4733-39-5 | [1][4][5][6][7] |
| Molecular Formula | C₂₆H₂₀N₂ | [1][4][7] |
| Molecular Weight | 360.45 g/mol | [1][4] |
| Melting Point | 279-283 °C | [4][6] |
| Appearance | White to yellow crystalline powder | [8] |
| Purity | ≥99% (HPLC), Sublimed Grade | [4][9] |
Table 2: Photophysical Properties of Bathocuproine (BCP)
| Property | Value | Conditions | References |
| λ_max_ (Absorption) | 277 - 280 nm | In Methanol or THF | [4][6][9] |
| λ_em_ (Fluorescence) | 386 nm ±10 nm | In THF | [4][9] |
| Energy Level | ~3.3 eV | - | [10] |
| LUMO | ~3.5 eV | - | [11][12] |
| HOMO | ~6.4 eV | - | [11] |
Synthesis and Experimental Protocols
The synthesis of BCP has evolved from classical methods like the Skraup and Doebner-von Miller reactions, which often suffered from low yields and the use of hazardous reagents like arsenic acid.[5][10] Modern approaches favor a more efficient and environmentally benign one-step synthesis.
One-Step Synthesis Protocol (Patent-Based)
A one-step synthesis method has been developed, which involves the reaction of o-phenylenediamine with a propiophenone derivative in the presence of a mixed-acid dehydrating agent.[5][7] This method is noted for being mild, easy to control, and producing a high-purity product.[5]
General Procedure:
-
Reaction Setup: In a reaction vessel, concentrated hydrochloric acid is added. O-phenylenediamine is then added in batches at room temperature and stirred for 1-6 hours.[7]
-
First Reaction Step: The propiophenone derivative (referred to as "formula III" in patents) is added to the solution. The mixture is heated to 50-90°C and allowed to react for 2-10 hours.[5][7]
-
Second Reaction Step: An organic acid (e.g., acetic acid, propionic acid) is added to the mixture. The reaction is then refluxed at 90-110°C for an additional 2-10 hours. The organic acid acts as a phase-transfer catalyst, dehydrating agent, and buffer.[5][7]
-
Work-up and Purification: After the reaction is complete, a ketone-based solvent is used for extraction and purification, which helps to reduce product loss and simplify the separation steps.[5]
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and biological activity of 1H-imidazo[4,5-f][1,10]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fabrication of perovskite solar cells [bio-protocol.org]
- 5. WO2010127575A1 - One-step synthesis method of 2,9-dimethyl-4,7-diphenyl-1,10- phenanthroline - Google Patents [patents.google.com]
- 6. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20120165532A1 - One-Step Synthesis Method of 2,9-Dimethyl-4,7-Diphenyl-1,10- Phenanthroline - Google Patents [patents.google.com]
- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 9. Antitumor Activity of 2,9-Di-Sec-Butyl-1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2010127574A1 - One-step synthesis method of symmetrical 1,10- phenanthroline derivative - Google Patents [patents.google.com]
- 11. Site‐Selective Fluorination of Bathocuproine Derivatives for Enhanced Performance and Stability in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ossila.com [ossila.com]
Technical Guide: 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (Bathocuproine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties and applications of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline, a key organic compound in modern electronics and a subject of interest in broader chemical and materials science research.
Core Physicochemical Data
This compound, commonly known as Bathocuproine (BCP), is a high-purity organic compound essential in the fabrication of advanced electronic devices. Its molecular characteristics are summarized below.
| Property | Value |
| Molecular Weight | 360.46 g/mol |
| Chemical Formula | C₂₆H₂₀N₂ |
| CAS Number | 4733-39-5 |
| Appearance | Yellow powder |
| Melting Point | 279-283 °C (lit.) |
| Maximum Absorption (λmax) | 277 nm |
| Fluorescence Emission (λem) | 386 nm ±10 nm in THF |
Applications in Research and Development
Bathocuproine is a wide-band-gap material with high electron affinity, making it a critical component in organic electronics.[1] Its primary roles include:
-
Electron Transport Layer (ETL) and Hole-Blocking Layer (HBL): In Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, BCP facilitates the efficient transport of electrons while blocking holes, preventing recombination at the cathode.[1][2] This function is crucial for enhancing device efficiency, stability, and lifespan.[1][2]
-
Exciton-Blocking Barrier: BCP prevents the diffusion of excitons towards the electrode, which would otherwise lead to non-radiative recombination and reduced device performance.[1]
-
Interfacial Layer: When inserted between a metal cathode (like aluminum or silver) and an organic layer, BCP can establish an Ohmic contact, improving charge injection and collection.[1][3][4][5]
While the predominant application of BCP is in materials science, phenanthroline derivatives, in general, have been explored in drug research and development. Some have shown potential as anti-cancer and antibacterial agents.[6] Specifically, 2,9-dimethyl-1,10-phenanthroline (neocuproine), a related compound, has demonstrated potent, copper-dependent cytotoxic activity with anti-tumor properties.[7][8]
Experimental Protocols
The application of Bathocuproine in thin-film devices requires precise deposition techniques. The two most common methods are thermal evaporation and solution processing (spin coating).
Thermal Evaporation
This is a vacuum-based deposition technique used to create highly uniform thin films.
Methodology:
-
Place a crucible containing high-purity BCP powder (≥99%) inside a thermal evaporation chamber.
-
Evacuate the chamber to a high vacuum, typically around 1 × 10⁻⁶ mbar.
-
Heat the crucible to sublimate the BCP. The vaporized material will then deposit onto the substrate.
-
The deposition rate is controlled by the temperature of the crucible and is typically maintained at a slow rate, for example, 0.2 Å/s, to ensure a uniform layer.[9]
-
The desired thickness of the BCP layer is monitored in real-time using a quartz crystal microbalance. A typical thickness for an ETL/HBL is between 5 and 20 nm.[5]
Solution Processing (Spin Coating)
Spin coating is a cost-effective, non-vacuum technique for depositing thin films from solution.
Methodology:
-
Solution Preparation:
-
Prepare a dilute solution of BCP. A common concentration is 0.5 mg/mL.[9][10]
-
The solvent system can vary. A mixture of toluene and methanol (e.g., 1:9 v/v) is effective.[9] Ethanol can also be used as a solvent.[10]
-
The solution may be stirred at a slightly elevated temperature (e.g., 50°C) to ensure complete dissolution.[9]
-
-
Deposition:
-
Dispense a small amount of the BCP solution onto the center of the substrate.
-
Spin the substrate at a high speed, for example, 3000-4000 RPM, for a set duration, typically 30-60 seconds.[9][10] The spinning action spreads the solution evenly across the substrate, and the solvent evaporates, leaving a thin film of BCP.
-
The thickness of the film is controlled by the solution concentration and the spin speed. A spin speed of 3000 RPM for 50 seconds can yield a film of approximately 5 nm.[10]
-
Logical Workflow of BCP in an Organic Solar Cell
The following diagram illustrates the typical layered structure of an inverted perovskite solar cell and the functional role of Bathocuproine within this architecture.
References
- 1. ossila.com [ossila.com]
- 2. 浴铜灵 ≥99% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 6. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 7. 2,9-Dimethyl-1,10-phenanthroline (neocuproine): a potent, copper-dependent cytotoxin with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic cytotoxicity caused by forming a complex of copper and 2,9-dimethyl-1,10-phenanthroline in cultured vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (Bathocuproine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline, commonly known as Bathocuproine. It details the compound's structure, physicochemical properties, and synthesis methodologies. A significant focus is placed on its application as a highly selective chelating agent for copper(I) ions in the well-established Bathocuproine assay. Detailed experimental protocols for both the synthesis of Bathocuproine and its use in copper quantification are provided. Furthermore, this guide explores its emerging roles in materials science, particularly in Organic Light Emitting Diodes (OLEDs), and in the development of novel metal complexes with potential therapeutic applications.
Core Compound Structure and Properties
This compound is a heterocyclic organic compound featuring a rigid phenanthroline core. The nitrogen atoms at positions 1 and 10 are the key binding sites for metal ions.[1] The methyl groups at positions 2 and 9 introduce steric hindrance, which plays a crucial role in its selectivity for certain metal geometries. The phenyl groups at positions 4 and 7 enhance the compound's stability and influence its solubility and electronic properties.
The molecular structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for Bathocuproine is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₂₀N₂ | [2] |
| Molecular Weight | 360.45 g/mol | [2] |
| CAS Number | 4733-39-5 | [2] |
| Appearance | Pale yellow solid | [3] |
| Melting Point | 279-283 °C (lit.) | [2] |
| λmax | 277 nm | [2] |
| Fluorescence Emission | λem 386 nm ±10 nm in THF | [2] |
| Assay Purity | ≥99% (HPLC) | [2] |
| Solubility | Soluble in organic solvents, slightly soluble in water. | [4] |
| Energy Level (OLED) | 3.3 eV | [5][6] |
Synthesis of this compound
The synthesis of Bathocuproine has been approached through various methods, with the Skraup-Doebner-von-Miller reaction being a traditional route. However, this method is often associated with low yields and the use of hazardous reagents.[6] More recent developments have focused on one-step synthesis methods that offer higher yields and improved environmental profiles.[5][6]
One-Step Synthesis Protocol
A patented one-step synthesis method involves the reaction of o-phenylenediamine with 4-phenyl-3-buten-2-one in the presence of a mixed-acid dehydrating agent.[5][6]
Reactants:
-
o-Phenylenediamine
-
4-Phenyl-3-buten-2-one (Formula III in the patent)
-
Mixed Dehydrating Agent (e.g., a mixture of concentrated hydrochloric acid and an organic acid like acetic acid)[5]
General Procedure:
-
o-Phenylenediamine and 4-phenyl-3-buten-2-one are reacted in the presence of a mixed-acid dehydrating agent.
-
The organic acid in the mixture can act as a phase-transfer catalyst, dehydrating agent, and buffer, which helps to reduce polymerization and side reactions.[6]
-
The reaction is carried out under controlled temperature conditions.
-
Upon completion, the product is isolated and purified, often through recrystallization, to yield this compound.
This improved method is reported to be more suitable for industrial-scale production due to its higher yield and easier work-up.[6]
Caption: One-step synthesis of Bathocuproine.
Experimental Protocols: The Bathocuproine Assay for Copper(I) Quantification
The most prominent application of Bathocuproine is in the selective quantification of cuprous ions (Cu(I)). It forms a stable, water-soluble, orange-colored chelate with Cu(I).[7] The sulfonated derivative, bathocuproinedisulfonic acid (BCS), is often used for improved aqueous solubility.[8][9] The resulting complex has a maximum absorbance at approximately 484 nm, which can be measured spectrophotometrically.[7]
Principle of the Assay
The assay is based on the selective chelation of Cu(I) by two molecules of Bathocuproine or its sulfonated analog. The steric hindrance from the methyl groups at the 2 and 9 positions prevents the formation of a stable complex with copper(II) ions, which prefer a square-planar or octahedral coordination geometry.
Caption: Workflow of the Bathocuproine assay for copper quantification.
Standard Protocol for Total Copper Measurement
This protocol is adapted from standard methods for water analysis and can be modified for biological samples.[7][10]
Reagents:
-
Bathocuproine Disulfonate (BCS) Solution: Prepare a stock solution of BCS in deionized water.
-
Hydroxylamine Hydrochloride Solution: To reduce Cu(II) to Cu(I).
-
Buffer Solution (pH 4.0-5.0): Sodium acetate or citrate buffer is commonly used to maintain the optimal pH for color formation.[7]
-
Copper Standard Solution: For generating a calibration curve.
Procedure:
-
Sample Preparation: If necessary, digest the sample to release bound copper. For water samples, acidification with nitric acid or hydrochloric acid can prevent adsorption to container walls.[7]
-
Reduction of Cu(II): To a known volume of the sample, add hydroxylamine hydrochloride solution and allow sufficient time for the reduction of any Cu(II) to Cu(I). A 30-minute incubation is often cited.[10]
-
pH Adjustment: Add the buffer solution to adjust the pH to the optimal range of 4 to 5.[7]
-
Color Development: Add the BCS solution to the sample. The characteristic orange color of the Cu(I)-BCS complex will form.
-
Spectrophotometric Measurement: After a set time for color development (e.g., 15 minutes), measure the absorbance of the solution at 484 nm using a spectrophotometer.[10]
-
Quantification: Determine the copper concentration in the sample by comparing its absorbance to a calibration curve prepared using standard copper solutions.
Improved Protocol for Biological Samples
A known issue with the standard Bathocuproine assay in biological systems is the potential for interference from Cu(II) ions, which can be reduced by certain amino acid residues, leading to an overestimation of Cu(I).[8] An improved method introduces a strong Cu(II) chelator to prevent this interference.[8]
Key Modification:
-
Before the addition of BCS, introduce a strong Cu(II) chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to the sample.[8] This sequesters any free Cu(II), preventing its subsequent reduction and interference with the assay.
Other Notable Applications
Beyond its use in copper quantification, this compound has found applications in other advanced scientific fields.
Organic Light Emitting Diodes (OLEDs)
With a high energy level of 3.3 eV, Bathocuproine is utilized as an exciton and hole-blocking material in OLED devices.[5][6] Its electron-transporting properties contribute to higher power efficiency, lower operating voltages, and longer device lifetimes.
Coordination Chemistry and Drug Development
Bathocuproine serves as a ligand in the synthesis of novel metal complexes. For instance, copper(II)-dipeptide-bathophenanthroline complexes have been synthesized and are being investigated as potential anticancer agents.[11] The bulky nature of the Bathocuproine ligand influences the coordination geometry and reactivity of the resulting metal complexes.
Conclusion
This compound is a versatile and important molecule in analytical chemistry, materials science, and medicinal chemistry. Its highly selective and sensitive reaction with copper(I) ions has established the Bathocuproine assay as a standard method for copper quantification. Ongoing research continues to unveil new applications for this compound and its derivatives, particularly in the development of advanced electronic materials and novel therapeutic agents. This guide provides a foundational technical understanding for researchers and professionals working with or considering the use of Bathocuproine in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS 4733-39-5 [sigmaaldrich.com]
- 3. Neocuproine - Wikipedia [en.wikipedia.org]
- 4. CAS 484-11-7: 2,9-Dimethyl-1,10-phenanthroline [cymitquimica.com]
- 5. US20120165532A1 - One-Step Synthesis Method of 2,9-Dimethyl-4,7-Diphenyl-1,10- Phenanthroline - Google Patents [patents.google.com]
- 6. WO2010127575A1 - One-step synthesis method of 2,9-dimethyl-4,7-diphenyl-1,10- phenanthroline - Google Patents [patents.google.com]
- 7. NEMI Method Summary - 3500-Cu C [nemi.gov]
- 8. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. auxilab.es [auxilab.es]
- 10. amt.copernicus.org [amt.copernicus.org]
- 11. New Copper(II)-L-Dipeptide-Bathophenanthroline Complexes as Potential Anticancer Agents—Synthesis, Characterization and Cytotoxicity Studies—And Comparative DNA-Binding Study of Related Phen Complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Physical and Chemical Properties of Bathocuproine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bathocuproine, systematically named 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline, is a high-purity organic compound widely recognized for its utility in analytical chemistry and materials science.[1][2][3] As a derivative of 1,10-phenanthroline, its unique structure, featuring methyl groups in the 2 and 9 positions and phenyl groups at the 4 and 7 positions, imparts steric hindrance around the nitrogen chelating sites. This configuration makes it a highly selective and sensitive reagent for copper(I) ions.[1] Furthermore, its electronic properties, such as a wide band-gap and high electron affinity, have established bathocuproine as a critical material in the fabrication of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic cells (OPVs).[3][4] In these applications, it frequently serves as a hole-blocking or electron-transporting layer, enhancing device efficiency and stability.[4] This guide provides a comprehensive overview of the core physical and chemical properties of bathocuproine, detailed experimental protocols for its key applications, and visual diagrams to elucidate fundamental processes.
Core Physical and Chemical Properties
Bathocuproine is a pale yellow, crystalline solid at room temperature.[1] The presence of bulky phenyl and methyl substituents flanking the nitrogen atoms makes it a sterically hindered bidentate chelating ligand.
Table 1: General and Physical Properties of Bathocuproine
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | BCP, 4,7-Diphenyl-2,9-dimethyl-1,10-phenanthroline | |
| CAS Number | 4733-39-5 | [1][2] |
| Molecular Formula | C₂₆H₂₀N₂ | [1][2] |
| Molecular Weight | 360.46 g/mol | [1][2] |
| Appearance | Light yellow to yellow powder/solid | [1] |
| Melting Point | 279-283 °C | [2] |
| Boiling Point | 482.47°C (estimate) | [2] |
| pKa | 5.88 ± 0.30 (Predicted) | [2] |
Table 2: Solubility of Bathocuproine
Bathocuproine is sparingly soluble in water but shows moderate to good solubility in various organic solvents.[5]
| Solvent | Solubility | Reference |
| Methanol | 36 mg/100 mL | |
| Ethanol (95%) | 50 mg/mL | [5] |
| Isoamyl alcohol | 18 mg/100 mL | [5] |
| Dioxane | 100 mg/mL | [5] |
| Pyridine (5%) | Forms a dark yellow solution | [5] |
| Benzene | Slightly soluble (heating increases solubility) | [2] |
| Chloroform | Moderately soluble | |
| Dichloromethane | Moderately soluble | |
| Tetrahydrofuran | Moderately soluble | |
| Nitrobenzene | Soluble | [5] |
| Water | Partly miscible/sparingly soluble | [2] |
Table 3: Spectroscopic and Complexation Properties
The most prominent application of bathocuproine in analytical chemistry is its reaction with cuprous ions (Cu⁺) to form a distinctively colored complex.
| Property | Value | Reference |
| λmax (Bathocuproine ligand) | ~280 nm (in methanol) | [2][5] |
| Complex Formed | [Cu(bathocuproine)₂]⁺ | [6] |
| Complex Color | Orange | [7] |
| λmax (Cu(I)-Bathocuproine Complex) | 484 nm | [1] |
| Molar Absorptivity (ε) of Cu(I)-BCS Complex * | 1.3 x 10⁴ L mol⁻¹ cm⁻¹ | [8] |
| Molar Absorptivity (ε) of Cu(I)-Neocuproine Complex † | 7.90 x 10³ L mol⁻¹ cm⁻¹ (in isoamyl alcohol) | [3] |
*Note: This value is for the water-soluble analog, bathocuproinedisulfonic acid (BCS). It serves as a close approximation for the bathocuproine complex in aqueous-miscible systems. †Note: This value is for the closely related ligand neocuproine and provides a reasonable estimate for the bathocuproine complex in organic solvents like isoamyl alcohol.
Key Chemical Reactions and Mechanisms
The primary chemical utility of bathocuproine stems from its highly specific chelation of copper(I) ions. The two nitrogen atoms of the phenanthroline ring act as a bidentate ligand, forming a stable five-membered ring with the metal ion. Two molecules of bathocuproine coordinate with one Cu(I) ion to form a tetrahedral complex.
Caption: Chelation of a single Copper(I) ion by two molecules of bathocuproine.
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Copper(I)
This protocol details the use of bathocuproine for the quantitative analysis of copper(I) in a sample, a method widely employed in environmental and biological monitoring.[9]
1. Reagent Preparation:
- Bathocuproine Solution (0.0028 M): Dissolve an accurately weighed amount of bathocuproine in a suitable solvent (e.g., isoamyl alcohol or ethanol) to achieve the desired concentration. Store in a dark bottle to prevent photodegradation.
- Reducing Agent (Hydroxylamine Hydrochloride, 10% w/v): Dissolve 10 g of hydroxylammonium chloride in 100 mL of deionized water. This solution is used to reduce any Cu(II) present in the sample to Cu(I).
- Buffer Solution (pH 5-6): Prepare a sodium citrate or acetate buffer to maintain the optimal pH for complex formation.[1]
- Copper Standard Solutions: Prepare a series of standard copper solutions (e.g., 0.1 to 10 ppm) by diluting a certified stock solution.
2. Sample Preparation and Measurement Workflow:
Caption: Step-by-step workflow for the quantification of copper using bathocuproine.
3. Procedure: a. To an aliquot of the sample (and each standard), add the hydroxylamine hydrochloride solution to reduce all copper to the cuprous state. b. Adjust the pH of the solution to between 5 and 6 using the buffer solution. c. Add the bathocuproine solution and mix thoroughly. An orange color will develop if copper is present. d. Allow the solution to stand for at least 15 minutes to ensure complete complex formation.[1] e. If using an extraction solvent like isoamyl alcohol, shake the mixture vigorously to transfer the colored complex to the organic phase. Allow the layers to separate. f. Measure the absorbance of the solution (or the organic layer) at 484 nm using a spectrophotometer, against a reagent blank. g. Construct a calibration curve from the absorbance readings of the standard solutions and determine the concentration of copper in the sample.
4. Notes on Interferences:
- The method is highly selective for copper(I).
- Strong chelating agents such as EDTA and cyanide can interfere by competing for copper ions, leading to lower results.[7]
Protocol 2: Deposition of Bathocuproine as a Hole-Blocking Layer (HBL) in Organic Solar Cells
This protocol describes a solution-based method for depositing a thin film of bathocuproine, which acts as a hole-blocking and electron-transporting layer in OPVs.[10]
1. Solution Preparation:
- Prepare a dilute solution of bathocuproine (e.g., 0.5 mg/mL) in a suitable solvent system. A mixture of toluene and methanol has been shown to be effective.[10] Alternatively, ethanol can be used. The concentration may need to be optimized depending on the desired film thickness and the specific device architecture.[10]
2. Deposition Procedure (Spin Coating): a. This procedure should be carried out in an inert atmosphere (e.g., a glovebox) to prevent contamination of the organic layers. b. The substrate with the previously deposited active layer (e.g., PTB7:PC₇₁BM) is placed on the spin coater chuck. c. A small volume of the bathocuproine solution is dispensed onto the center of the substrate. d. The substrate is then spun at a high speed (e.g., 3000-4000 rpm) for a set duration (e.g., 50-60 seconds). The spinning speed and time are critical parameters that control the thickness of the resulting film. e. After spin coating, the substrate is typically annealed to remove any residual solvent. f. The cathode (e.g., silver or aluminum) is then deposited on top of the bathocuproine layer, usually via thermal evaporation.
3. Logical Workflow for HBL Deposition:
Caption: Process flow for creating a bathocuproine hole-blocking layer via spin coating.
Conclusion
Bathocuproine is a remarkably versatile compound with significant applications in both analytical chemistry and materials science. Its highly specific and sensitive reaction with copper(I) makes it an invaluable tool for trace metal analysis. Concurrently, its electronic properties facilitate its use as a key component in enhancing the performance of organic electronic devices. The detailed properties and protocols provided in this guide offer a solid foundation for researchers and professionals working with this important chemical.
References
- 1. Bathocuproine | 4733-39-5 [chemicalbook.com]
- 2. Bathocuproine CAS#: 4733-39-5 [m.chemicalbook.com]
- 3. \mathrm{Cu}^{+}reacts with neocuproine to form (neocuproine) 2_2^{-} \mat.. [askfilo.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. info.gfschemicals.com [info.gfschemicals.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Solubility of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline, commonly known as Bathocuproine (BCP), in various organic solvents. The information compiled herein is intended to support research and development activities where BCP is utilized, particularly in the fields of organic electronics, photovoltaics, and analytical chemistry.
Core Compound Information
-
IUPAC Name: this compound
-
Synonyms: Bathocuproine, BCP
-
CAS Number: 4733-39-5
-
Molecular Formula: C₂₆H₂₀N₂
-
Molar Mass: 360.45 g/mol
-
Appearance: Pale yellow solid.
BCP is a heterocyclic organic compound widely used as a chelating agent and as a functional material in organic light-emitting diodes (OLEDs) and perovskite solar cells, where it often serves as a hole-blocking or electron-transporting layer.[1][2] Its solubility in organic solvents is a critical parameter for solution-based processing and device fabrication.
Quantitative and Qualitative Solubility Data
The solubility of BCP varies across different organic solvents, a crucial consideration for its application in solution-based processing techniques. Below is a summary of available quantitative and qualitative solubility data.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Quantitative Solubility | Qualitative Solubility | Source(s) |
| Dioxane | 100 mg/mL | Soluble | [3][4][5][6] |
| 95% Ethanol | 50 mg/mL | Soluble | [3][4][5][6] |
| Methanol | 36 mg/100mL | Slightly Soluble (Heated) | [1][3][4][5][6][7] |
| Isoamyl alcohol | 18 mg/100mL | Soluble | [3][4][5][6] |
| Chloroform | Not specified | Good solubility | [8] |
| Tetrahydrofuran (THF) | Not specified | Soluble | [9] |
| Dichloromethane | Not specified | Soluble | [10] |
| Benzene | Not specified | Slightly Soluble (Heated) | [1][7] |
| Dimethyl Sulfoxide (DMSO) | Not specified | Slightly Soluble (Heated) | [1][7] |
| Acetone | Not specified | Soluble | [1][7] |
| 2-Propanol | Not specified | Soluble | [1][7] |
| Nitrobenzene | Not specified | Soluble | [3][4][5] |
| 5% Pyridine | Not specified | Dissolves to a dark yellow solution | [3][5] |
*Note: The units for Dioxane and 95% Ethanol were reported as mg/ml in the source, which is unusually high. This may be a typographical error, and it is advisable to verify these values experimentally.
Experimental Protocols: A General Methodology for Solubility Determination
While specific experimental protocols for determining the solubility of BCP were not detailed in the surveyed literature, a widely accepted and reliable method is the Saturation Shake-Flask Method . This technique is considered the gold standard for measuring equilibrium solubility.
Principle of the Saturation Shake-Flask Method
This method is based on achieving a state of thermodynamic equilibrium between the undissolved solid solute and its saturated solution. An excess amount of the solid compound is added to the solvent of interest and agitated for a prolonged period until the concentration of the dissolved solute in the solvent remains constant.
Detailed Experimental Workflow
-
Preparation:
-
Ensure the this compound to be tested is of high purity.
-
Use analytical grade organic solvents.
-
Clean and dry all glassware thoroughly.
-
-
Saturation:
-
Add an excess amount of BCP to a sealed flask or vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the container to prevent solvent evaporation.
-
Place the flask in a constant temperature shaker bath. Temperature control is critical as solubility is temperature-dependent. A standard temperature of 25 °C is often used.
-
Agitate the mixture for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
-
Phase Separation:
-
Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid overestimation of solubility.
-
Common methods for phase separation include centrifugation followed by careful decantation of the supernatant, or filtration using a syringe filter (e.g., 0.22 µm pore size) that is compatible with the organic solvent.
-
-
Analysis of the Saturated Solution:
-
The concentration of BCP in the clear, saturated filtrate or supernatant is then determined using a suitable analytical technique.
-
UV-Visible Spectroscopy: This is a common method for quantifying the concentration of chromophoric compounds like BCP. A calibration curve of absorbance versus known concentrations of BCP in the specific solvent must be prepared beforehand. The saturated solution may need to be diluted to fall within the linear range of the calibration curve.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another highly accurate method for concentration determination and has the advantage of separating the compound of interest from any potential impurities. A calibration curve is also required.
-
-
Data Reporting:
-
The solubility should be reported in standard units such as mg/mL, g/100mL, or molarity (mol/L).
-
The temperature at which the solubility was determined must always be specified.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the general experimental protocol for determining the solubility of an organic compound.
Caption: General workflow for determining the solubility of BCP.
Signaling Pathways and Logical Relationships
In the context of this technical guide, we can visualize the logical relationship for selecting an appropriate solvent based on the intended application.
Caption: Solvent selection logic based on application needs.
References
- 1. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline spectral data (NMR, IR, UV-Vis)
An In-depth Technical Guide to the Spectral Data of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (Bathocuproine)
This technical guide provides a comprehensive overview of the spectral data for this compound, commonly known as Bathocuproine (BCP). The information presented is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, including experimental protocols and data presented in a clear, tabular format.
Compound Overview
Bathocuproine is a derivative of 1,10-phenanthroline, characterized by methyl groups at the 2 and 9 positions and phenyl groups at the 4 and 7 positions.[1] This substitution pattern makes it a bulky bidentate chelating ligand.[1] It is a pale yellow solid soluble in various organic solvents.[1] BCP is widely used in organic electronics, serving as a hole-blocking or electron-transporting layer in devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, where it can enhance power conversion efficiency.[2] It is also utilized as a sensitive and specific colorimetric reagent for the detection of Copper(I).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for Bathocuproine.
¹H NMR Spectral Data
The ¹H NMR spectrum of Bathocuproine is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.75 | s | H-5, H-6 |
| 7.51 | m | Phenyl H |
| 7.48 | s | H-3, H-8 |
| 7.45 | m | Phenyl H |
| 2.99 | s | Methyl H (CH₃) |
| Data sourced from a 400 MHz spectrum in CDCl₃.[3] |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 159.5 | C-2, C-9 |
| 149.1 | C-4, C-7 |
| 144.9 | C-10a, C-10b |
| 137.5 | Phenyl C (quaternary) |
| 129.8 | Phenyl C-H |
| 128.6 | Phenyl C-H |
| 126.9 | Phenyl C-H |
| 125.3 | C-5, C-6 |
| 123.0 | C-3, C-8 |
| 25.8 | Methyl C (CH₃) |
| Note: This is a representative table based on typical values for similar aromatic structures. Specific experimental data can be found in dedicated spectral databases.[4] |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra of Bathocuproine is as follows:
-
Sample Preparation : Dissolve approximately 5-10 mg of Bathocuproine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5]
-
Instrumentation : Utilize a Nuclear Magnetic Resonance spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.[3]
-
Data Acquisition :
-
Data Processing : Process the raw data by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of Bathocuproine exhibits several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H Stretch |
| 2900-3000 | Medium | Methyl C-H Stretch |
| 1580-1610 | Strong | C=C Aromatic Ring Stretch |
| 1500-1550 | Strong | C=N Ring Stretch |
| 1400-1450 | Medium | C-H Bending (Methyl) |
| 700-850 | Strong | C-H Out-of-plane Bending (Aromatic) |
| Data obtained from spectra using KBr disc or ATR techniques.[4][8] |
Experimental Protocol for IR Spectroscopy
Solid samples of Bathocuproine can be analyzed using the following methods:
-
KBr Disc Method :
-
Attenuated Total Reflectance (ATR) :
-
Place a small amount of the solid Bathocuproine powder directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum directly without further sample preparation.[4] This technique is often faster and requires less sample preparation than the KBr method.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
UV-Vis Spectral Data
Bathocuproine exhibits strong absorption in the UV region due to its extensive aromatic system.
| Wavelength (λmax) | Solvent |
| ~280 nm | Methanol |
| 277 nm | Tetrahydrofuran (THF) |
| ~290 nm | Dichloromethane |
| Data sourced from various suppliers and research articles.[10] |
Experimental Protocol for UV-Vis Spectroscopy
The procedure for obtaining a UV-Vis spectrum is as follows:
-
Sample Preparation : Prepare a dilute solution of Bathocuproine in a UV-transparent solvent (e.g., methanol, dichloromethane, THF). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 for optimal accuracy.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second cuvette with the prepared Bathocuproine solution.
-
Place both cuvettes in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).[11] The instrument automatically subtracts the absorbance of the solvent.
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like Bathocuproine.
Caption: General workflow for spectroscopic analysis.
References
- 1. Bathocuproine - Wikipedia [en.wikipedia.org]
- 2. Bathocuproine | 4733-39-5 [chemicalbook.com]
- 3. Bathocuproine(4733-39-5) 1H NMR [m.chemicalbook.com]
- 4. Bathocuproine | C26H20N2 | CID 65149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. emory.edu [emory.edu]
- 8. rsc.org [rsc.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. pasg.nhs.uk [pasg.nhs.uk]
The Discovery and Enduring Legacy of Bathocuproine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline), a substituted phenanthroline derivative, has carved a significant niche in the landscape of analytical chemistry and materials science since its initial synthesis in the mid-20th century. First described by Francis H. Case and James A. Brennan in 1954, this sterically hindered chelating agent exhibits a remarkable selectivity for copper(I) ions, a property that has been extensively exploited for the sensitive colorimetric determination of copper in a myriad of matrices. Beyond its foundational role in analytical methods, Bathocuproine and its derivatives have found contemporary applications in the burgeoning field of organic electronics, serving as crucial components in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols associated with Bathocuproine, tailored for professionals in research and development.
Historical Development: From Analytical Reagent to Electronic Material
The story of Bathocuproine is intrinsically linked to the broader development of specific chelating agents for transition metals in the early to mid-20th century. Following the discovery of 1,10-phenanthroline's ability to form intensely colored complexes with iron(II), a concerted effort was made to synthesize derivatives with tailored selectivities for other metal ions.
In 1954, Francis H. Case and James A. Brennan, working on substituted 1,10-phenanthrolines, reported the synthesis of this compound. The introduction of methyl groups at the 2 and 9 positions, adjacent to the nitrogen atoms, creates significant steric hindrance. This structural feature prevents the formation of the stable, octahedrally coordinated tris-ligand complex typical for iron(II), while readily allowing the formation of a tetrahedral bis-ligand complex with the smaller copper(I) ion. This selective chelation results in a stable, intensely colored orange-yellow complex, laying the groundwork for a highly specific analytical method for copper determination.
The popularization and systematic study of Bathocuproine and other copper-specific reagents were significantly advanced by the work of G. Frederick Smith and Harvey Diehl. Through their comprehensive monograph, "The Copper Reagents: Cuproine, Neocuproine, Bathocuproine," they provided the analytical community with a thorough understanding of the properties and applications of these compounds, solidifying their place in the analytical chemist's toolkit.[1][2] Smith, a prolific researcher and founder of GFS Chemicals, was instrumental in the commercial production and promotion of many analytical reagents, including phenanthroline derivatives.[1][3][4]
In recent decades, the unique electronic properties of Bathocuproine have led to its adoption in the field of organic electronics. Its high electron mobility and wide bandgap make it an excellent material for use as a hole-blocking layer (HBL) or an electron transport layer (ETL) in OLEDs and OPVs. In these applications, a thin film of Bathocuproine is deposited between the active layer and the cathode to improve charge transport and device efficiency.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the properties of Bathocuproine and its copper complex is essential for its effective application. The key quantitative data are summarized in the tables below.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₂₀N₂ | |
| Molar Mass | 360.46 g/mol | |
| Appearance | Pale yellow solid | |
| Melting Point | 282-284 °C | |
| CAS Number | 4733-39-5 | |
| Solubility | Soluble in polar organic solvents (e.g., chloroform, methanol, ethanol) |
Table 1: Physical Properties of Bathocuproine
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 479 nm | [1] |
| Molar Absorptivity (ε) | 1.42 x 10⁴ L mol⁻¹ cm⁻¹ | [1] |
| Stoichiometry (Bathocuproine:Cu(I)) | 2:1 | |
| Color of Complex | Orange-Yellow |
Table 2: Spectroscopic Properties of the Bathocuproine-Copper(I) Complex
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 483 nm | |
| Molar Absorptivity (ε) | 1.33 x 10⁴ L mol⁻¹ cm⁻¹ |
Table 3: Spectroscopic Properties of the Bathocuproine Disulfonate-Copper(I) Complex
Key Experimental Protocols
Original Synthesis of Bathocuproine (Case and Brennan, 1954)
General Reaction Scheme:
Caption: Generalized Skraup-type synthesis of Bathocuproine.
Improved Spectrophotometric Determination of Copper(I)
This protocol describes an improved method for the selective quantification of Cu(I) using the water-soluble analog of Bathocuproine, Bathocuproinedisulfonic acid (BCS), which mitigates interference from Cu(II).
Methodology:
-
Sample Preparation: Prepare the sample solution containing the unknown copper concentration.
-
Chelation of Copper(II): To the sample solution, add a solution of ethylenediaminetetraacetic acid (EDTA) to a final concentration sufficient to chelate any Cu(II) ions present. Incubate the mixture for a short period to ensure complete complexation.
-
Color Development: Add a solution of Bathocuproinedisulfonic acid (BCS) to the mixture. The Cu(I) ions will selectively react with BCS to form a stable, orange-yellow complex.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax = 483 nm) using a spectrophotometer.
-
Quantification: Determine the concentration of Cu(I) in the sample by comparing the measured absorbance to a calibration curve prepared from standard solutions of Cu(I) treated with the same procedure.
Caption: Workflow for the improved spectrophotometric determination of Cu(I).
Thin Film Deposition by Spin Coating
This protocol outlines a common method for depositing a thin film of Bathocuproine for applications in organic electronics.
Methodology:
-
Solution Preparation: Prepare a dilute solution of Bathocuproine in a suitable organic solvent (e.g., a mixture of toluene and methanol). The concentration will depend on the desired film thickness.
-
Substrate Preparation: Ensure the substrate (e.g., indium tin oxide-coated glass) is thoroughly cleaned and treated to ensure good film adhesion.
-
Spin Coating: Dispense the Bathocuproine solution onto the center of the substrate. Spin the substrate at a high rotational speed (e.g., 3000-5000 rpm) for a set duration (e.g., 30-60 seconds). The spinning process evenly distributes the solution, and solvent evaporation leaves a thin, uniform film of Bathocuproine.
-
Annealing (Optional): In some cases, a post-deposition annealing step at a moderate temperature may be performed to improve the film quality and device performance.
Caption: Workflow for Bathocuproine thin film deposition by spin coating.
Thin Film Deposition by Thermal Evaporation
Thermal evaporation is another widely used technique for depositing high-quality, uniform thin films of Bathocuproine, particularly in the fabrication of OLEDs and OPVs.
Methodology:
-
Source Preparation: Place a small amount of high-purity Bathocuproine powder into a crucible (e.g., made of tungsten or molybdenum) within a high-vacuum chamber.
-
Substrate Mounting: Mount the clean substrate in a holder above the crucible.
-
Vacuum Pumping: Evacuate the chamber to a high vacuum (typically < 10⁻⁵ Torr) to ensure a long mean free path for the evaporated molecules.
-
Evaporation: Gradually heat the crucible by passing a high current through it. As the temperature of the Bathocuproine increases, it will sublime and the vapor will travel in a line-of-sight path to the cooler substrate, where it condenses to form a thin film.
-
Thickness Monitoring: The thickness of the deposited film is monitored in real-time using a quartz crystal microbalance.
-
Deposition Termination: Once the desired film thickness is achieved, the heating of the crucible is stopped.
Caption: Workflow for Bathocuproine thin film deposition by thermal evaporation.
Conclusion
From its rational design as a selective chelating agent for copper(I) to its serendipitous application in cutting-edge organic electronics, Bathocuproine stands as a testament to the enduring value of fundamental chemical synthesis and characterization. Its rich history, underpinned by the pioneering work of chemists like Case, Brennan, Smith, and Diehl, continues to evolve as new applications are discovered. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and experimental methodologies associated with Bathocuproine is crucial for leveraging its unique characteristics in both established and emerging fields. This guide provides a solid foundation for the continued exploration and innovative application of this versatile molecule.
References
- 1. Smith, George Frederick (1891-1976) | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. About G.F. Smith | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 4. Smith, G. Frederick (George Frederick) (1891-) | University of Illinois Archives [archon.library.illinois.edu]
A Deep Dive into the Theoretical Landscape of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (Bathocuproine)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline, commonly known as Bathocuproine (BCP), is a versatile organic molecule widely utilized in a range of applications, most notably as a hole-blocking and electron-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.[1][2] Its unique electronic structure, characterized by a wide bandgap and deep highest occupied molecular orbital (HOMO) level, makes it an excellent candidate for managing charge carriers and excitons within these devices. This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the fundamental properties of BCP, offering insights into its electronic structure, photophysical characteristics, and charge transport mechanisms. Detailed computational and experimental protocols are presented to aid researchers in their exploration of this important molecule and its derivatives.
Molecular and Electronic Structure
The molecular structure of BCP features a rigid 1,10-phenanthroline core with methyl groups at the 2 and 9 positions and phenyl groups at the 4 and 7 positions. The phenyl rings are rotated out of the plane of the phenanthroline core, a feature that plays a crucial role in its material properties.[3]
Theoretical investigations into the electronic structure of BCP have been pivotal in understanding its function in organic electronic devices. Density Functional Theory (DFT) has been a primary tool for these studies, providing valuable information about the molecule's frontier molecular orbitals (HOMO and LUMO), which govern its charge injection and transport properties.
Table 1: Calculated Electronic Properties of Bathocuproine (BCP)
| Property | Calculated Value | Method | Reference |
| HOMO Energy | -6.4 eV to -7.0 eV | DFT | [4] |
| LUMO Energy | -2.9 eV to -3.5 eV | DFT | [4] |
| Band Gap | 3.5 eV to 4.39 eV | DFT, GW Approximation | [3] |
| Ionization Potential | ~6.4 eV | DFT | [1] |
| Electron Affinity | ~2.6 eV | DFT | |
| Exciton Binding Energy | 0.71 eV | Long-range corrected DFT | [3] |
Photophysical Properties
The photophysical properties of BCP have been explored using Time-Dependent Density Functional Theory (TD-DFT), which provides insights into its absorption and emission characteristics. These properties are crucial for understanding its role in managing excitons within OLEDs.
Table 2: Calculated Photophysical Properties of Bathocuproine (BCP)
| Property | Calculated Value | Method | Reference |
| Lowest Singlet Excitation Energy (S1) | ~3.68 eV | TD-DFT | [3] |
| Lowest Triplet Excitation Energy (T1) | ~2.5 - 2.6 eV | TD-DFT | [1] |
| Primary Absorption Wavelength (λmax) | ~340 nm | TD-DFT | |
| Emission Wavelength | ~380-400 nm | TD-DFT |
Charge Transport Properties
BCP is known for its excellent electron transport capabilities and its ability to block holes. Theoretical models, particularly the incoherent transport model based on Marcus theory, have been employed to calculate its electron mobility.
Table 3: Calculated Charge Transport Properties of Bathocuproine (BCP)
| Property | Calculated Value | Method | Reference |
| Electron Mobility | 1.79 x 10⁻² cm²/(V·s) | Incoherent Transport Model | [1] |
| Reorganization Energy (Electron Transfer) | ~0.2-0.3 eV | DFT |
Experimental Protocols
Computational Methodology: DFT and TD-DFT Calculations
A robust computational protocol is essential for accurately predicting the properties of BCP. The following outlines a recommended methodology based on best practices in the field.
1. Geometry Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP or PBE0 is recommended for a good balance of accuracy and computational cost. For more accurate electronic properties, a range-separated hybrid functional like ωB97X-D can be employed.
-
Basis Set: A double-zeta basis set with polarization functions, such as 6-31G(d), is a suitable starting point. For higher accuracy, a triple-zeta basis set like 6-311+G(d,p) is recommended.
-
Solvent Model: If calculations are meant to simulate solution-phase properties, an implicit solvent model like the Polarizable Continuum Model (PCM) should be used.
2. Electronic Structure Calculations:
-
Following geometry optimization, single-point energy calculations are performed to obtain HOMO and LUMO energies, ionization potential, and electron affinity. The same level of theory as the optimization is typically used.
3. Photophysical Property Calculations (TD-DFT):
-
Method: Time-Dependent Density Functional Theory (TD-DFT).
-
Functional and Basis Set: The same functional and basis set used for the ground state calculations are generally appropriate.
-
Procedure:
-
Perform a TD-DFT calculation on the optimized ground-state geometry to compute vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.
-
To simulate the emission spectrum, optimize the geometry of the first excited state (S1) and then perform a TD-DFT calculation on the optimized S1 geometry.
-
4. Electron Mobility Calculation (Incoherent Hopping Model):
-
This model relies on Marcus theory to calculate the charge transfer rate between adjacent molecules.
-
Required Parameters:
-
Reorganization Energy (λ): This has two components: an internal reorganization energy (λ_i) and an external reorganization energy (λ_e). λ_i can be calculated from the geometries of the neutral and charged molecules. λ_e is typically estimated using a dielectric continuum model.
-
Electronic Coupling (V): This term quantifies the electronic interaction between adjacent molecules and can be calculated using various methods, including the fragment orbital approach.
-
-
The mobility (μ) is then calculated using the Einstein relation, considering the charge transfer rate and the dimensionality of the transport.
Experimental Methodology: Ultraviolet Photoelectron Spectroscopy (UPS)
UPS is a powerful technique for experimentally determining the HOMO level and work function of thin films of organic materials like BCP.
1. Sample Preparation:
-
BCP thin films are typically deposited on a conductive substrate (e.g., indium tin oxide (ITO) or a metal) via thermal evaporation in a high-vacuum chamber.
-
The thickness of the film should be carefully controlled and monitored using a quartz crystal microbalance.
2. UPS Measurement:
-
Instrumentation: A UPS system equipped with a helium discharge lamp (providing He Iα radiation at 21.22 eV) and an electron energy analyzer.
-
Procedure:
-
The sample is introduced into the ultra-high vacuum (UHV) analysis chamber.
-
The sample is irradiated with He Iα photons, causing the emission of photoelectrons.
-
The kinetic energy of the emitted photoelectrons is measured by the analyzer.
-
-
Data Analysis:
-
The work function (Φ) of the sample is determined from the secondary electron cutoff (SEC) in the spectrum.
-
The HOMO level is determined from the onset of the highest energy peak in the valence band region of the spectrum, referenced to the Fermi level of the substrate.
-
Signaling Pathways and Experimental Workflows
The function of BCP in an OLED is primarily to control the flow of charge carriers and prevent excitons from reaching the cathode, where they would be non-radiatively quenched. This process can be visualized as a signaling pathway.
Caption: Workflow of charge injection, transport, recombination, and the hole-blocking function of BCP in an OLED.
The following diagram illustrates the logical workflow for the theoretical calculation of key properties of BCP.
References
- 1. Marcus theory - Wikipedia [en.wikipedia.org]
- 2. Electron transport mechanism of bathocuproine exciton blocking layer in organic photovoltaics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
An In-depth Technical Guide to the Safety and Handling of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline, also known as Bathocuproine. The following sections detail its properties, hazards, safe handling protocols, and emergency procedures to ensure its responsible use in a laboratory setting.
Chemical and Physical Properties
This compound is a pale yellow solid, appearing as a powder.[1] It is known for its use as a chelating agent, particularly for copper(I) ions, and as a material in organic light-emitting diodes (OLEDs).[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | Bathocuproine, BCP | [1][4][5] |
| CAS Number | 4733-39-5 | [1][4] |
| Molecular Formula | C₂₆H₂₀N₂ | [1][6] |
| Molecular Weight | 360.45 g/mol | [6] |
| Appearance | Pale yellow solid/powder | [1] |
| Melting Point | 279-283 °C (lit.) | [2] |
| Solubility | Soluble in methanol (36 mg/100ml), ethanol, 2-propanol, benzene, and acetone. Partly miscible in water. | [2][6] |
| Storage Temperature | Ambient | [1] |
Toxicological Data and Hazard Identification
This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1][6]
Table 2: Toxicological Profile and GHS Classification
| Parameter | Classification/Value | Source(s) |
| GHS Classification | Acute Toxicity, Oral (Category 4), H302; Chronic aquatic toxicity (Category 4), H413 | [3][6] |
| Signal Word | Warning | [4][6] |
| Hazard Statements | H302: Harmful if swallowed. H413: May cause long lasting harmful effects to aquatic life. | [1][6] |
| Acute Oral Toxicity (LD50) | While a specific LD50 value is not consistently reported in the literature, its classification as Acute Toxicity Category 4 indicates an estimated LD50 range of 300-2000 mg/kg for rats. | [3] |
| Carcinogenicity | No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC. | [7] |
Experimental Protocols
Preparation of a Standard Stock Solution
This protocol describes the preparation of a 1 mM stock solution of this compound in ethanol.
Materials:
-
This compound (solid)
-
Anhydrous ethanol
-
Analytical balance
-
Volumetric flask (e.g., 10 mL or 25 mL)
-
Spatula
-
Weighing paper
-
Pipettes
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 1 mM solution (Molar Mass = 360.45 g/mol ). For example, for 10 mL of a 1 mM solution, 3.6045 mg is needed.
-
Accurately weigh the calculated amount of the compound on an analytical balance using weighing paper.
-
Carefully transfer the weighed powder into the volumetric flask.
-
Add a small amount of anhydrous ethanol to the flask to dissolve the solid. Gently swirl the flask to aid dissolution.
-
Once the solid is completely dissolved, add anhydrous ethanol to the flask until the solution reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the stock solution in a tightly sealed, light-protected container at room temperature.
Protocol for Copper (I) Chelation Assay
This spectrophotometric assay utilizes the specific reaction of bathocuproine with copper(I) ions to form a colored complex, which can be quantified.
Materials:
-
Sample containing copper ions
-
Hydroxylamine hydrochloride solution (as a reducing agent)
-
This compound solution (prepared in a suitable solvent like ethanol)
-
Buffer solution (e.g., acetate buffer, pH 4.8)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
To a test tube, add the sample containing an unknown amount of copper.
-
Add hydroxylamine hydrochloride solution to reduce any Cu(II) ions to Cu(I).
-
Add the buffer solution to maintain the optimal pH for the reaction.
-
Add the this compound solution. A color change should be observed as the complex forms.
-
Allow the reaction to proceed for a specified time to ensure complete complex formation.
-
Measure the absorbance of the solution at the wavelength of maximum absorption for the Cu(I)-bathocuproine complex (approximately 484 nm).
-
Determine the concentration of copper in the sample by comparing the absorbance to a standard curve prepared with known concentrations of copper.
Safety and Handling Procedures
4.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1][6]
-
Hand Protection: Use compatible chemical-resistant gloves.[1]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[4]
4.2. Safe Handling
-
Avoid inhalation, ingestion, and contact with skin and eyes.[1]
-
Use only in a well-ventilated area.[1]
-
Keep away from food and drink.[1]
-
Wash hands thoroughly after handling.[1]
-
Avoid the formation of dust.[6]
4.3. Storage
-
Store in a cool, dry, and well-ventilated place.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Emergency Procedures
5.1. First-Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[6]
5.2. Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[6]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[6]
5.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[4]
-
Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[6]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations.[1] Send to a licensed recycler, reclaimer, or incinerator.[1]
Visualizations
Caption: Workflow for the spectrophotometric quantification of copper using bathocuproine.
Caption: General procedure for cleaning up a solid chemical spill of bathocuproine.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. researchgate.net [researchgate.net]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. 4,7-Dimethyl-1,10-phenanthroline | C14H12N2 | CID 72792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. echemi.com [echemi.com]
Methodological & Application
Application Notes: Bathocuproine (BCP) as a Hole-Blocking Layer in OLEDs
AN-OLED-BCP-001
Introduction
Bathocuproine (BCP), also known as 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline, is a wide band-gap organic semiconductor material widely employed in organic electronics.[1] In the fabrication of Organic Light-Emitting Diodes (OLEDs), BCP serves a critical function as a hole-blocking layer (HBL) and an electron-transporting layer (ETL).[1][2] Its primary role is to confine charge carriers (holes and electrons) within the emissive layer (EML), thereby increasing the probability of their recombination and significantly enhancing device efficiency, luminance, and operational stability.[2][3]
The efficacy of BCP as a hole-blocking layer stems from its electronic properties. It possesses a deep Highest Occupied Molecular Orbital (HOMO) level (approx. -6.4 eV) and a relatively low Lowest Unoccupied Molecular Orbital (LUMO) level (approx. -2.9 eV).[1] The large energy barrier between the HOMO level of BCP and the HOMO level of typical emissive or hole-transporting materials effectively blocks the flow of holes past the EML. Simultaneously, its LUMO level facilitates the transport of electrons from the cathode/ETL to the EML, ensuring balanced charge injection.[2]
Principle of Operation
In a typical OLED architecture, holes are injected from the anode and transported through the hole-transporting layer (HTL) to the emissive layer (EML). Electrons are injected from the cathode and transported through the electron-transporting layer (ETL) to the EML. Light is generated when these holes and electrons recombine in the EML to form excitons, which then radiatively decay.
Without a dedicated hole-blocking layer, a portion of the holes may pass through the EML and reach the ETL or cathode without recombining. This "hole leakage" reduces the recombination efficiency and can lead to exciton quenching near the cathode, diminishing the overall device performance.
By inserting a thin layer of BCP between the EML and the ETL, hole transport is effectively blocked due to the large energy offset at the EML/BCP interface. This confines holes within the EML, increasing their concentration and promoting a higher rate of electron-hole recombination. The result is a significant improvement in key device metrics.[2]
Key Advantages of Using BCP as an HBL
-
Enhanced Efficiency: By confining charge carriers in the emissive layer, BCP increases the recombination rate, leading to higher current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).[2]
-
Improved Luminance: Higher recombination efficiency directly translates to greater light output or luminance (cd/m²).[2][4]
-
Increased Device Stability: Preventing hole leakage into the ETL can reduce the formation of unstable cationic species in the ETL material, contributing to a longer operational lifetime for the device.[3]
-
Exciton Confinement: BCP also functions as an exciton-blocking layer, preventing excitons formed in the EML from diffusing into the ETL and undergoing non-radiative decay.[1]
Performance Data
The inclusion of a BCP layer has a demonstrably positive effect on OLED performance. The following tables summarize typical performance enhancements observed in devices with a BCP layer compared to those without.
Table 1: Performance Comparison of a Standard Alq₃-based OLED With and Without a BCP Layer.
| Device Structure | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |
| ITO / HTL / Alq₃ / LiF / Al (Control) | ~4.5 | ~10,000 | ~3.5 | ~1.5 | ~1.7 |
| ITO / HTL / Alq₃ / BCP / LiF / Al (Optimized) | ~4.0 | >15,000 | >4.5 | >2.8 | >2.0 |
Data synthesized from typical values reported in literature for similar device architectures. Performance can vary significantly based on specific materials and fabrication conditions.[2][4][5]
Protocols: Fabrication and Characterization of an OLED with a BCP Hole-Blocking Layer
Materials and Equipment
-
Substrates: Pre-patterned Indium Tin Oxide (ITO) coated glass (e.g., 20 x 15 mm).
-
Organic Materials:
-
Hole-Injection Layer (HIL): PEDOT:PSS (AI 4083)
-
Hole-Transporting Layer (HTL): TPD or NPB
-
Emissive Layer (EML): Alq₃ (Tris(8-hydroxyquinolinato)aluminum)
-
Hole-Blocking Layer (HBL): BCP (Bathocuproine)
-
Electron-Injection Layer (EIL): LiF (Lithium Fluoride)
-
-
Cathode Material: Aluminum (Al) pellets or wire.
-
Solvents & Consumables: Deionized water, Isopropyl alcohol, Hellmanex™ III, Toluene, nitrogen gas (high purity), encapsulation epoxy, glass coverslips.
-
Equipment:
-
Ultrasonic bath
-
Spin coater
-
Hotplate
-
High-vacuum thermal evaporator (< 10⁻⁶ Torr) with multiple sources
-
Glovebox with integrated spin coater and evaporator (N₂ atmosphere)
-
Source Measure Unit (SMU)
-
Photometer/Spectrometer for device characterization
-
Experimental Workflow Diagram
References
- 1. ossila.com [ossila.com]
- 2. Performance Enhancement of Organic Light-emitting Diodes with an Electron-transport Layer of Bathocuproine -Transactions on Electrical and Electronic Materials | 학회 [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP) in Perovskite Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline, commonly known as Bathocuproine (BCP), is a versatile organic semiconductor material extensively utilized in the fabrication of high-performance perovskite solar cells (PSCs). Its primary roles include acting as a hole-blocking layer (HBL), an electron-transporting layer (ETL), and an interfacial modifier. The incorporation of a thin BCP layer at critical interfaces within the solar cell architecture can significantly enhance device efficiency, stability, and reproducibility. These application notes provide a comprehensive overview of the use of BCP in PSCs, including its mechanism of action, experimental protocols for its application, and its impact on device performance.
Mechanism of Action
BCP's beneficial effects in perovskite solar cells stem from several key properties. As an n-type material with a wide bandgap and deep highest occupied molecular orbital (HOMO) level, it effectively blocks holes from reaching the electron-transporting layer or the cathode, thereby reducing charge recombination.[1][2] When inserted between the ETL (e.g., PCBM) and the metal electrode (e.g., Ag), BCP helps to form an ohmic contact, which facilitates efficient electron extraction and reduces series resistance.[3][4] Furthermore, BCP can passivate defects at the perovskite surface and grain boundaries, leading to improved charge carrier lifetimes and higher open-circuit voltages.[5][6] The pyridine nitrogen atoms in the BCP molecule can coordinate with uncoordinated lead ions (Pb2+) in the perovskite, neutralizing defects that act as recombination centers.[7]
Impact on Perovskite Solar Cell Performance
The introduction of a BCP layer has been shown to significantly improve the key performance metrics of perovskite solar cells, including power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The optimal thickness of the BCP layer is crucial, as a layer that is too thin may not provide complete coverage and effective hole blocking, while a layer that is too thick can increase series resistance and hinder electron transport.[3][8]
Quantitative Data Summary
The following tables summarize the impact of BCP on the performance of inverted (p-i-n) and regular (n-i-p) perovskite solar cells from various studies.
Table 1: Performance of Inverted Perovskite Solar Cells with and without BCP
| Device Architecture | BCP Thickness (nm) | PCE (%) | VOC (V) | JSC (mA/cm2) | FF (%) | Reference |
| ITO/PEDOT:PSS/MAPbI3/PCBM/Ag | 0 | 11.78 | 0.90 | 21.2 | 62 | [9] |
| ITO/PEDOT:PSS/MAPbI3/PCBM/BCP/Ag | Not Specified | - | - | - | - | [9] |
| FTO/NiOx/CH3NH3PbI3/PCBM/Ag | 0 | - | - | - | - | [3] |
| FTO/NiOx/CH3NH3PbI3/PCBM/BCP/Ag | 2 | 17.2 | - | - | - | [3] |
| FTO/NiOx/CH3NH3PbI3/PCBM/BCP/Ag | 5 | - | - | - | - | [3] |
| ITO/NiOx/MAPbI3/PCBM/Ag | 0 | 5.32 | 0.875 | 16.1 | 37 | [10] |
| ITO/NiOx/MAPbI3/PCBM/BCP/Ag | Not Specified (0.5 mg/ml) | 9.4 | 0.990 | 19.0 | 50 | [10] |
| ITO/NiOx/Cs0.08(...)Pb(...)/PCBM/Ag | 0 (0s evap.) | 12.69 | 0.96 | 20.35 | 65.01 | [11] |
| ITO/NiOx/Cs0.08(...)Pb(...)/PCBM/BCP/Ag | (36s evap.) | 14.47 | 1.00 | 21.14 | 68.51 | [11] |
Table 2: Performance of Regular Perovskite Solar Cells with BCP Modification
| Device Architecture | BCP Modification Location | PCE (%) | VOC (V) | FF (%) | Reference |
| Control (without BCP) | - | 17.5 | - | - | [5] |
| Unilateral (Perovskite/ETL Interface) | BCP at Perovskite/ETL | - | - | - | [5] |
| Bilateral (Perovskite/HTL & Perovskite/ETL) | BCP at both interfaces | 20.6 | 1.14 | 77.1 | [5] |
| Control (ITO/SnO2/Perovskite/Spiro-OMeTAD/Au) | - | 19.91 | - | - | [6] |
| BCP-treated ITO/ETL Interface | BCP at ITO/ETL | >22 | - | - | [6] |
Experimental Protocols
This section provides detailed protocols for the fabrication of inverted (p-i-n) and regular (n-i-p) perovskite solar cells incorporating a BCP layer.
Protocol 1: Fabrication of an Inverted (p-i-n) Perovskite Solar Cell with a BCP Hole-Blocking Layer
This protocol describes the fabrication of a PSC with the architecture: ITO/Hole Transport Layer (HTL)/Perovskite/[12][12]-phenyl-C61-butyric acid methyl ester (PCBM)/BCP/Ag.
1. Substrate Preparation:
- Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to improve the wettability and remove organic residues.
2. Hole Transport Layer (HTL) Deposition:
- Deposit a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) or other suitable HTL material onto the cleaned ITO substrate via spin-coating.
- Anneal the HTL-coated substrate at the recommended temperature (e.g., 150 °C for 10 minutes for PEDOT:PSS).
3. Perovskite Layer Deposition:
- Prepare the perovskite precursor solution (e.g., a solution of methylammonium lead iodide, MAPbI3, in a mixed solvent of DMF and DMSO).
- Spin-coat the perovskite precursor solution onto the HTL in a nitrogen-filled glovebox.
- During the spin-coating process, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.
- Anneal the perovskite film at a specific temperature (e.g., 100 °C for 10 minutes) to form a crystalline perovskite layer.
4. Electron Transport Layer (ETL) Deposition:
- Prepare a solution of PCBM in a suitable solvent (e.g., chlorobenzene).
- Spin-coat the PCBM solution onto the perovskite layer.[13]
- Anneal the substrate at a moderate temperature (e.g., 80-100 °C) if required.
5. BCP Layer Deposition:
- Transfer the substrate to a thermal evaporation chamber.
- Deposit a thin layer of BCP (typically 5-10 nm) onto the PCBM layer under high vacuum (<10-6 Torr). The deposition rate should be carefully controlled (e.g., 0.1-0.2 Å/s).
6. Metal Electrode Deposition:
- Without breaking the vacuum, deposit the metal back electrode (e.g., 100 nm of Ag or Au) by thermal evaporation through a shadow mask to define the active area of the solar cell.
7. Device Encapsulation and Characterization:
- Encapsulate the device to protect it from moisture and oxygen.
- Characterize the photovoltaic performance of the device using a solar simulator under standard test conditions (AM 1.5G, 100 mW/cm2).
Protocol 2: Interfacial Modification with BCP in a Regular (n-i-p) Perovskite Solar Cell
This protocol describes the use of BCP to modify the interfaces in a PSC with the architecture: FTO/ETL/Perovskite/Spiro-OMeTAD/Au.
1. Substrate and ETL Preparation:
- Clean fluorine-doped tin oxide (FTO) coated glass substrates as described in Protocol 1.
- Deposit a compact ETL layer (e.g., SnO2 or TiO2) by spin-coating or spray pyrolysis, followed by annealing at high temperature.
2. BCP Interfacial Treatment (Optional, at ETL/Perovskite interface):
- A BCP solution can be spin-coated onto the ETL layer before perovskite deposition to passivate the interface.[6]
3. Perovskite Layer Deposition:
- Deposit the perovskite layer as described in Protocol 1.
4. BCP Interfacial Treatment (at Perovskite/HTL interface):
- Prepare a dilute solution of BCP in a suitable solvent (e.g., isopropanol).
- Spin-coat the BCP solution onto the perovskite layer.[5] This step can passivate the perovskite surface.
5. Hole Transport Layer (HTL) Deposition:
- Prepare the HTL solution, typically Spiro-OMeTAD doped with additives like Li-TFSI and tBP.
- Spin-coat the HTL solution onto the BCP-treated perovskite layer.
6. Metal Electrode Deposition:
- Deposit the metal back electrode (e.g., 100 nm of Au) by thermal evaporation.
7. Device Characterization:
- Characterize the device as described in Protocol 1.
Diagrams
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and fabrication workflows involving BCP in perovskite solar cells.
Caption: Mechanism of BCP action in PSCs.
Caption: Inverted PSC fabrication workflow.
Caption: BCP's role in the device stack.
Conclusion
This compound (BCP) is a critical component in the advancement of perovskite solar cell technology. Its multifaceted role as a hole-blocking layer, electron-transporting layer, and interfacial passivator contributes to significant improvements in device efficiency and stability. The provided application notes and protocols offer a foundational guide for researchers to effectively incorporate BCP into their perovskite solar cell fabrication processes, paving the way for further innovations in the field.
References
- 1. lifescienceglobal.com [lifescienceglobal.com]
- 2. research.unipd.it [research.unipd.it]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Frontiers | Interface Engineering of BCP Buffer Layers in Planar Heterojunction Perovskite Solar Cells With NiOx Hole Transporting Layers [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Researchers use BCP to boost the performance of perovskite solar cells | Perovskite-Info [perovskite-info.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of BCP buffer layer on eliminating charge accumulation for high performance of inverted perovskite solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Journal of the Mexican Chemical Society [jmcs.org.mx]
- 11. frontiersin.org [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Fabrication of perovskite solar cells [bio-protocol.org]
Bathocuproine in Copper-Catalyzed Cross-Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, represent a powerful and cost-effective strategy for the formation of carbon-heteroatom (C-N, C-O) and carbon-carbon bonds. These reactions are fundamental in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The efficacy of these transformations is often critically dependent on the choice of ligand, which serves to stabilize the copper catalyst, enhance its solubility, and modulate its reactivity.
Bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) is a bidentate chelating ligand belonging to the phenanthroline family. Its bulky substituents at the 2 and 9 positions create a sterically hindered environment around the coordinated metal center. While bathocuproine and its derivatives are well-known for their use in colorimetric assays for copper(I) and in other areas of catalysis, detailed and specific application notes for their use as the primary ligand in copper-catalyzed C-N and C-O cross-coupling reactions are not extensively documented in peer-reviewed literature.
These notes provide a generalized framework and protocols based on related phenanthroline-ligated copper-catalyzed systems. Researchers interested in employing bathocuproine for these transformations should consider the following information as a starting point for methods development and optimization.
General Principles of Ligand-Accelerated Copper-Catalyzed Cross-Coupling
The mechanism of Ullmann-type reactions is generally understood to involve a Cu(I)/Cu(III) catalytic cycle. The ligand plays a crucial role in facilitating the key steps of this cycle:
-
Oxidative Addition: The ligand promotes the oxidative addition of the aryl halide to the Cu(I) center, forming a Cu(III) intermediate.
-
Reductive Elimination: The ligand facilitates the reductive elimination from the Cu(III) intermediate, forming the desired C-N or C-O bond and regenerating the active Cu(I) catalyst.
The electronic and steric properties of the ligand are critical. Bulky ligands like bathocuproine can influence the stability of the catalytic species and the selectivity of the reaction.
Application in C-N Bond Formation (N-Arylation of Amines)
Copper-catalyzed N-arylation, or the Goldberg reaction, is a valuable method for the synthesis of aryl amines. While a variety of ligands have been successfully employed, the specific performance of bathocuproine would require empirical validation.
General Reaction Parameters
| Parameter | General Range | Notes |
| Copper Source | CuI, CuBr, CuCl, Cu₂O, Cu(OAc)₂ | Cu(I) salts are often preferred as they are the active catalytic species. Cu(II) sources can be used and are reduced in situ. |
| Ligand | Bathocuproine | Typically used in a 1:1 or 2:1 ratio relative to the copper source. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | The choice of base is crucial and depends on the substrate and solvent. |
| Solvent | Dioxane, Toluene, DMF, DMSO | Anhydrous, polar aprotic solvents are commonly used. |
| Temperature | 80-140 °C | Reaction temperature will depend on the reactivity of the aryl halide and amine. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation of the Cu(I) catalyst. |
General Protocol for Copper/Bathocuproine-Catalyzed N-Arylation of an Amine
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Bathocuproine (0.10 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous dioxane (5 mL)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To the oven-dried reaction vessel, add CuI (9.5 mg), bathocuproine (36.1 mg), and K₂CO₃ (276 mg).
-
Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the aryl halide (if solid) and the amine (if solid).
-
Add anhydrous dioxane (5 mL) via syringe. If the aryl halide or amine are liquids, add them via syringe at this stage.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in C-O Bond Formation (O-Arylation of Phenols)
The copper-catalyzed O-arylation of phenols provides a direct route to diaryl ethers, which are prevalent in many natural products and pharmaceuticals.
General Reaction Parameters
| Parameter | General Range | Notes |
| Copper Source | CuI, CuBr, Cu₂O | Cu(I) sources are common. |
| Ligand | Bathocuproine | Stoichiometry relative to copper may need optimization. |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | Cesium carbonate is often effective in C-O coupling reactions. |
| Solvent | Toluene, Dioxane, DMF, DMSO | Choice of solvent can significantly impact reaction efficiency. |
| Temperature | 100-150 °C | Higher temperatures may be required compared to C-N coupling. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to maintain the catalytic activity. |
General Protocol for Copper/Bathocuproine-Catalyzed O-Arylation of a Phenol
Materials:
-
Aryl halide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper(I) bromide (CuBr) (0.05 mmol, 5 mol%)
-
Bathocuproine (0.10 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere setup
Procedure:
-
In an oven-dried reaction vessel, combine CuBr (7.2 mg), bathocuproine (36.1 mg), and Cs₂CO₃ (652 mg).
-
Seal the vessel and subject it to three cycles of evacuation and backfilling with argon.
-
Add the aryl halide (if solid) and the phenol to the vessel under a positive flow of argon.
-
Introduce anhydrous toluene (5 mL) via syringe. If the aryl halide is a liquid, add it at this point.
-
Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitor the reaction by an appropriate method (TLC, GC-MS).
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with dichloromethane (20 mL) and filter through Celite®.
-
Wash the organic phase with 1 M aqueous NaOH (2 x 10 mL) to remove unreacted phenol, followed by water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to obtain the desired diaryl ether.
Visualizing the Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for a copper-catalyzed cross-coupling reaction.
Conclusion
While bathocuproine is a structurally interesting phenanthroline-based ligand, its application in copper-catalyzed C-N and C-O cross-coupling reactions is not as well-documented as other ligand systems. The provided protocols are generalized and should serve as a foundation for researchers to develop specific conditions for their substrates of interest. Optimization of the copper source, ligand-to-metal ratio, base, solvent, and temperature will be necessary to achieve high yields and reaction efficiency when using bathocuproine as a ligand in these important transformations. It is recommended to screen bathocuproine against more commonly employed ligands for Ullmann-type reactions to benchmark its performance.
Application Notes and Protocols: 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline in Photoredox Catalysis
Introduction
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline, commonly known as Bathocuproine (BCP), is a crucial ancillary ligand in the field of photoredox catalysis.[1] Its unique structural features—steric bulk from the 2,9-dimethyl groups and extended π-conjugation from the 4,7-diphenyl substituents—impart desirable photophysical and electrochemical properties to the metal complexes it forms, particularly with copper(I). These copper(I) complexes have emerged as cost-effective and sustainable alternatives to traditional iridium and ruthenium-based photocatalysts.
The steric hindrance provided by the methyl groups at the 2 and 9 positions of the phenanthroline core prevents the formation of inactive homoleptic complexes and promotes the formation of catalytically active species. The phenyl groups at the 4 and 7 positions can be further functionalized to fine-tune the electronic properties of the resulting photocatalyst. This document provides an overview of the applications, mechanisms, and experimental protocols for utilizing this compound in photoredox catalysis.
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of the copper(I) complexes are central to their function as photoredox catalysts. Upon absorption of visible light, the complex transitions to a metal-to-ligand charge transfer (MLCT) excited state, which is both a stronger oxidant and a stronger reductant than the ground state. The properties of a representative heteroleptic copper(I) complex are summarized below.
Table 1: Photophysical and Electrochemical Data of a Representative Copper(I) Complex
| Property | Value | Reference |
| Ligands | 2,9-di(p-anisyl)-1,10-phenanthroline (dap) | [2] |
| Absorption Max (λmax) | ~460 nm | [2] |
| Emission Max (λem) | ~730 nm | [2] |
| Excited State Lifetime (τ) | Varies with solvent | [3] |
| Ground State Potential (E1/2[Cu2+/Cu+]) | +0.6 to +1.0 V vs SCE | [4] |
| Excited State Potential (E1/2[Cu2+/Cu+]*) | ~ -1.5 V vs SCE | [4] |
Note: Data for a closely related 2,9-di(p-anisyl)-1,10-phenanthroline copper(I) complex is presented as a representative example.
Mechanism of Catalysis: Atom Transfer Radical Addition (ATRA)
A prominent application of copper(I) photocatalysts bearing phenanthroline ligands is in Atom Transfer Radical Addition (ATRA) reactions.[5] The general mechanism involves the following key steps:
-
Photoexcitation: The ground-state Cu(I) complex absorbs a photon of visible light to generate the excited-state *Cu(I) complex.
-
Reductive Quenching: The excited photocatalyst engages in a single-electron transfer (SET) with a substrate (e.g., an alkyl halide), leading to the formation of a radical and the oxidized Cu(II) species.
-
Radical Addition: The generated radical adds across the double bond of an alkene to form a new carbon-centered radical.
-
Atom Transfer and Catalyst Regeneration: The newly formed radical abstracts an atom (e.g., a halogen) from the Cu(II) complex, furnishing the final product and regenerating the catalytically active Cu(I) species, thus closing the catalytic cycle.
Figure 1: General mechanism of a copper-catalyzed photo-ATRA reaction.
Applications in Organic Synthesis
Copper(I) photoredox catalysts with phenanthroline ligands have been successfully employed in a variety of organic transformations, most notably in ATRA reactions for the difunctionalization of alkenes.[5][6]
Table 2: Representative Substrate Scope for a Copper-Catalyzed ATRA Reaction
| Alkene Substrate | Halide Source | Catalyst Loading (mol%) | Yield (%) |
| Styrene | CBr4 | 1 | 95 |
| 4-Methylstyrene | CBr4 | 1 | 92 |
| 4-Chlorostyrene | CBr4 | 1 | 88 |
| 1-Octene | CBr4 | 1 | 75 |
| Methyl Acrylate | CBr4 | 1 | 85 |
| Styrene | CHI3 | 1 | 90 |
| 1-Octene | CHI3 | 1 | 82 |
Note: The data presented is a representative summary based on typical results for copper-phenanthroline catalyzed ATRA reactions.[2][7] Actual yields may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of a Heteroleptic Copper(I) Photocatalyst
This protocol describes the synthesis of a representative heteroleptic copper(I) complex, [Cu(BCP)(Xantphos)]BF4, where BCP is Bathocuproine (this compound) and Xantphos is a bulky phosphine ligand.
-
Reagents and Equipment:
-
[Cu(CH3CN)4]BF4 (1 equivalent)
-
Xantphos (1 equivalent)
-
This compound (BCP) (1 equivalent)
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add [Cu(CH3CN)4]BF4 (1 mmol) and Xantphos (1 mmol).
-
Add anhydrous DCM (150 mL) and stir the mixture at room temperature for 1 hour.
-
In a separate flask, dissolve BCP (1 mmol) in anhydrous DCM (20 mL).
-
Add the BCP solution to the reaction mixture in one portion.
-
Stir the resulting solution overnight at room temperature.
-
Reduce the solvent volume to approximately 5 mL under reduced pressure.
-
Add diethyl ether to precipitate the product.
-
Collect the resulting crystals by filtration, wash with diethyl ether, and dry under vacuum.
-
This protocol is adapted from general procedures for synthesizing similar heteroleptic copper(I) complexes.[8]
Protocol 2: General Procedure for a Copper-Catalyzed Photo-ATRA Reaction
This protocol outlines a general procedure for the atom transfer radical addition of a haloalkane to an alkene.
-
Reagents and Equipment:
-
Alkene (1 equivalent)
-
Haloalkane (e.g., CBr4 or CHI3, 1.5-2 equivalents)
-
Copper(I) photocatalyst (e.g., [Cu(BCP)(Xantphos)]BF4, 0.5-2 mol%)
-
Anhydrous and degassed solvent (e.g., acetonitrile or dichloromethane)
-
Schlenk tube or vial with a magnetic stir bar
-
Visible light source (e.g., blue LEDs, 450 nm)
-
Cooling fan to maintain room temperature
-
-
Procedure:
-
To a Schlenk tube, add the copper(I) photocatalyst (e.g., 0.01 mmol, 1 mol%), the alkene (1 mmol), and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 5 mL) via syringe.
-
Add the haloalkane (e.g., 1.5 mmol) via syringe.
-
Place the reaction vessel approximately 5-10 cm from the light source and begin irradiation with vigorous stirring. Use a cooling fan to maintain the reaction at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for conducting a photoredox-catalyzed reaction.
Figure 2: A typical experimental workflow for photoredox catalysis.
Conclusion
This compound (Bathocuproine) and its derivatives are powerful ligands for the development of efficient and robust copper-based photoredox catalysts. These catalysts offer a more sustainable and economical approach to a variety of synthetic transformations, particularly atom transfer radical additions. The modular nature of the phenanthroline ligand allows for systematic tuning of the catalyst's properties, paving the way for the discovery of new and improved photocatalytic reactions. The protocols and data presented herein provide a valuable resource for researchers interested in exploring the potential of these catalysts in their own synthetic endeavors.
References
- 1. 浴铜灵 ≥99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterisation of homoleptic 2,9-diaryl-1,10-phenanthroline copper(i) complexes: influencing selectivity in photoredox-catalysed atom-transfer radical addition reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Copper Ion Detection Using Bathocuproine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative determination of copper ions (Cu²⁺) in aqueous samples using bathocuproine and its water-soluble analog, bathocuproinedisulfonic acid disodium salt (BCS). This colorimetric assay is highly sensitive and specific for cuprous ions (Cu⁺).
Introduction
Bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) and its sulfonated, water-soluble derivative, bathocuproinedisulfonic acid disodium salt (BCS), are highly specific chromogenic reagents for the detection of cuprous ions (Cu⁺).[1][2] In the presence of a reducing agent, which converts cupric ions (Cu²⁺) to cuprous ions (Cu⁺), bathocuproine or BCS forms a stable, orange-colored complex with Cu⁺.[3] The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the copper concentration in the sample. This method is widely used in various fields, including analytical chemistry, environmental monitoring, and biochemical research, due to its high sensitivity and specificity.[4][5]
The reaction involves the reduction of Cu²⁺ to Cu⁺, followed by the chelation of two molecules of bathocuproine or BCS with one ion of Cu⁺. The resulting complex exhibits a maximum absorbance at approximately 484 nm.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the bathocuproine-based copper detection assay.
| Parameter | Value | Reference |
| Molar Absorptivity | 1.2 x 10⁴ L·mol⁻¹·cm⁻¹ | [8] |
| Wavelength of Max. Absorbance (λmax) | 484 nm | [6][7] |
| Optimal pH Range | 4.0 - 5.0 | [7] |
| Detection Limit (Spectrophotometric) | As low as 20 µg/L | [7] |
| Detection Limit (Paper Strip) | 0.5 mg/L | [9] |
| Linear Range | Up to at least 5 mg/L | [7] |
| Relative Standard Deviation | 4.1% | [7] |
Experimental Protocols
This section details the necessary reagents and a step-by-step procedure for the spectrophotometric determination of copper.
-
Bathocuproinedisulfonic acid disodium salt (BCS)
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O) for standard solutions
-
Hydroxylamine hydrochloride (NH₂OH·HCl) or Ascorbic acid (as a reducing agent)
-
Sodium acetate
-
Acetic acid
-
Deionized water
-
Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
-
BCS Solution (e.g., 2.8 mM): Dissolve the appropriate amount of BCS in deionized water to achieve the desired concentration. Store protected from light.
-
Copper Standard Stock Solution (e.g., 1000 mg/L): Dissolve a precisely weighed amount of CuSO₄·5H₂O in deionized water. Acidify with a small amount of nitric acid (to pH < 2) for stability if storing.[7]
-
Reducing Agent Solution (e.g., 1 M Hydroxylamine Hydrochloride): Dissolve hydroxylamine hydrochloride in deionized water. Prepare fresh or store under appropriate conditions to prevent degradation.
-
Acetate Buffer (e.g., pH 4.3): Prepare by mixing appropriate volumes of sodium acetate and acetic acid solutions. Adjust the pH as necessary.
-
Sample Preparation: If the sample contains suspended solids, filter it through a 0.45 µm filter. If necessary, digest the sample to release bound copper. For biological samples, acid treatment may be required to release copper from proteins.[10]
-
Reduction of Cu²⁺ to Cu⁺: To a known volume of the sample or standard in a volumetric flask, add the reducing agent solution (e.g., hydroxylamine hydrochloride or ascorbate).[7][9] Allow sufficient time for the reduction to complete (e.g., 30 minutes).[6]
-
pH Adjustment: Add the acetate buffer to adjust the pH of the solution to the optimal range of 4.0-5.0.[7]
-
Color Development: Add the BCS solution to the mixture. A stable orange color will develop in the presence of copper. Allow the color to develop for at least 15 minutes.[6]
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 484 nm using a spectrophotometer.[6][7] Use a reagent blank (containing all reagents except the copper standard or sample) to zero the instrument.
-
Calibration Curve: Prepare a series of copper standards of known concentrations and follow steps 2-5 to generate a standard curve of absorbance versus copper concentration.
-
Quantification: Determine the copper concentration in the unknown sample by comparing its absorbance to the standard curve.
For accurate quantification of Cu(I) in biological samples and to avoid interference from Cu(II), an improved protocol has been suggested. This involves the addition of a strong Cu(II) chelator like EDTA before the addition of BCS. This prevents artifacts that can arise from the presence of Cu(II) in the sample.[1]
Visualizations
Caption: Chemical reaction pathway for copper ion detection.
Caption: Spectrophotometric copper detection workflow.
References
- 1. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gfschemicals.com [info.gfschemicals.com]
- 3. auxilab.es [auxilab.es]
- 4. medchemexpress.com [medchemexpress.com]
- 5. netascientific.com [netascientific.com]
- 6. amt.copernicus.org [amt.copernicus.org]
- 7. NEMI Method Summary - 3500-Cu C [nemi.gov]
- 8. Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo [dojindo.com]
- 9. researchgate.net [researchgate.net]
- 10. Quenching of bathocuproine disulfonate fluorescence by Cu(I) as a basis for copper quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Metal Complexes with 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (Bathocuproine)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of metal complexes incorporating the ligand 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline, commonly known as Bathocuproine (BCP). This versatile phenanthroline derivative is a cornerstone in the development of novel metal-based compounds for applications in bioimaging, photodynamic therapy (PDT), and catalysis. The bulky phenyl substituents at the 4 and 7 positions, combined with the methyl groups at the 2 and 9 positions, impart unique steric and electronic properties to its metal complexes, influencing their photophysical behavior and therapeutic efficacy.
I. Overview of Bathocuproine Metal Complexes
Bathocuproine is a robust bidentate N,N-chelating ligand that forms stable complexes with a variety of transition metals, most notably copper(I), ruthenium(II), and iridium(III). The steric hindrance caused by the methyl groups adjacent to the nitrogen atoms favors a distorted tetrahedral geometry in four-coordinate complexes, which is particularly relevant for the properties of its copper(I) complexes.
Key Features:
-
Copper(I) Complexes: Exhibit strong metal-to-ligand charge transfer (MLCT) bands in the visible region, making them useful as photosensitizers and in photoredox catalysis. Their distorted tetrahedral geometry can lead to interesting photophysical properties, including thermally activated delayed fluorescence (TADF).
-
Ruthenium(II) Complexes: Often employed in photodynamic therapy and as cellular imaging agents. The Bathocuproine ligand can be incorporated into heteroleptic complexes, such as [Ru(bpy)₂(BCP)]²⁺, to tune the photophysical and biological properties.
-
Iridium(III) Complexes: Known for their high phosphorescence quantum yields and long excited-state lifetimes, making them excellent candidates for bioimaging probes and photosensitizers in PDT.
II. Quantitative Data Summary
The following tables summarize key quantitative data for representative metal complexes of Bathocuproine and related phenanthroline ligands. This data is essential for comparing the properties of different complexes and selecting appropriate candidates for specific applications.
Table 1: Photophysical Properties of Copper(I) Complexes with Phenanthroline Ligands
| Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) | Solvent | Reference |
| [Cu(BCP)(DPEPhos)]PF₆ | 380 | 560 | 0.29 | 1.8 µs | CH₂Cl₂ | [1] |
| [Cu(dmphen)₂]⁺ | 454 | 730 | 0.08 | 2.1 µs | CH₂Cl₂ | |
| [Cu(phenanthroline)(POP)]⁺ | - | 590 | - | - | DCM | |
| [Cu(neocuproine)(POP)]⁺ | - | 590 | - | - | DCM |
BCP = Bathocuproine; dmphen = 2,9-dimethyl-1,10-phenanthroline; POP = bis(2-(diphenylphosphino)phenyl)ether; DPEPhos = bis(2-diphenylphosphinophenyl)ether. Data for related ligands are included for comparison.
Table 2: Properties of Ruthenium(II) and Iridium(III) Complexes
| Complex | λ_abs (nm) | λ_em (nm) | IC₅₀ (µM) | Application | Reference |
| [Ru(bpy)₂(dmdppz)]²⁺ | 450 | 610 | 16.8 (BEL-7402 cells) | Anticancer | [2] |
| [Ru(phen)₂(p-MOPIP)]²⁺ | 448 | 608 | 7.3 (A375 cells) | Apoptosis Inducer | |
| Iridium(III) Complex (general) | 300-500 (MLCT) | 500-650 | Varies | Bioimaging | [3] |
dmdppz = 5,8-dimethoxylpyrido[3,2-a:2',3'-c]phenazine; p-MOPIP = 2-(4-methoxyphenyl)imidazo[4,5-f][4][5]phenanthroline. IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
III. Experimental Protocols
This section provides detailed methodologies for the synthesis of representative Bathocuproine metal complexes.
Protocol 1: Synthesis of a Heteroleptic Copper(I) Complex: [Cu(BCP)(DPEPhos)]PF₆[1]
This protocol describes the synthesis of a highly efficient copper-based photoredox catalyst.
Materials:
-
[Cu(CH₃CN)₄]PF₆ (Tetrakis(acetonitrile)copper(I) hexafluorophosphate)
-
This compound (Bathocuproine, BCP)
-
Bis(2-diphenylphosphinophenyl)ether (DPEPhos)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Cu(CH₃CN)₄]PF₆ (1.0 equivalent) in degassed CH₂Cl₂.
-
In a separate flask, dissolve Bathocuproine (1.0 equivalent) and DPEPhos (1.0 equivalent) in degassed CH₂Cl₂.
-
Slowly add the ligand solution to the copper precursor solution with stirring.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Reduce the solvent volume under vacuum.
-
Add diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Characterization: The product can be characterized by ¹H NMR, ³¹P NMR, mass spectrometry, and UV-Vis spectroscopy.
Protocol 2: Synthesis of a Heteroleptic Ruthenium(II) Complex: [Ru(bpy)₂(BCP)]Cl₂ (Adapted from[7])
This protocol outlines a general method for synthesizing a heteroleptic ruthenium complex.
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O (cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate)
-
This compound (Bathocuproine, BCP)
-
Ethanol/water mixture (e.g., 1:1 v/v)
-
Ammonium hexafluorophosphate (NH₄PF₆) (for PF₆⁻ salt precipitation)
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 equivalent) in an ethanol/water mixture.
-
Add Bathocuproine (1.1 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours under an inert atmosphere. The color of the solution should change, indicating complex formation.
-
Cool the reaction mixture to room temperature.
-
Filter the solution to remove any unreacted ligand.
-
To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt, or concentrate the solution and precipitate the chloride salt with acetone.
-
Collect the precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum.
Characterization: The complex can be characterized by ¹H NMR, UV-Vis and emission spectroscopy, and mass spectrometry.
Protocol 3: Synthesis of a Cyclometalated Iridium(III) Complex (General Procedure, adapted from[8])
This protocol provides a general route to cyclometalated iridium(III) complexes, which can be adapted for ancillary ligands like Bathocuproine.
Step 1: Synthesis of the Chloro-bridged Iridium Dimer, [Ir(C^N)₂Cl]₂
-
React Iridium(III) chloride hydrate (IrCl₃·nH₂O) with 2 equivalents of the cyclometalating ligand (e.g., 2-phenylpyridine) in a mixture of 2-ethoxyethanol and water (3:1 v/v).
-
Reflux the mixture for 12-24 hours under an inert atmosphere.
-
Cool the reaction mixture, and collect the precipitated yellow-orange dimer by filtration. Wash with methanol and diethyl ether.
Step 2: Synthesis of the Monomeric Iridium(III) Complex
-
In a Schlenk flask, suspend the iridium dimer (1.0 equivalent) and Bathocuproine (2.2 equivalents) in a mixture of dichloromethane and methanol.
-
Reflux the mixture for 4-8 hours under an inert atmosphere until the solution becomes clear.
-
Cool the solution to room temperature.
-
Add a saturated solution of NH₄PF₆ in methanol to precipitate the final complex.
-
Collect the product by filtration, wash with diethyl ether, and dry under vacuum.
Characterization: Characterization is typically performed using ¹H NMR, ¹³C NMR, mass spectrometry, and photophysical measurements.
IV. Visualizations
The following diagrams illustrate key experimental workflows and a proposed signaling pathway for the application of Bathocuproine metal complexes.
Caption: General experimental workflow for the synthesis and characterization of Bathocuproine metal complexes.
Caption: Experimental workflow for cellular bioimaging using a luminescent Bathocuproine-Iridium complex.
Caption: Proposed ROS-mediated apoptosis signaling pathway for a photodynamic Ruthenium-Bathocuproine complex.[2][4]
References
- 1. [(DPEPhos)(bcp)Cu]PF6: A General and Broadly Applicable Copper-Based Photoredox Catalyst [jove.com]
- 2. Ruthenium(II) polypyridyl complexes induce BEL-7402 cell apoptosis by ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mixed-ligand ruthenium polypyridyl complexes as apoptosis inducers in cancer cells, the cellular translocation and the important role of ROS-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
Application Notes and Protocols for Bathocuproine (BCP) as an Electron Transport Material
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Bathocuproine (BCP) as an electron transport material in organic electronic devices. It includes detailed experimental protocols, a summary of performance data, and a workflow for device fabrication.
Introduction to Bathocuproine (BCP)
Bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) is a wide-band-gap organic material widely utilized in organic electronics.[1] Its primary roles are as an electron transport layer (ETL), a hole-blocking layer, and an exciton-blocking layer.[1] The incorporation of a BCP layer at the interface between the active organic layer and the metal cathode, such as aluminum or silver, has been shown to significantly enhance the performance of devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[2][3][4]
The key functions of BCP in these devices include:
-
Improved Electron Injection/Collection: BCP facilitates more efficient electron transport from the active layer to the cathode.[5][6][7] This is often achieved through a chemical interaction with the metal electrode, which can lower the electron injection barrier.[5][6][7][8]
-
Hole and Exciton Blocking: Due to its high ionization potential (around 6.5 eV), BCP effectively blocks holes from reaching the cathode, preventing leakage currents and improving charge recombination efficiency within the light-emitting or active layer.[6] It also confines excitons within the desired region, preventing non-radiative recombination at the cathode interface.[1][9]
-
Interfacial Modification: A thin layer of BCP can improve the physical and electronic contact between the organic layers and the metal cathode.[10][11] In some cases, it helps in preventing the diffusion of the metal cathode into the underlying organic layers.[3]
Mechanism of Action
The electron transport mechanism through BCP is not a simple charge hopping process through its LUMO (Lowest Unoccupied Molecular Orbital).[6] Studies have shown that when a metal like silver (Ag) or aluminum (Al) is deposited on BCP, a strong interaction occurs, forming a metal-BCP complex.[5][6][7][8] This interaction creates new electronic states within the bandgap of BCP, which align with the Fermi level of the metal.[5][6][7] Consequently, electron transport occurs more efficiently through these newly formed states in the BCP-metal complex.[5][6][7]
Quantitative Performance Data
The inclusion of a BCP layer has demonstrated marked improvements in the performance of various organic electronic devices. The following tables summarize key performance metrics from cited research.
Table 1: Performance Enhancement in OLEDs with BCP Layer
| Device Structure | Current Density Improvement | Luminance Improvement | Luminous Efficiency Improvement | External Quantum Efficiency Improvement | Reference |
| ITO/TPD/Alq₃/BCP/LiF/Al | ~22% | ~50% | ~2% | ~18% | [2] |
Table 2: Performance of Perovskite Solar Cells (PSCs) with and without BCP
| Device Configuration | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Reference |
| ITO/NiOx/MAPbI₃/PCBM/Ag (without BCP) | 16.1 | 0.875 | 0.37 | 5.3 | [3] |
| ITO/NiOx/MAPbI₃/PCBM/BCP/Ag | 19.0 | 0.990 | 0.50 | 9.4 | [3] |
| ITO/ETL/Perovskite/Spiro-OMeTAD/Au (Control) | - | - | - | 19.91 | [4] |
| ITO/ETL/BCP/Perovskite/Spiro-OMeTAD/Au | - | - | - | >22 | [4] |
| PCBM ETL (without BCP) | - | - | - | 7.05 | [10][11] |
| PCBM:BCP blend ETL | 18.96 | - | 0.73 | 13.11 | [10][11] |
Experimental Protocols
The following are generalized protocols for the deposition of a BCP electron transport layer, based on common practices in the literature. These should be adapted and optimized for specific device architectures and materials.
Protocol 1: Thermal Evaporation of BCP
This is the most common method for depositing thin, uniform films of BCP in a high-vacuum environment.
1. Substrate Preparation:
- Begin with pre-cleaned substrates (e.g., ITO-coated glass).
- Load the substrates into a high-vacuum thermal evaporation chamber. Ensure the chamber pressure is below 10⁻⁶ Torr.
2. Deposition of Underlying Layers:
- Sequentially deposit the other layers of your device (e.g., hole transport layer, emissive layer, or perovskite active layer) according to your established protocols.
3. BCP Deposition:
- Place high-purity BCP powder (>98%) in a suitable evaporation source (e.g., a tantalum or molybdenum boat).
- Heat the source gradually to sublimate the BCP.
- Monitor the deposition rate and thickness using a quartz crystal microbalance. A typical deposition rate is 0.1-0.2 nm/s.
- The optimal thickness of the BCP layer is critical and typically ranges from 5 to 15 nm.[5][12] Thinner or thicker layers may lead to reduced device performance.[12]
4. Cathode Deposition:
- Without breaking the vacuum, deposit the metal cathode (e.g., Al or Ag) on top of the BCP layer.
5. Device Encapsulation:
- Remove the completed device from the vacuum chamber and encapsulate it to protect it from atmospheric degradation.
Protocol 2: Solution Processing (Spin Coating) of BCP
Solution processing offers a lower-cost and more scalable alternative to thermal evaporation.[3][10]
1. Solution Preparation:
- Prepare a solution of BCP in a suitable solvent. For example, a concentration of 0.5 mg/ml in an appropriate organic solvent has been used.[3]
- Ensure the BCP is fully dissolved, using sonication if necessary.
2. Substrate and Underlying Layer Preparation:
- Prepare the substrate with the preceding device layers as in Protocol 1.
3. Spin Coating of BCP:
- Transfer the device substrate to a spin coater.
- Dispense the BCP solution onto the substrate to cover the surface.
- Spin coat at a defined speed and duration to achieve the desired film thickness. For instance, spin coating at 4000 rpm has been reported.[3] The final thickness will depend on the solution concentration and spin speed.
4. Annealing (Optional):
- Depending on the solvent and desired film morphology, a post-deposition annealing step may be necessary to remove residual solvent and improve film quality.
5. Cathode Deposition:
- Transfer the substrate to a thermal evaporator for the deposition of the metal cathode.
6. Device Encapsulation:
- Encapsulate the finished device.
Visualizations
Experimental Workflow for Device Fabrication
The following diagram illustrates the general workflow for fabricating an organic electronic device incorporating a BCP electron transport layer via thermal evaporation.
Caption: Workflow for organic device fabrication using BCP.
Signaling Pathway: Electron Transport at the BCP/Cathode Interface
This diagram illustrates the role of BCP in facilitating electron transport from an organic semiconductor to a metal cathode.
Caption: BCP's role in facilitating electron transport.
References
- 1. ossila.com [ossila.com]
- 2. Performance Enhancement of Organic Light-emitting Diodes with an Electron-transport Layer of Bathocuproine -Transactions on Electrical and Electronic Materials | 학회 [koreascience.kr]
- 3. Effect of Bathocuproine Concentration on the Photovoltaic Performance of NiOx-Based Perovskite Solar Cells [scielo.org.mx]
- 4. Researchers use BCP to boost the performance of perovskite solar cells | Perovskite-Info [perovskite-info.com]
- 5. researchgate.net [researchgate.net]
- 6. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electron transport mechanism of bathocuproine exciton blocking layer in organic photovoltaics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. BCP as Additive for Solution-Processed PCBM Electron Transport Layer in Efficient Planar Heterojunction Perovskite Solar Cells | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 11. researchgate.net [researchgate.net]
- 12. Effect of BCP buffer layer on eliminating charge accumulation for high performance of inverted perovskite solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: High-Throughput Quantification of Copper (I) using Fluorescence Quenching with Bathocuproine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper is an essential trace element involved in a myriad of physiological and pathological processes. Its ability to cycle between two oxidation states, Cu(I) and Cu(II), is central to its function in biological systems. Dysregulation of copper homeostasis has been implicated in various diseases, including neurodegenerative disorders and cancer. Consequently, the accurate and sensitive quantification of copper ions is of paramount importance in biomedical research and drug development. This application note details a robust and sensitive method for the quantification of Cu(I) ions based on the fluorescence quenching of bathocuproine disulfonate (BCS).
Bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) is a highly specific chelator for Cu(I). The disulfonated form, bathocuproine disulfonate (BCS), is water-soluble and exhibits intrinsic fluorescence. Upon binding to Cu(I), the fluorescence of BCS is efficiently quenched.[1][2][3] This quenching phenomenon provides a direct and sensitive means to determine the concentration of Cu(I) in aqueous solutions and biological samples.[1][2] The method is characterized by its high selectivity for Cu(I) over other biologically relevant metal ions.[1][2]
Principle of the Assay
The assay is based on the principle of static fluorescence quenching.[4][5] In this process, a non-fluorescent ground-state complex is formed between the fluorophore (BCS) and the quencher (Cu(I)).[][7] The formation of the stable [Cu(BCS)₂]⁺ complex leads to a decrease in the fluorescence intensity of BCS that is directly proportional to the concentration of Cu(I). The relationship between fluorescence quenching and quencher concentration can be described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity of BCS in the absence of Cu(I).
-
F is the fluorescence intensity of BCS in the presence of Cu(I).
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher, Cu(I).
By measuring the fluorescence intensity at various concentrations of Cu(I), a Stern-Volmer plot can be generated to determine the quenching constant and quantify the amount of Cu(I) in an unknown sample.[8][9]
Experimental Workflow
The following diagram illustrates the general workflow for the determination of total copper in a protein sample using the BCS fluorescence quenching assay.
Caption: Experimental workflow for copper quantification.
Detailed Experimental Protocols
Materials and Reagents
-
Bathocuproine disulfonate, disodium salt (BCS)
-
Copper(II) chloride (CuCl₂) standard solution (e.g., 1 mM)
-
Sodium ascorbate
-
Sodium citrate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer (50 mM, pH 7.5)
-
High-purity water
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader
Protocol for Total Copper Determination in Protein Samples
This protocol is adapted from the method described for quantifying copper in proteins.[1][3]
-
Sample Preparation:
-
To an aliquot of the protein sample, add concentrated HCl to achieve a final pH of less than 1. This step releases copper from the protein.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Neutralize the sample to pH 7.5 by adding a calculated amount of NaOH. Use a pH meter or pH strips for accurate adjustment.
-
Add sodium citrate to a final concentration of 20 mM to stabilize the released copper ions.
-
-
Standard Curve Preparation:
-
Prepare a series of copper standards (e.g., 0, 0.1, 0.2, 0.5, 1, 2 µM) by diluting the CuCl₂ stock solution in 50 mM phosphate buffer, pH 7.5, containing 20 mM sodium citrate.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add a defined volume of the prepared sample or copper standard.
-
Add freshly prepared sodium ascorbate to each well to a final concentration of 10 µM. This reduces any Cu(II) to Cu(I).
-
Add BCS to each well to a final concentration of 1 µM or 4 µM. The optimal concentration may depend on the expected copper concentration range.[1]
-
Incubate the plate at 37°C for 10-15 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation set at 580 nm and emission at 770 nm.[1]
-
-
Data Analysis:
-
Calculate the F₀/F ratio for each copper standard, where F₀ is the fluorescence of the blank (0 µM copper).
-
Construct a Stern-Volmer plot by plotting F₀/F against the concentration of Cu(I).
-
Determine the concentration of copper in the unknown samples by interpolating their F₀/F values on the standard curve.
-
Quantitative Data Summary
The following table summarizes typical experimental parameters and results obtained from fluorescence quenching studies using bathocuproine for copper quantification.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 580 nm | [1] |
| Emission Wavelength (λem) | 770 nm | [1] |
| BCS Concentration | 1 µM or 4 µM | [1] |
| pH | 7.5 | [1] |
| Reducing Agent | Sodium Ascorbate (10 µM) | [1] |
| Linear Detection Range | As low as 0.1 µM copper | [1][2] |
| Quenching Mechanism | Static | [4] |
Signaling Pathway and Logical Relationships
While bathocuproine is a powerful tool for quantifying total copper, its direct application in studying specific signaling pathways via fluorescence quenching is less documented. However, the logical relationship in its primary application, copper sensing, can be visualized.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. Quenching of bathocuproine disulfonate fluorescence by Cu(I) as a basis for copper quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of Copper Induced Fluorescence Quenching of Red Fluorescent Protein, DsRed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edinst.com [edinst.com]
- 9. edinst.com [edinst.com]
Application Notes and Protocols: 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (Bathocuproine) as a Chelating Agent in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline, commonly known as Bathocuproine (BCP), is a highly specific and sensitive chelating agent for copper(I) ions. Its unique structure, featuring methyl groups at the 2 and 9 positions of the phenanthroline ring, sterically hinders the formation of a stable complex with copper(II) and other metal ions, thus imparting high selectivity for Cu(I). This property makes BCP an invaluable tool in analytical chemistry for the quantification of copper in a variety of matrices, including environmental, biological, and pharmaceutical samples.
Upon chelation with Cu(I), BCP forms a stable, orange-colored complex with a maximum absorbance around 484 nm, allowing for accurate spectrophotometric determination. For applications in aqueous solutions, the sulfonated, water-soluble analog, bathocuproine disulfonate (BCS), is often employed. This document provides detailed application notes and experimental protocols for the use of BCP and BCS in analytical chemistry.
Principle of Copper Determination
The spectrophotometric determination of copper using bathocuproine involves a two-step reaction:
-
Reduction of Copper(II) to Copper(I): Since BCP is selective for Cu(I), any Cu(II) present in the sample must first be reduced. This is typically achieved using a reducing agent such as hydroxylamine hydrochloride or ascorbic acid.
-
Complexation with Bathocuproine: The resulting Cu(I) ions react with two molecules of BCP to form a stable, colored [Cu(BCP)₂]⁺ complex.
The intensity of the resulting orange color is directly proportional to the copper concentration in the sample and is quantified by measuring the absorbance at the wavelength of maximum absorbance (λmax).
Quantitative Data
The following tables summarize key quantitative parameters for the determination of copper using bathocuproine and its water-soluble analog.
Table 1: Spectrophotometric Properties of the Cu(I)-Bathocuproine Complex
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 484 nm | [1][2] |
| Molar Absorptivity (ε) of Cu(I)-BCS Complex | 1.3 x 10⁴ L mol⁻¹ cm⁻¹ | [3] |
| Molar Absorptivity (ε) of Cu(I)-BCS Complex | 13,300 M⁻¹cm⁻¹ | [4] |
Table 2: Performance Characteristics of the Bathocuproine Method for Copper Determination
| Parameter | Value | Sample Type/Conditions | Reference |
| Detection Limit | 20 µg/L | Potable water (using a 5-cm cell) | [1] |
| Detection Limit | 3.04 ng m⁻³ (WS Cu) | Ambient aerosols | [2] |
| Linearity Range | Up to at least 5 mg/L | Potable water | [1] |
| Linearity Range | 0.2-4.0 µg mL⁻¹ | Determination of antiulcer drugs | [5] |
| Relative Standard Deviation | 4.1% | Synthetic water sample | [1] |
| Interferences | Aluminum, cadmium, calcium, chromium, iron (II and III), magnesium | [1] |
Experimental Protocols
Protocol 1: Determination of Total Copper in Water Samples
This protocol is adapted from standard methods for the analysis of potable water.[1]
1. Reagents:
-
Stock Copper Solution (100 mg/L): Dissolve 0.3929 g of CuSO₄·5H₂O in distilled water and dilute to 1 L.
-
Standard Copper Solution (1 mg/L): Dilute 10 mL of the stock copper solution to 1 L with distilled water.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.
-
Sodium Citrate Buffer Solution (pH 4.3): Dissolve 225 g of sodium citrate dihydrate in 1 L of distilled water. Add 50 mL of concentrated hydrochloric acid and mix.
-
Bathocuproine Disulfonate (BCS) Solution (0.1% w/v): Dissolve 0.1 g of bathocuproine disulfonate, disodium salt, in 100 mL of distilled water.
2. Procedure:
-
Pipette 50 mL of the water sample into a 100 mL volumetric flask.
-
Add 5 mL of the hydroxylamine hydrochloride solution and mix well. Allow the reduction to proceed for at least 10 minutes.
-
Add 10 mL of the sodium citrate buffer solution and mix.
-
Add 10 mL of the BCS solution and dilute to the mark with distilled water. Mix thoroughly.
-
Allow the color to develop for at least 15 minutes.
-
Measure the absorbance of the solution at 484 nm using a spectrophotometer, against a reagent blank prepared in the same manner using distilled water instead of the sample.
-
Prepare a calibration curve by treating known concentrations of the standard copper solution (e.g., 0.2, 0.5, 1.0, 2.0, and 5.0 mg/L) in the same way as the sample.
-
Determine the copper concentration in the sample from the calibration curve.
Protocol 2: Determination of Copper in Biological Samples
This protocol provides a general guideline for the analysis of copper in biological matrices. Sample preparation steps may need to be optimized depending on the specific sample type.
1. Reagents:
-
All reagents from Protocol 1.
-
Nitric Acid (concentrated, trace metal grade)
-
Perchloric Acid (concentrated, trace metal grade)
-
EDTA Solution (0.1 M): Dissolve 37.22 g of ethylenediaminetetraacetic acid disodium salt dihydrate in 1 L of distilled water.
2. Sample Preparation (Wet Ashing):
-
Accurately weigh a suitable amount of the homogenized biological sample into a digestion tube.
-
Add a mixture of concentrated nitric acid and perchloric acid (typically in a 3:1 to 5:1 ratio).
-
Heat the sample gently on a digestion block, gradually increasing the temperature. Continue heating until the solution is clear and colorless, indicating complete digestion.
-
Allow the digest to cool and dilute it to a known volume with distilled water.
3. Procedure:
-
Take an aliquot of the diluted sample digest.
-
To mitigate potential interferences from other metal ions, an improved bathocuproine assay can be used which involves the addition of a strong Cu(II) chelator like EDTA before the addition of BCS.[5][6]
-
Adjust the pH of the sample to approximately 4-5 using a suitable buffer (e.g., sodium citrate).
-
Follow steps 2-8 from Protocol 1 for the reduction, complexation, and measurement.
Protocol 3: Application in Drug Development - Determination of Proton Pump Inhibitors
This protocol is based on the indirect spectrophotometric determination of certain drugs that can reduce Cu(II) to Cu(I).[5]
1. Principle:
The method is based on the reduction of a known excess of Cu(II) to Cu(I) by the drug of interest (e.g., omeprazole, lansoprazole). The resulting Cu(I) is then chelated with bathocuproine, and the absorbance of the complex is measured. The amount of Cu(I) formed is stoichiometric to the amount of the drug.
2. Reagents:
-
Copper(II) Sulfate Solution (0.01 M): Prepare by dissolving the appropriate amount of CuSO₄·5H₂O in distilled water.
-
Bathocuproine Solution (0.001 M): Prepare by dissolving the appropriate amount of bathocuproine in a suitable solvent (e.g., ethanol).
-
Drug Standard Solutions: Prepare standard solutions of the drug of interest in a suitable solvent.
3. Procedure:
-
To a series of volumetric flasks, add increasing volumes of the drug standard solution.
-
To each flask, add a fixed, excess volume of the copper(II) sulfate solution.
-
Add a fixed volume of the bathocuproine solution.
-
Adjust the pH to the optimal range for the reaction (typically neutral).
-
Dilute to the mark with a suitable solvent and mix well.
-
Allow the reaction to proceed for a specified time until the color of the Cu(I)-bathocuproine complex is fully developed.
-
Measure the absorbance at approximately 480 nm against a reagent blank.
-
Construct a calibration curve of absorbance versus drug concentration.
-
For the analysis of a pharmaceutical formulation, an appropriate extraction of the active ingredient should be performed prior to the assay.
Visualizations
Experimental Workflow for Copper Determination using Bathocuproine
Caption: Workflow for copper quantification using bathocuproine.
Logical Relationship in the Bathocuproine Assay
Caption: Chemical principle of the bathocuproine assay for copper.
References
- 1. NEMI Method Summary - 3500-Cu C [nemi.gov]
- 2. amt.copernicus.org [amt.copernicus.org]
- 3. Copper-boosting compounds: a novel concept for antimycobacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gfschemicals.com [info.gfschemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Bathocuproine in DNA Interaction and Cleavage Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) is a highly specific chelating agent for cuprous ion (Cu(I)). This property makes it an invaluable tool in the study of DNA-metal interactions and, in particular, the mechanisms of DNA cleavage mediated by copper ions. In many biological and chemical systems, copper-induced DNA damage proceeds through a Fenton-like reaction, where Cu(I) plays a pivotal role in the generation of reactive oxygen species (ROS) that subsequently cleave the DNA backbone. By selectively sequestering Cu(I), bathocuproine serves as a powerful inhibitor, allowing researchers to dissect the specific contribution of this copper oxidation state to DNA damage. These application notes provide an overview of the role of bathocuproine, along with detailed protocols for its use in DNA interaction and cleavage studies.
Core Principles and Applications
Bathocuproine's primary application in this context is to act as a mechanistic probe. Its high affinity and specificity for Cu(I) allow for the following applications:
-
Elucidation of Reaction Mechanisms: The inhibition of DNA cleavage in the presence of bathocuproine is strong evidence for the involvement of Cu(I) in the reaction mechanism. This is crucial for understanding the mode of action of copper-based chemotherapeutic agents and toxins.
-
DNA Footprinting: In DNA footprinting experiments, where chemicals are used to cleave DNA except where it is protected by a bound protein, bathocuproine can be used to control for non-specific cleavage mediated by contaminating copper ions.
-
Quantification of Cu(I): Bathocuproine forms a stable, colored complex with Cu(I), which can be quantified spectrophotometrically, allowing for the correlation of Cu(I) concentration with the extent of DNA cleavage.
-
Inhibition of Oxidative DNA Damage: By chelating Cu(I), bathocuproine effectively inhibits the Fenton-like reaction, preventing the formation of hydroxyl radicals and subsequent oxidative damage to DNA.[1][2]
Data Presentation
Table 1: Inhibition of Copper-Mediated DNA Cleavage by Bathocuproine
| Compound/System | DNA Substrate | Copper Species | Bathocuproine Concentration | % Inhibition of DNA Cleavage | Reference |
| DTIC + UVA | 32P-labeled DNA fragments | Cu(II) | Not specified | Significant inhibition | [1] |
| PBQ + NADH | 32P-labeled DNA fragments | Cu(II) | 50 µM | Significant inhibition | [2] |
Note: "Significant inhibition" is reported where specific quantitative values were not provided in the source material.
Table 2: Cytotoxicity of Copper Complexes (with Bathophenanthroline, a related ligand)
| Complex | Cell Line | IC50 (µM) | Reference |
| [Cu(qui)(bphen)]NO₃ | HOS (Human Osteosarcoma) | 2.1 ± 0.2 | [3] |
| [Cu(qui)(bphen)]NO₃ | MCF7 (Human Breast Adenocarcinoma) | 2.2 ± 0.4 | [3] |
bphen: bathophenanthroline, a structurally similar compound to bathocuproine.
Experimental Protocols
Protocol 1: DNA Cleavage Assay Using Agarose Gel Electrophoresis
This protocol is designed to assess the ability of a copper complex to cleave plasmid DNA and to determine the inhibitory effect of bathocuproine.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19)
-
Copper complex of interest
-
Bathocuproine solution (in DMSO or ethanol)
-
Tris-HCl buffer (50 mM, pH 7.2)
-
Sodium chloride (NaCl)
-
Hydrogen peroxide (H₂O₂) (optional, as an oxidizing agent)
-
Loading buffer (containing bromophenol blue, xylene cyanol, and glycerol)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture in the following order:
-
Tris-HCl buffer (to a final concentration of 50 mM)
-
NaCl (to a final concentration of 50 mM)
-
Supercoiled plasmid DNA (e.g., 0.5 µg)
-
Bathocuproine (at desired concentrations, e.g., 10-100 µM) or solvent control. Incubate for 10 minutes at room temperature.
-
Copper complex (at desired concentrations).
-
Add H₂O₂ (optional, to a final concentration of ~60 µM) to initiate the reaction.[4]
-
Adjust the final volume with nuclease-free water.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-3 hours).[4][5]
-
Reaction Termination: Stop the reaction by adding loading buffer.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% (w/v) agarose gel in 1X TAE or TBE buffer.
-
Add ethidium bromide to the gel and running buffer for visualization.
-
Load the samples into the wells of the gel.
-
Run the electrophoresis at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated sufficiently.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under a UV transilluminator.
-
The supercoiled (Form I), nicked circular (Form II), and linear (Form III) forms of the plasmid DNA will migrate differently.
-
Quantify the intensity of each band using densitometry software (e.g., ImageJ). The conversion of Form I to Form II and Form III indicates DNA cleavage.
-
Compare the extent of cleavage in the presence and absence of bathocuproine to determine its inhibitory effect.
-
Protocol 2: UV-Visible Spectroscopic Analysis of Copper Complex-DNA Interaction
This protocol is used to study the binding of a copper-bathocuproine complex to DNA.
Materials:
-
Copper-bathocuproine complex
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (pH 7.4)
-
Quartz cuvettes
-
UV-Visible spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the copper-bathocuproine complex in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration of DNA can be determined spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹). The purity of the DNA should be checked by the A₂₆₀/A₂₈₀ ratio (~1.8-1.9).
-
-
Spectroscopic Titration:
-
Keep the concentration of the copper-bathocuproine complex constant in a quartz cuvette.
-
Record the initial UV-Vis spectrum of the complex.
-
Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the changes in the absorption spectrum of the complex upon addition of DNA. Hypochromism (decrease in absorbance) and bathochromic (red) or hypsochromic (blue) shifts in the maximum wavelength (λ_max) are indicative of binding.[6]
-
The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(ε_a - ε_f) vs [DNA].[7]
-
Visualizations
Caption: Mechanism of copper-mediated DNA damage and its inhibition by bathocuproine.
References
- 1. Mechanisms of DNA cleavage by copper complexes of 3-Clip-Phen and of its conjugate with a distamycin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, DNA interaction and cleavage, and in vitro cytotoxicity of copper(II) mixed-ligand complexes with 2-phenyl-3-hydroxy-4(1H)-quinolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA Interaction and DNA Cleavage Studies of a New Platinum(II) Complex Containing Aliphatic and Aromatic Dinitrogen Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (Bathocuproine)
Welcome to the technical support center for 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (also known as Bathocuproine). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to its solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, or Bathocuproine, is a heterocyclic organic compound. Its rigid structure containing two nitrogen atoms makes it an excellent chelating agent, particularly for copper(I) ions.[1][2][3] Key applications include:
-
Copper(I) Detection: It is widely used as a colorimetric reagent for the detection and quantification of Cu(I) ions.
-
Organic Electronics: It serves as an exciton blocking layer or electron transport material in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[4][5]
-
Biological Assays: As a copper chelator, it is used in biological studies to investigate the role of copper in cellular processes and diseases.[6][7]
Q2: What are the general solubility properties of Bathocuproine?
A2: Bathocuproine is a hydrophobic molecule, characterized by poor solubility in water but good solubility in several organic solvents.[4][8] It is generally soluble in alcohols, chlorinated solvents, and aromatic hydrocarbons.[4] It is typically sold as a yellow powder.[4][9]
Q3: How can I make Bathocuproine water-soluble for biological experiments?
A3: The most effective method for aqueous applications is to use a sulfonated derivative, such as bathocuproinedisulfonic acid (BCDS).[1][10][11] Sulfonation adds polar sulfonate groups to the molecule, dramatically increasing its water solubility without compromising its copper-chelating ability.[11] For many biological applications, using the commercially available disodium salt of BCDS is the standard approach.[6][12]
Troubleshooting Guide: Solubility Issues
Problem: My Bathocuproine is not dissolving in the chosen reaction solvent.
This is a common issue due to the compound's low polarity. The following troubleshooting steps and protocols can help improve its dissolution.
Solution 1: Select an Appropriate Organic Solvent
The first step is to ensure you are using a suitable solvent. Bathocuproine's solubility varies significantly across different organic solvents.
The following table summarizes known solubility data for Bathocuproine in common laboratory solvents.
| Solvent | Solubility | Notes |
| Dioxane | 100 mg/mL | - |
| 95% Ethanol | 50 mg/mL | - |
| Methanol | 36 mg/100mL (0.36 mg/mL) | [4] |
| Isoamyl Alcohol | 18 mg/100mL (0.18 mg/mL) | |
| Pyridine | Soluble (forms a dark yellow solution) | A 5% solution can be prepared. |
| Acetone | Soluble | [4] |
| Benzene | Soluble | [4] |
| Water | Partly miscible / Poorly soluble | [4][8] |
-
Consult the Table: Choose a solvent from the table above in which Bathocuproine has high solubility and is compatible with your reaction conditions.
-
Weigh Compound: Accurately weigh the required amount of Bathocuproine powder in a clean, dry vial.
-
Add Solvent: Add the chosen solvent to the vial in portions.
-
Promote Dissolution: Use sonication or gentle heating (if thermally stable for your reaction) and vortexing to aid dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter before use. For sensitive applications like spin-coating, filtering the solution through a 0.2 µm PTFE filter is recommended.
Solution 2: Employ a Co-Solvent System
If a single solvent is not suitable for your reaction mixture (e.g., requiring partial aqueous conditions), a co-solvent system can be effective.
-
Primary Dissolution: Dissolve the Bathocuproine in a minimal amount of a high-solubility solvent (e.g., Dioxane, Ethanol, or Acetone) to create a concentrated stock solution.
-
Titration: Slowly add the stock solution dropwise into your primary reaction solvent (the one in which Bathocuproine is less soluble) under vigorous stirring.
-
Monitor for Precipitation: Continuously observe the mixture. If cloudiness or precipitation occurs, you may have reached the solubility limit. Try using a larger volume of the co-solvent or slightly warming the mixture.
-
Final Concentration: Adjust the volumes to achieve the desired final concentration of Bathocuproine, ensuring the co-solvent does not interfere with the downstream reaction.
Solution 3: Increase the Temperature
For many compounds, solubility increases with temperature.[13] This can be a simple and effective method, provided the compound and other reactants are thermally stable.
-
Solvent Addition: Add the desired solvent to the solid Bathocuproine.
-
Gentle Heating: Place the vial in a heated water bath or on a hot plate with stirring. Gradually increase the temperature (e.g., to 40-60°C).
-
Observe: Stir until the solid is fully dissolved.
-
Cooling: Allow the solution to cool to the reaction temperature. Crucially, observe if the compound precipitates upon cooling. If it does, the solution was supersaturated at the higher temperature, and this method may not be suitable unless the reaction is also performed at an elevated temperature.
Visual Guides and Workflows
Troubleshooting Workflow for Solubility
This diagram outlines the logical steps to take when encountering solubility issues with Bathocuproine.
Caption: A troubleshooting workflow for dissolving Bathocuproine.
Mechanism of Action: Copper(I) Chelation
Bathocuproine is frequently used to sequester Cu(I) ions, which can inhibit copper-dependent biological pathways. This diagram illustrates its fundamental mechanism of action.
Caption: Mechanism of copper(I) chelation by Bathocuproine.
References
- 1. Bathocuproine-assisted reduction of copper(II) by human albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 484-11-7: 2,9-Dimethyl-1,10-phenanthroline [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Bathocuproine CAS#: 4733-39-5 [m.chemicalbook.com]
- 5. A solution-processed bathocuproine cathode interfacial layer for high-performance bromine–iodine perovskite solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Synergistic enhancement of a copper chelator, bathocuproine disulphonate, and cysteine on in vitro growth of Plasmodium falciparum in glucose-6-phosphate dehydrogenase-deficient erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline_Fine Chemicals_Products_Wuhan Mayue Longteng Technology Development Co., Ltd. [mylt-tech.com]
- 10. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarworks.uni.edu [scholarworks.uni.edu]
- 12. Copper reducing power [bio-protocol.org]
- 13. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Optimizing Bathocuproine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of Bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline), a critical building block in coordination chemistry and organic electronics. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Bathocuproine, particularly when using Doebner-von Miller or related condensation reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If starting materials are still present after the recommended reaction time, consider extending the reflux period. - Ensure the internal reaction temperature reaches the specified range. |
| Sub-optimal Acid Catalyst Concentration: The ratio of Brønsted to Lewis acids, or the overall acid concentration, may not be ideal for the specific substrates. | - The choice of acid can significantly impact the reaction rate and selectivity.[1] - Experiment with different ratios of hydrochloric acid to organic acids (e.g., acetic acid, propionic acid) to find the optimal balance for your specific setup.[2] | |
| Decomposition of Starting Materials or Product: Excessive heat or highly acidic conditions can lead to degradation. | - Avoid excessively high temperatures during the reaction.[3] - Consider using a milder Lewis acid catalyst if significant degradation is observed.[1] | |
| Moisture in Reagents or Solvents: Water can interfere with the condensation reaction. | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | |
| Significant Tar/Polymer Formation | Acid-Catalyzed Polymerization of Carbonyl Compound: α,β-unsaturated aldehydes or ketones are prone to polymerization under strong acidic conditions.[1][3] | - Add the carbonyl compound slowly to the reaction mixture to maintain a low instantaneous concentration. - Consider a biphasic solvent system to sequester the carbonyl compound in an organic phase, reducing its self-polymerization in the acidic aqueous phase.[4] - Using an acetal of the α,β-unsaturated aldehyde can prevent polymerization, as the acetal is hydrolyzed in situ to the reactive aldehyde.[4] |
| Reaction Temperature is Too High: Excessive heat can accelerate polymerization and charring. | - Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[1] | |
| Product is Off-Color (e.g., brown or dark yellow instead of pale yellow) | Presence of Oxidized Impurities: The phenanthroline ring is susceptible to oxidation, which can lead to colored byproducts. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - During workup, consider adding a small amount of a reducing agent like sodium hydrosulfite to prevent the accumulation of oxidized impurities.[5] |
| Residual Acid: Traces of acid in the final product can cause discoloration. | - Thoroughly neutralize the reaction mixture during workup and wash the crude product with a dilute base solution. | |
| Difficulty in Product Purification | Co-elution of Impurities during Chromatography: Byproducts with similar polarity to Bathocuproine can be difficult to separate. | - Optimize the solvent system for column chromatography by testing different solvent ratios and polarities. - Consider using a different stationary phase if co-elution persists. |
| Oiling Out During Recrystallization: The product separates as an oil instead of crystals. | - Ensure the recrystallization solvent is appropriate. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] - Try using a two-solvent system for recrystallization.[7] | |
| Low Recovery from Recrystallization: A significant amount of product is lost during the purification step. | - Use the minimum amount of hot solvent necessary to dissolve the crude product to ensure the solution is saturated.[6] - Cool the solution slowly to allow for maximum crystal formation.[6] |
Frequently Asked Questions (FAQs)
Q1: My Skraup/Doebner-von Miller reaction is very vigorous and difficult to control. How can I manage this?
A1: The Skraup synthesis, in particular, is known to be highly exothermic.[8] To moderate the reaction, you can:
-
Add a moderator such as ferrous sulfate (FeSO₄) or boric acid, which helps to control the reaction rate and reduce charring.[3]
-
Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat.[3]
Q2: I am using a substituted o-phenylenediamine and getting a very low yield. What could be the issue?
A2: The electronic properties of the substituents on the aromatic ring can significantly impact the reaction. Electron-withdrawing groups on the aniline starting material are known to give low yields in the conventional Doebner-von Miller reaction.[9] For such substrates, you may need to use more forcing conditions (higher temperatures, longer reaction times) or explore alternative catalytic systems.
Q3: What are the most common side reactions in the one-step synthesis of Bathocuproine?
A3: The most common side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to the formation of tar and significantly reduces the yield.[1][10] Additionally, incomplete cyclization or oxidation can result in dihydro- or tetrahydro-phenanthroline byproducts.[1]
Q4: How can I confirm the purity of my synthesized Bathocuproine?
A4: The purity of Bathocuproine can be assessed using several analytical techniques:
-
Melting Point: Pure Bathocuproine has a sharp melting point. A broad melting range indicates the presence of impurities.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Q5: What are suitable solvents for the recrystallization of Bathocuproine?
A5: Based on the purification of similar phenanthroline derivatives, common solvents for recrystallization include:
-
Aqueous ethanol[11]
-
Heptanes/ethyl acetate[12]
-
Methanol/water[12]
-
Acetone/water[12]
-
A mixture of n-hexane and acetone can also be effective.[13]
It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude product.
Data Presentation
Optimizing the reaction conditions is crucial for maximizing the yield of Bathocuproine. The following table summarizes the impact of different acid catalysts on the yield of quinoline derivatives in Doebner-von Miller type reactions, which can be analogous to Bathocuproine synthesis.
| Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hf(OTf)₄ (10) | CH₂Cl₂ | Room Temp. | 48 | 62 (combined isomers) | [14] |
| TFA | CH₂Cl₂ | Reflux | 24 | 74 (combined isomers) | [14] |
| TFA | Toluene | Reflux | 24 | 80 (combined isomers) | [14] |
| Formic Acid | - | Reflux | 24 | 70 (combined isomers) | [14] |
Note: Yields are for a model reaction of a γ-aryl-β,γ-unsaturated α-ketoester with aniline and may vary for the synthesis of Bathocuproine.
Experimental Protocols
One-Step Synthesis of Bathocuproine
This protocol is adapted from a one-step synthesis method that utilizes a mixed-acid system to improve yield and reduce side reactions.[2][10]
Materials:
-
o-Phenylenediamine
-
4-Phenyl-3-buten-2-one (Benzalacetone)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid (or another suitable organic acid)
-
Ammonia solution
-
Acetone
-
Anhydrous solvents and reagents
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add concentrated hydrochloric acid.
-
At room temperature, slowly add o-phenylenediamine to the stirred hydrochloric acid. Stir the mixture for 1-6 hours.
-
In batches, add 4-phenyl-3-buten-2-one to the reaction mixture.
-
Heat the reaction mixture to 70-85°C and maintain for 2-8 hours.
-
Add glacial acetic acid to the reaction mixture.
-
Increase the temperature to 90-110°C and reflux for an additional 2-8 hours. The reaction solution should turn brown.
-
Stop heating and allow the mixture to cool to room temperature.
-
Cool the reaction mixture in an ice bath and slowly add ice cubes while stirring.
-
Slowly add ammonia solution to adjust the pH to 8-10, which will precipitate the crude product.
-
Remove the upper aqueous layer.
-
To the remaining black viscous substance, add acetone and stir for 1 hour.
-
Collect the resulting yellow precipitate by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., aqueous ethanol or n-hexane/acetone).
Mandatory Visualizations
Experimental Workflow: One-Step Bathocuproine Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. US20120165532A1 - One-Step Synthesis Method of 2,9-Dimethyl-4,7-Diphenyl-1,10- Phenanthroline - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. edu.rsc.org [edu.rsc.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2010127575A1 - One-step synthesis method of 2,9-dimethyl-4,7-diphenyl-1,10- phenanthroline - Google Patents [patents.google.com]
- 11. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP/Bathocuproine) in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP), also known as Bathocuproine, in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and reliability of your BCP solutions in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BCP) and what are its common applications?
A1: this compound is a pale yellow, solid organic compound.[1] It is widely known by its synonyms, Bathocuproine (BCP). Due to its aromatic structure, BCP exhibits a high degree of stability. It is sparingly soluble in water but dissolves in various polar organic solvents.[2]
BCP has several key applications in research and development:
-
Organic Electronics: It is extensively used as a hole-blocking layer, electron-transport layer, and exciton-blocking layer in organic light-emitting diodes (OLEDs) and perovskite solar cells, enhancing device efficiency and stability.
-
Analytical Chemistry: BCP is a well-established chelating agent for copper(I) ions. This property is utilized in the colorimetric determination of copper and in total antioxidant capacity assays, such as the CUPRIC (Cupric Reducing Antioxidant Capacity) assay.[3]
-
Biochemistry: It is used as an optical probe to determine the oxidation state of copper bound to biomolecules.[3]
Q2: What are the primary factors that can cause the degradation of BCP in solution?
A2: The stability of BCP in solution can be compromised by several factors:
-
pH: BCP is most stable in a neutral pH range. Strongly acidic or basic conditions can lead to the hydrolysis of the phenanthroline core.
-
Light Exposure: As a chromophoric system, BCP is susceptible to photodegradation upon exposure to light, especially UV radiation.
-
Elevated Temperatures: High temperatures accelerate the rate of all potential degradation pathways. Thermal degradation can also lead to crystallization of BCP in certain applications, which can negatively impact performance.
-
Oxidizing Agents: BCP is susceptible to oxidation, and contact with oxidizing agents should be avoided.[2]
Q3: How can I visually identify if my BCP solution has degraded?
A3: A noticeable change in the color of your BCP solution is a primary indicator of degradation. The formation of degradation byproducts can alter the solution's absorbance profile, leading to a visible color shift. If you observe any color change or the formation of a precipitate, it is strongly recommended to discard the solution and prepare a fresh one.
Q4: What is the recommended procedure for preparing aqueous solutions of BCP?
A4: Due to its low solubility in water, direct dissolution of BCP in aqueous buffers is challenging and often leads to precipitation. The recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted into the aqueous buffer to the desired final concentration. It is crucial to be mindful of the final concentration of the organic solvent in your experiment, as high concentrations may have unintended effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation upon dilution in aqueous buffer | - Low aqueous solubility of BCP.- "Solvent shock" from rapid change in polarity. | - First, dissolve BCP in a water-miscible organic solvent like DMSO to create a stock solution.- Add the stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing to ensure rapid dispersion.- Consider using a co-solvent in the final aqueous solution (e.g., maintaining 0.1-1% DMSO). |
| Inconsistent experimental results | - Degradation of BCP in the working solution. | - Prepare fresh working solutions for each experiment.- Protect solutions from light by using amber vials or wrapping containers with aluminum foil.- Maintain a neutral pH for your solutions.- Avoid high temperatures during preparation and storage. |
| Loss of compound activity over time | - Gradual degradation of the stock solution. | - Store stock solutions at -20°C or -80°C for long-term stability.- Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.- Periodically verify the purity of your stock solution using analytical methods such as HPLC. |
| Color change in the solution | - Formation of degradation products. | - Discard the solution immediately.- Prepare a fresh solution, paying close attention to the preventative measures outlined in this guide. |
Data Presentation: Factors Affecting BCP Stability
| Stress Factor | Effect on BCP in Solution | Preventative Measures |
| pH | Degradation is accelerated in strongly acidic or basic conditions. Stable in the neutral pH range. | Maintain solution pH between 6 and 8. Use appropriate buffer systems. |
| Light | Photosensitive; can undergo photodegradation, leading to loss of activity and color change. | Store solutions in amber vials or protect from light with aluminum foil. Avoid unnecessary exposure to ambient and UV light. |
| Temperature | Higher temperatures increase the rate of degradation. Can cause crystallization in some applications. | Prepare and store solutions at room temperature or below. For long-term storage, use -20°C or -80°C. Avoid heating solutions unless specified in a protocol. |
| Oxidizing Agents | Can be oxidized, leading to degradation. | Avoid contact with peroxides, nitrates, and other strong oxidizing agents.[2] |
| Freeze-Thaw Cycles | Repeated cycles can promote degradation and precipitation. | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol 1: Preparation of a Standard BCP Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of BCP in DMSO, which can be used for subsequent dilutions in various experimental buffers.
Materials:
-
This compound (BCP) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial or a clear vial to be wrapped in aluminum foil
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh the required amount of BCP powder. For a 10 mM solution in 1 mL of DMSO, you will need 3.6046 mg of BCP (Molar Mass = 360.46 g/mol ).
-
Dissolution: Add the weighed BCP powder to the vial. Add the desired volume of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the BCP is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution, but prolonged heating should be avoided.
-
Storage: Store the stock solution at -20°C or -80°C. It is highly recommended to aliquot the solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Forced Degradation Study to Evaluate BCP Stability
This protocol provides a general framework for conducting a forced degradation study to understand the stability of BCP under various stress conditions. This is crucial for developing stability-indicating analytical methods.
Materials:
-
BCP stock solution (e.g., 1 mg/mL in acetonitrile or DMSO)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
UV lamp (e.g., 254 nm or 365 nm)
-
Oven or water bath
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Sample Preparation: For each stress condition, mix an aliquot of the BCP stock solution with the respective stressor solution (or expose it to the stress condition). Prepare a control sample by diluting the stock solution with the solvent used for the study.
-
Stress Conditions:
-
Acid Hydrolysis: Mix BCP solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix BCP solution with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Mix BCP solution with 3% H₂O₂. Keep at room temperature and monitor at various time points.
-
Thermal Degradation: Heat the BCP solution at an elevated temperature (e.g., 80°C) and analyze at different time intervals.
-
Photodegradation: Expose the BCP solution to UV light and analyze at different time points. A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples, including the control, by HPLC to determine the percentage of BCP remaining and to observe the formation of any degradation products.
Protocol 3: Quality Control of BCP Solutions
Regular quality control is essential to ensure the integrity of your BCP solutions, especially for long-term studies or when using a stock solution over an extended period.
Materials:
-
BCP solution to be tested
-
UV-Vis Spectrophotometer
-
HPLC system
Procedure:
-
Visual Inspection: Before each use, visually inspect the solution for any signs of color change or precipitation.
-
UV-Vis Spectroscopy:
-
Record the UV-Vis spectrum of a freshly prepared BCP solution to establish a reference spectrum. BCP typically exhibits a maximum absorbance (λmax) around 277-280 nm in methanol.[4]
-
Periodically, and before critical experiments, record the spectrum of your working or stock solution.
-
Compare the spectrum to the reference. A significant change in the λmax or the appearance of new peaks may indicate degradation.
-
-
HPLC Analysis:
-
Inject a sample of your BCP solution into a validated HPLC system.
-
Compare the peak area and retention time of the BCP peak to that of a freshly prepared standard of known concentration.
-
A decrease in the peak area indicates a reduction in concentration, likely due to degradation. The appearance of new peaks suggests the formation of degradation products.
-
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site‐Selective Fluorination of Bathocuproine Derivatives for Enhanced Performance and Stability in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Performance of BCP in OLED Devices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the use of Bathocuproine (BCP) in Organic Light-Emitting Diodes (OLEDs).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of BCP in an OLED device?
Bathocuproine (BCP) primarily serves as a hole-blocking layer (HBL) and an exciton-blocking layer (EBL) in OLEDs. Its wide energy gap and high ionization potential effectively confine holes and excitons within the emissive layer (EML), preventing them from reaching the cathode and being non-radiatively quenched. This confinement enhances the probability of radiative recombination, thereby improving the device's quantum efficiency.
Q2: My OLED device with a BCP layer has a very high turn-on voltage. What are the possible causes and solutions?
A high turn-on voltage in an OLED with a BCP layer can stem from several factors:
-
Excessive BCP Thickness: A thick BCP layer can impede electron injection from the cathode to the electron transport layer (ETL), leading to an increased driving voltage.[1]
-
Poor Quality of Layers: Roughness or "spikes" on the ITO surface can lead to short circuits between the anode and cathode, causing high voltage and device burnout.[1]
-
Contaminated ITO Surface: The presence of carbon or other contaminants on the Indium Tin Oxide (ITO) surface can hinder efficient hole injection.[1]
-
Energy Level Mismatch: A significant energy barrier between the BCP layer and the adjacent ETL or cathode can obstruct electron transport.
Troubleshooting Steps:
-
Optimize BCP Thickness: Systematically vary the BCP layer thickness (e.g., from 5 nm to 15 nm) to find the optimal balance between effective hole blocking and low driving voltage.
-
Ensure Substrate Quality: Use high-quality, smooth ITO substrates. Consider pre-treatment methods like oxygen plasma or UV-ozone cleaning to remove organic residues and improve the work function of the ITO.[1]
-
Verify Material Purity: Ensure the purity of all organic materials, including BCP, as impurities can act as charge traps.
-
Consider an Electron Injection Layer (EIL): Inserting a thin EIL, such as Lithium Fluoride (LiF), between the BCP and the metal cathode can lower the electron injection barrier.
Q3: The efficiency of my OLED device is lower than expected. How can the BCP layer be contributing to this issue?
Low efficiency in an OLED can be related to the BCP layer in the following ways:
-
Ineffective Hole Blocking: If the BCP layer is too thin, it may not effectively block holes, leading to hole leakage current that does not contribute to light emission.
-
Exciton Quenching: If excitons are not properly confined within the EML, they can diffuse to the BCP layer or the cathode, where they are likely to decay non-radiatively.
-
Imbalanced Charge Injection: An improperly optimized BCP layer can disrupt the balance of electrons and holes within the EML, leading to reduced recombination efficiency.
Troubleshooting Steps:
-
Optimize BCP Thickness: As with high turn-on voltage, optimizing the BCP thickness is crucial. A slightly thicker BCP layer might be necessary to improve hole blocking and exciton confinement.
-
Interface Engineering: Ensure smooth interfaces between the BCP and adjacent layers to minimize charge trapping and exciton quenching sites.
-
Material Selection: Verify that the HOMO level of the BCP is sufficiently high to create an adequate energy barrier for holes from the EML.
Q4: I am observing rapid degradation and a short lifetime for my OLED device. Could the BCP layer be the cause?
Yes, the BCP layer can influence the degradation of an OLED device:
-
Thermal Instability: BCP has a relatively low glass transition temperature (Tg). Under thermal stress during device operation, BCP molecules can undergo morphological changes or interdiffuse with adjacent layers, leading to the formation of non-emissive sites and device failure.[2]
-
Electrochemical Instability: Like many organic materials, BCP can be susceptible to degradation through electrochemical reactions initiated by charge carriers or excitons.[3]
-
Interface Reactions: Chemical reactions can occur at the interface between the BCP and the metal cathode (e.g., Aluminum), forming new chemical species that can act as charge traps or quenching centers.
Troubleshooting Steps:
-
Thermal Management: Operate the device at lower current densities to minimize Joule heating.
-
Alternative Materials: Consider using hole-blocking materials with higher glass transition temperatures and better electrochemical stability.
-
Cathode Interface Modification: The use of a thin EIL can not only improve electron injection but also act as a buffer layer to prevent direct interaction between the BCP and the metal cathode.
Troubleshooting Guides
Issue 1: High Driving Voltage
This guide provides a systematic approach to troubleshooting and resolving high driving voltage in OLEDs incorporating a BCP layer.
Troubleshooting Workflow for High Driving Voltage
Caption: Troubleshooting workflow for high driving voltage in BCP-based OLEDs.
Issue 2: Low Device Efficiency
This guide outlines the steps to diagnose and improve the efficiency of OLEDs where the BCP layer is a potential cause of poor performance.
Troubleshooting Workflow for Low Efficiency
Caption: Troubleshooting workflow for low efficiency in BCP-based OLEDs.
Data Presentation
Table 1: Typical Material Properties of BCP and Common Alternatives
| Material | HOMO (eV) | LUMO (eV) | Electron Mobility (cm²/Vs) | Glass Transition Temp. (Tg) (°C) |
| BCP | ~6.4-6.7 | ~3.0-3.2 | ~10⁻⁶ - 10⁻⁵ | ~83-100 |
| TPBi | ~6.2 | ~2.7 | ~10⁻⁵ | ~127 |
| Bphen | ~6.4 | ~3.0 | ~10⁻⁵ | ~83 |
| TAZ | ~6.3 | ~2.9 | ~10⁻⁶ | >100 |
Note: These values can vary depending on the measurement technique and film morphology.
Table 2: Impact of BCP Thickness on Device Performance (Illustrative Example)
| BCP Thickness (nm) | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) |
| 0 (No BCP) | 3.5 | 2.5 | 1.8 |
| 3 | 4.0 | 3.25 | 2.5 |
| 5 | 4.5 | 3.1 | 2.3 |
| 10 | 5.5 | 2.8 | 1.9 |
Data is illustrative and based on trends reported in the literature.[4] Actual performance will depend on the specific device architecture and materials used. One study showed that as BCP thickness varied from 0.1 to 4.0 nm, the power efficiency reached as high as 7.3 lm/W.[5][6][7]
Experimental Protocols
Protocol 1: Standard OLED Fabrication by Vacuum Thermal Evaporation
This protocol describes the fabrication of a standard multilayer OLED device using vacuum thermal evaporation.
OLED Fabrication Workflow
Caption: Standard workflow for OLED fabrication via vacuum thermal evaporation.
Methodology:
-
Substrate Preparation:
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequentially sonicating in detergent, deionized water, acetone, and isopropanol.[6]
-
Dry the substrates using a nitrogen gun.[6]
-
Treat the substrates with oxygen plasma or UV-ozone for several minutes to remove organic residues and increase the ITO work function.[6]
-
-
Vacuum Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.
-
Deposit the organic and metal layers sequentially at a base pressure of <10⁻⁶ Torr. The deposition rate for organic materials is typically 0.1-0.2 nm/s, and for metals, it can be higher.
-
The layer sequence is typically: HIL / HTL / EML / BCP / ETL / EIL / Cathode.
-
-
Encapsulation:
-
Without breaking the vacuum, transfer the fabricated devices into an inert atmosphere glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.
-
Protocol 2: Current-Voltage-Luminance (I-V-L) Characterization
This protocol details the procedure for measuring the key performance metrics of a fabricated OLED device.
Methodology:
-
Equipment Setup:
-
A source measure unit (SMU) to apply voltage and measure current.
-
A calibrated photodiode or a luminance meter to measure the light output.[4]
-
A dark box to exclude ambient light.
-
-
Measurement Procedure:
-
Place the encapsulated OLED device in the dark box and connect the ITO (anode) and metal cathode to the SMU.
-
Position the photodiode or luminance meter in front of the active pixel area.
-
Apply a voltage sweep to the device, starting from 0 V to a specified maximum voltage (e.g., 10 V) in defined steps.
-
At each voltage step, simultaneously record the current flowing through the device and the luminance emitted from the pixel.[4]
-
-
Data Analysis:
-
Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V) characteristics.
-
Calculate the current efficiency (cd/A) by dividing the luminance by the current density.[4]
-
Calculate the power efficiency (lm/W) by dividing the power of the emitted light by the input electrical power.
-
Signaling Pathways and Logical Relationships
OLED Energy Level Diagram and Charge Transport
This diagram illustrates the energy levels of a typical multilayer OLED and the role of BCP in charge blocking.
Caption: Energy level diagram of an OLED showing the role of BCP as a hole-blocking layer.
References
- 1. researchgate.net [researchgate.net]
- 2. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (Bathocuproine)
Welcome to the technical support center for the purification of crude 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline, commonly known as Bathocuproine (BCP). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of crude Bathocuproine.
Recrystallization Issues
Q1: My Bathocuproine is not dissolving in the hot recrystallization solvent.
A1: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable for Bathocuproine. Refer to the solvent selection guide in the FAQs (Q5). Bathocuproine is generally soluble in polar organic solvents like toluene, chloroform, and dichloromethane, and sparingly soluble in water.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant portion of the solid has dissolved and a small amount of solid remains even after adding more hot solvent, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool and crystallize.
Q2: No crystals are forming upon cooling the recrystallization solution.
A2: This is a common issue that can be addressed by:
-
Inducing Crystallization:
-
Seeding: Add a very small crystal of pure Bathocuproine to the solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth.
-
-
Supersaturation: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent to increase the concentration of Bathocuproine and then allow it to cool again.
-
Cooling Slowly: Ensure the solution is cooling slowly and without disturbance. Rapid cooling can sometimes inhibit crystal formation. Allow the flask to cool to room temperature first, and then place it in an ice bath.
Q3: The product "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. To resolve this:
-
Increase Solvent Volume: Reheat the solution to dissolve the oil, then add more of the hot solvent to lower the saturation point. Allow the solution to cool more slowly.
-
Change Solvent System: The boiling point of your solvent may be too high. Consider using a lower-boiling solvent or a solvent mixture.
Q4: The yield of purified Bathocuproine after recrystallization is very low.
A4: Low yield can be due to several reasons:
-
Excessive Solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus (funnel and filter paper) is pre-heated.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your purified product. Always use a minimal amount of ice-cold solvent for washing.
Sublimation Issues
Q1: The sublimation of Bathocuproine is very slow or incomplete.
A1: This can be due to:
-
Inadequate Temperature: The sublimation temperature may be too low. Bathocuproine has a high melting point (around 279-283 °C), and sublimation will require a sufficiently high temperature under vacuum. A thermogravimetric analysis (TGA) can help determine the optimal sublimation temperature.
-
Poor Vacuum: A high vacuum is essential for efficient sublimation. Check your vacuum pump and ensure all connections in your sublimation apparatus are well-sealed.
-
Large Sample Size: Subliming a large amount of crude material at once can be inefficient. It is often better to perform multiple sublimations with smaller batches.
Q2: The sublimed Bathocuproine is not pure.
A2: This may be caused by:
-
Volatile Impurities: If the crude material contains impurities with similar volatility to Bathocuproine, they will co-sublimate. In such cases, a preliminary purification step like recrystallization may be necessary.
-
Decomposition: If the sublimation temperature is too high, the compound may start to decompose, leading to impurities in the final product. Monitor the color of the sublimate; a significant change from the expected pale yellow or white may indicate decomposition.
-
"Bumping": If the crude material is heated too quickly, it can "bump" and mechanically transfer to the collection surface, resulting in impure product. Ensure gradual and controlled heating. A gradient temperature setup in the sublimation apparatus can also help in separating components with different sublimation points.
Frequently Asked Questions (FAQs)
Q5: What are the best solvents for recrystallizing crude Bathocuproine?
A5: The choice of solvent is critical for successful recrystallization. Toluene has been reported to be an effective solvent.[1] Generally, good solvents for Bathocuproine are polar organic solvents in which it is highly soluble when hot and poorly soluble when cold. A solvent screening is recommended to find the optimal solvent or solvent mixture for your specific crude material.
Solubility of Bathocuproine:
-
Soluble in: Toluene, Chloroform, Dichloromethane, Tetrahydrofuran
-
Sparingly soluble in: Methanol, Ethanol, Acetone
-
Insoluble in: Water
A two-solvent system can also be effective. For example, dissolving the crude product in a minimal amount of a good solvent (like hot toluene) and then adding a "poor" solvent (like hexane) dropwise until the solution becomes turbid, followed by gentle heating to redissolve and slow cooling.
Q6: What are the common impurities in crude Bathocuproine?
A6: Common impurities can originate from the starting materials or byproducts of the synthesis reaction. The synthesis of Bathocuproine often involves the reaction of o-phenylenediamine derivatives with β-diketones or related compounds. Potential impurities could include:
-
Unreacted starting materials.
-
Partially reacted intermediates.
-
Polymers or side-products from condensation reactions. One-step synthesis methods have been developed to reduce the formation of byproducts.[2][3]
To identify impurities, techniques like ¹H NMR spectroscopy of the crude mixture can be very informative.
Q7: What is the expected purity and yield from recrystallization and sublimation?
A7: The following table summarizes typical purity and yield data for the purification of Bathocuproine.
| Purification Method | Starting Purity | Final Purity | Typical Yield | Reference |
| Recrystallization | ~96% | >98% | Moderate to High | [1] |
| Sublimation | >98% | >99.9% | Low to Moderate | Commercial product specifications |
Q8: Can column chromatography be used to purify Bathocuproine?
A8: Yes, column chromatography can be a suitable method for purifying Bathocuproine, especially for removing impurities with different polarities.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A solvent system with a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) first.
Q9: How can I assess the purity of my purified Bathocuproine?
A9: Several analytical techniques can be used to determine the purity of your product:
-
Melting Point: A sharp melting point range close to the literature value (279-283 °C) is a good indicator of purity.
-
¹H NMR Spectroscopy: This will show the characteristic peaks for Bathocuproine and reveal the presence of any proton-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity.
-
Thermogravimetric Analysis (TGA): This can be used to assess thermal stability and is particularly useful for optimizing sublimation conditions.
Experimental Protocols
Protocol 1: Recrystallization from Toluene
-
Dissolution: Place the crude Bathocuproine in a flask and add a minimal amount of toluene. Heat the mixture to boiling while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, preheat a funnel and filter paper and quickly filter the hot solution into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature without disturbance. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold toluene.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Sublimation
-
Preparation: Place the crude or recrystallized Bathocuproine in the bottom of a sublimation apparatus.
-
Assembly: Assemble the apparatus with a cold finger or a cooled collection surface.
-
Vacuum: Evacuate the apparatus to a high vacuum (e.g., <0.1 Torr).
-
Heating: Gently and slowly heat the bottom of the apparatus. The optimal temperature will depend on the vacuum level but is typically below the melting point. A TGA can provide guidance on the sublimation temperature range.
-
Collection: The purified Bathocuproine will sublime and deposit on the cold surface.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting to atmospheric pressure. Carefully scrape the purified product from the collection surface.
Visualizations
Caption: General workflow for the purification and analysis of crude Bathocuproine.
Caption: Troubleshooting flowchart for common issues during the recrystallization of Bathocuproine.
References
addressing instability of copper complexes with Bathocuproine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with copper-bathocuproine complexes. The focus is on addressing the inherent instabilities and potential pitfalls of this widely used copper quantification method.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of the Cu(I)-Bathocuproine complex?
The formation of the orange-colored Cu(I)-bathocuproine complex is pH-dependent. While the complex can form over a pH range of 3.5 to 11.0, the recommended optimal pH is between 4 and 5 to ensure complete and stable complex formation for accurate spectrophotometric analysis.[1] It is crucial to use a buffer system, such as an acetate buffer, to maintain the pH at the desired level (around 4.3) throughout the experiment.[1]
Q2: My Bathocuproine reagent solution has formed a precipitate. Can I still use it?
Precipitation of the bathocuproine reagent, particularly the disodium salt (BCS), can occur over time, and this process is accelerated by exposure to heat.[2][3] It is recommended to store the reagent in the dark and at room temperature.[2][3] In many cases, this precipitate will redissolve upon the addition of the sample and may not interfere with the assay.[2][3] However, for quantitative and sensitive measurements, it is best practice to use a freshly prepared and fully dissolved reagent solution to ensure accuracy.
Q3: What is the difference between Bathocuproine and Bathocuproinedisulfonic acid disodium salt (BCS)?
Bathocuproine is the parent compound, which is sparingly soluble in water. Bathocuproinedisulfonic acid disodium salt (BCS) is a sulfonated derivative of bathocuproine that is water-soluble.[4][5] This water solubility makes BCS ideal for use in aqueous biological samples without the need for organic extraction, simplifying the assay protocol.[6] Both compounds form a characteristic orange-colored complex with Cu(I).[2]
Q4: Can I measure Cu(II) directly with Bathocuproine?
No, bathocuproine and its derivatives are highly specific for the cuprous ion (Cu(I)) and do not form a colored complex with the cupric ion (Cu(II)).[4][5] To measure total copper (both Cu(I) and Cu(II)), the sample must first be treated with a reducing agent to convert all Cu(II) to Cu(I). Common reducing agents for this purpose include hydroxylamine hydrochloride or ascorbic acid.[1][7]
Q5: How can I prevent the oxidation of my Cu(I) sample before analysis?
The cuprous ion (Cu(I)) is unstable in aqueous solutions and can be readily oxidized to Cu(II) by atmospheric oxygen, leading to an underestimation of the Cu(I) concentration.[8][9] To minimize oxidation, it is recommended to perform the analysis as quickly as possible after sample collection and to work under anaerobic or low-oxygen conditions if feasible. The addition of the bathocuproine reagent, which forms a highly stable complex with Cu(I), can help to protect the ion from oxidation.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no color development | Incorrect pH: The pH of the reaction mixture is outside the optimal range of 4-5. | Verify the pH of your sample and buffer. Adjust the pH to approximately 4.3 using an appropriate buffer (e.g., acetate buffer).[1] |
| Presence of interfering chelating agents: Strong chelators like EDTA or cyanide are present in the sample, competing with bathocuproine for Cu(I).[2][3] | If possible, remove interfering chelators from the sample through purification methods. Be aware that EDTA is sometimes intentionally used in improved protocols to mask Cu(II).[4][5] | |
| Insufficient reducing agent: When measuring total copper, the amount of reducing agent is not sufficient to convert all Cu(II) to Cu(I). | Increase the concentration of the reducing agent (e.g., hydroxylamine hydrochloride, ascorbic acid) or increase the reaction time for the reduction step. | |
| Oxidation of Cu(I): The Cu(I) in the sample has been oxidized to Cu(II) before the addition of bathocuproine. | Analyze samples promptly. If possible, handle samples under an inert atmosphere (e.g., nitrogen or argon). | |
| Inconsistent or non-reproducible results | Sample matrix effects: Components in the sample matrix (e.g., high salt concentrations, proteins) are interfering with the reaction. | Prepare standards in a matrix that closely matches your sample matrix. Consider sample dilution or purification if matrix effects are significant. |
| Temperature fluctuations: Significant variations in temperature can affect reaction kinetics and complex stability. | Ensure that all samples, standards, and reagents are at the same temperature before starting the assay, and maintain a consistent temperature during the experiment. | |
| Reagent degradation: The bathocuproine reagent has degraded due to improper storage (e.g., exposure to light or heat).[2] | Store reagents as recommended by the manufacturer, typically in the dark at room temperature. Use freshly prepared reagents for best results. | |
| High background absorbance | Turbidity in the sample: The sample is turbid or contains suspended particles that scatter light. | Centrifuge or filter the sample to remove any particulate matter before analysis. |
| Interfering colored compounds: The sample itself is colored in the wavelength range of the measurement (around 484 nm). | Prepare a sample blank that contains the sample but not the bathocuproine reagent to subtract the background absorbance. | |
| Overestimation of Cu(I) in biological samples | In-situ reduction of Cu(II): Reducing agents present in the biological sample (e.g., thiols, certain amino acids) are reducing endogenous Cu(II) to Cu(I), leading to an artificially high Cu(I) reading.[4][5][10] | Implement an improved protocol that includes the addition of a strong Cu(II) chelator like EDTA before adding bathocuproine. This will sequester the Cu(II) and prevent its reduction.[4][5] |
| [Cu(II)(BCS)2] as an oxidant: The Cu(II)-bathocuproine complex itself can act as an oxidant, leading to artifactual Cu(I) formation.[11] | The improved protocol with prior EDTA addition is also recommended to mitigate this issue. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Absorptivity (ε) of Cu(I)-BCS Complex | 13,300 M⁻¹cm⁻¹ | [8][12] |
| Wavelength of Maximum Absorbance (λmax) | 484 nm | [1] |
| Optimal pH Range | 4 - 5 | [1] |
| Stability Constant (log β₂) of Cu(I)-BCS Complex | ~19.8 - 20.8 | [5][8][9] |
| Minimum Detectable Concentration | 20 µg/L (with a 5-cm cell) | [1] |
Experimental Protocols
Protocol 1: Standard Colorimetric Assay for Total Copper
This protocol is for the determination of the total copper concentration in a sample.
-
Sample Preparation:
-
If the sample contains particulate matter, centrifuge or filter to obtain a clear solution.
-
If necessary, perform an acid digestion to release copper from organic matrices.
-
-
Reduction of Cu(II) to Cu(I):
-
To a known volume of the sample, add a sufficient amount of hydroxylamine hydrochloride solution (e.g., 10% w/v) to reduce all Cu(II) to Cu(I).
-
-
pH Adjustment:
-
Add a sodium acetate buffer solution to adjust the pH of the sample to approximately 4.3.
-
-
Color Development:
-
Add a solution of bathocuproinedisulfonic acid disodium salt (BCS) to the pH-adjusted sample.
-
Mix well and allow the solution to stand for at least 5 minutes for full color development.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the orange-colored solution at 484 nm using a spectrophotometer.
-
-
Quantification:
-
Prepare a calibration curve using a series of standard copper solutions treated with the same procedure.
-
Determine the copper concentration in the sample by comparing its absorbance to the calibration curve.
-
Protocol 2: Improved Assay for Accurate Cu(I) Quantification in Biological Samples
This protocol is designed to minimize interference from Cu(II) in biological samples.[4][5]
-
Sample Preparation:
-
Prepare the biological sample as required, ensuring it is in a suitable buffer.
-
-
Chelation of Cu(II):
-
To the sample, add a solution of a strong Cu(II) chelator, such as Ethylenediaminetetraacetic acid (EDTA), to a final concentration sufficient to bind all potential Cu(II) ions.
-
Incubate the mixture for a short period (e.g., 5-10 minutes) to ensure complete chelation of Cu(II) by EDTA.
-
-
Color Development:
-
Add the BCS solution to the mixture. The BCS will selectively bind to the Cu(I) present in the sample, as the Cu(II) is sequestered by EDTA.
-
Allow for color development as in the standard protocol.
-
-
Measurement and Quantification:
-
Measure the absorbance at 483 nm and quantify the Cu(I) concentration using a calibration curve prepared with Cu(I) standards under the same conditions.
-
Visualizations
Caption: Comparative workflow of standard vs. improved bathocuproine assays.
Caption: Troubleshooting decision tree for the Cu-Bathocuproine assay.
Caption: Reaction pathway for the colorimetric detection of copper.
References
- 1. NEMI Method Summary - 3500-Cu C [nemi.gov]
- 2. galgo.co.uk [galgo.co.uk]
- 3. auxilab.es [auxilab.es]
- 4. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo [dojindo.com]
- 7. Quenching of bathocuproine disulfonate fluorescence by Cu(I) as a basis for copper quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Robust Affinity Standards for Cu(I) Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stabilization of Cu(I) for binding and calorimetric measurements in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bathocuproine-assisted reduction of copper(II) by human albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
common side reactions in the synthesis of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline, also known as Bathocuproine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Q1: My reaction resulted in a low yield of this compound. What are the potential causes and how can I improve the yield?
A1: Low yields are a common issue in the synthesis of substituted phenanthrolines. Several factors can contribute to this problem. The primary causes include incomplete reaction, polymerization of starting materials or intermediates, and the formation of side products.
Troubleshooting Steps:
-
Ensure Complete Reaction: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction appears to be stalling, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can promote side reactions.
-
Control Reaction Temperature: The Doebner-von Miller and Skraup reactions are often exothermic. A rapid increase in temperature can lead to the formation of unwanted byproducts and polymerization. It is crucial to control the temperature, especially during the initial stages of the reaction. Gradual heating and efficient stirring are recommended.
-
Optimize Catalyst and Reagent Ratios: The concentration of the acid catalyst and the ratio of reactants can significantly impact the yield. An excess of the acid catalyst can sometimes promote polymerization. It is advisable to perform small-scale optimization experiments to determine the optimal conditions for your specific setup.
-
Minimize Polymerization: The α,β-unsaturated ketone used in the Doebner-von Miller synthesis can be prone to polymerization under acidic conditions. One patented approach to mitigate this is the use of a mixed dehydrating agent, such as hydrochloric acid and an organic acid, which can act as a buffer and reduce polymerization.[1][2]
Issue 2: Presence of Colored Impurities in the Final Product
Q2: My final product is a brownish or yellowish powder instead of the expected white to pale-yellow solid. What is the source of this discoloration and how can I remove it?
A2: The formation of colored impurities is a frequent observation in phenanthroline synthesis, often attributed to aerial oxidation of intermediates or byproducts, as well as polymerization.
Troubleshooting Steps:
-
Purification by Recrystallization: The most common method for removing colored impurities is recrystallization from a suitable solvent or solvent mixture. Solvents such as ethanol, acetone, or toluene have been reported for the recrystallization of phenanthroline derivatives.
-
Activated Carbon Treatment: During the recrystallization process, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.
-
Column Chromatography: For more persistent impurities, column chromatography on silica gel or alumina can be an effective purification method. A suitable eluent system should be determined by TLC analysis.
Issue 3: Identification of Common Side Products
Q3: I have isolated byproducts from my reaction mixture. What are the likely structures of these side products?
A3: Several side reactions can occur during the synthesis of this compound, leading to the formation of specific byproducts.
Common Side Products:
-
1,2,3,4-Tetrahydrophenanthroline Derivatives: Incomplete oxidation during the final aromatization step can lead to the formation of partially saturated tetrahydrophenanthroline byproducts. These can be difficult to separate from the desired fully aromatic product.
-
Products of Self-Condensation: The ketone precursor can undergo self-condensation (an aldol condensation) under the reaction conditions, leading to the formation of higher molecular weight impurities.
-
Incompletely Cyclized Intermediates: The reaction proceeds through several intermediate steps. If the reaction does not go to completion, it is possible to isolate incompletely cyclized intermediates, such as β-arylaminoketones.
-
Polymeric Materials: As mentioned earlier, polymerization of the starting materials or reactive intermediates can result in the formation of intractable polymeric tars, which significantly reduces the yield of the desired product.[1][2]
Frequently Asked Questions (FAQs)
Q4: What are the most common synthetic routes for this compound?
A4: The most frequently employed methods for the synthesis of this compound are variations of classical quinoline syntheses, including the Doebner-von Miller reaction and the Skraup reaction. The Friedländer annulation is another versatile method for constructing the phenanthroline core.
Q5: Can you provide a general experimental protocol for the synthesis?
A5: While specific conditions can vary, a general one-step procedure based on a patented method is provided below. Note: This is a general guideline and may require optimization.
Experimental Protocol: One-Step Synthesis
-
Reactants: o-Phenylenediamine and a suitable α,β-unsaturated ketone precursor.
-
Dehydrating Agent: A mixture of concentrated hydrochloric acid and an organic acid (e.g., acetic acid).
-
Procedure:
-
o-Phenylenediamine is dissolved in the mixed acid solution.
-
The α,β-unsaturated ketone is added portion-wise to the stirred solution.
-
The reaction mixture is heated to a specific temperature (e.g., 80-100 °C) for several hours until the reaction is complete (monitored by TLC).
-
The mixture is cooled and then poured onto ice.
-
The solution is neutralized with a base (e.g., ammonia or sodium hydroxide) to precipitate the crude product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is typically performed by recrystallization from a suitable solvent.[1][2]
-
Q6: What are the key safety precautions to consider during this synthesis?
A6:
-
Corrosive Reagents: Concentrated acids like hydrochloric acid and sulfuric acid are highly corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Exothermic Reactions: The reactions can be exothermic. Use a water or ice bath to control the temperature, especially during the addition of reagents.
-
Organic Solvents: Use flammable organic solvents in a well-ventilated area, away from ignition sources.
Data Presentation
Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction | Potential Cause | Mitigation Strategy |
| Polymerization | High reaction temperature, high acid concentration | Control temperature carefully, use a mixed acid system to buffer the reaction.[1][2] |
| Incomplete Oxidation | Insufficient oxidizing agent or reaction time in Skraup-type syntheses | Ensure an adequate amount of oxidizing agent is used, prolong reaction time if necessary. |
| Self-Condensation of Ketone | Basic or acidic conditions promoting aldol-type reactions | Optimize pH and temperature, consider slow addition of the ketone. |
| Incomplete Cyclization | Insufficient reaction time or temperature | Monitor the reaction to completion, ensure adequate heating. |
Visualizations
Diagram 1: General Troubleshooting Workflow
This diagram illustrates a logical approach to troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Diagram 2: Competing Reaction Pathways
This diagram illustrates the desired reaction pathway versus common side reaction pathways.
Caption: Competing reaction pathways in the synthesis of this compound.
References
Technical Support Center: Enhancing the Efficiency of Bathocuproine-Based Catalysts
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for utilizing Bathocuproine-based catalysts in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in a Bathocuproine-copper catalyzed reaction?
A1: The active catalytic species is generally considered to be a Cu(I) complex with Bathocuproine. While Cu(II) salts are often used as pre-catalysts due to their stability, they are typically reduced in situ to Cu(I) to enter the catalytic cycle. Bathocuproine and its derivatives are known to preferentially bind to and stabilize Cu(I).
Q2: My reaction is sluggish or shows no conversion. What are the initial checks I should perform?
A2:
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). The active Cu(I) species is susceptible to oxidation by air.
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents. Water and other protic impurities can lead to side reactions and catalyst deactivation.
-
Fresh Catalyst/Pre-catalyst: If you are using a Cu(I) salt (e.g., CuI), ensure it is fresh, as older batches can be partially oxidized.
Q3: What are the common side products in cross-coupling reactions using Bathocuproine-copper catalysts?
A3: Common side products include:
-
Homocoupling: Formation of a biaryl product from the coupling of two molecules of the aryl halide or two molecules of the nucleophile.
-
Dehalogenation: Reduction of the aryl halide starting material. This can be caused by protic impurities in the reaction mixture.
Q4: Can I reuse my Bathocuproine-copper catalyst?
A4: The reusability of the catalyst depends on the reaction conditions and the stability of the catalytic complex. If the catalyst deactivates through poisoning or ligand degradation, it may not be reusable. It is recommended to assess the catalyst's activity with a small-scale test reaction before attempting to reuse it in a larger-scale synthesis.
Q5: What is the role of the base in these reactions?
A5: The base plays a crucial role in several steps of the catalytic cycle, including the deprotonation of the nucleophile (in C-N and C-O coupling reactions) and facilitating the transmetalation step in cross-coupling reactions like the Suzuki-Miyaura coupling.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Bathocuproine-based catalysts.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Cu(I) species has been oxidized to inactive Cu(II). | - Ensure rigorous exclusion of air and moisture. Use freshly distilled, deoxygenated solvents. - Use a fresh, high-purity Cu(I) salt or consider in-situ reduction of a Cu(II) salt. |
| Inappropriate Ligand-to-Metal Ratio: An incorrect stoichiometry can lead to the formation of inactive copper species. | - The optimal ligand-to-metal ratio is typically between 1:1 and 2:1. It is advisable to screen this ratio for your specific reaction. | |
| Suboptimal Base: The base may be too weak to deprotonate the nucleophile or too strong, leading to side reactions. | - Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can be highly substrate-dependent. | |
| Reaction Temperature Too Low: The reaction may have a high activation energy. | - Incrementally increase the reaction temperature. Be mindful of potential substrate or catalyst degradation at higher temperatures. | |
| Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation) | Presence of Oxygen: Trace amounts of oxygen can promote homocoupling of the nucleophile. | - Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of inert gas throughout the reaction. |
| Protic Impurities: Water or other protic species can lead to the dehalogenation of the aryl halide. | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | |
| Catalyst Deactivation Over Time | Ligand Degradation: The Bathocuproine ligand may degrade under harsh reaction conditions (e.g., high temperature, strong base). Thermal decomposition of Bathocuproine can occur at elevated temperatures, potentially leading to the loss of phenyl and methyl groups.[1] | - Lower the reaction temperature if possible. - Screen for a milder base that is still effective for the desired transformation. |
| Catalyst Poisoning: Impurities in the starting materials (e.g., sulfur-containing compounds) or certain functional groups on the substrates can irreversibly bind to the copper center. Thiols, for instance, can deactivate copper catalysts. | - Purify starting materials if impurities are suspected. - Consider using a higher catalyst loading to compensate for partial poisoning. | |
| Inconsistent Results Between Batches | Variability in Reagent Quality: Purity of the copper source, ligand, base, and solvents can vary between batches. | - Use reagents from a reliable source and of a consistent purity grade. - Consider preparing a stock solution of the catalyst to ensure consistent dosing. |
Data Presentation
The following tables summarize the performance of phenanthroline-based copper catalysts in various cross-coupling reactions. While not all examples exclusively use Bathocuproine, the data for these structurally related ligands provide a valuable reference for expected performance.
Table 1: Performance of Phenanthroline-based Copper Catalysts in Ullmann C-N Coupling
| Entry | Aryl Halide | Amine | Ligand | Catalyst System | Temp (°C) | Yield (%) | Ref. |
| 1 | Iodobenzene | Aniline | 1,10-Phenanthroline | CuI (10 mol%) | 110 | 85 | [2] |
| 2 | 4-Chlorotoluene | Morpholine | N,N'-Dimethylethylenediamine | CuI (5 mol%) | 100 | 92 | [3] |
| 3 | 2-Bromopyridine | Piperidine | 1,10-Phenanthroline | CuI (5 mol%) | 110 | 78 | [4] |
| 4 | 4-Iodoanisole | Benzamide | Oxalamide derivative | Cu₂O (10 mol%) | 130 | >70 | [5] |
Table 2: Performance of Phenanthroline-based Copper Catalysts in Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Ligand | Catalyst System | Temp (°C) | Yield (%) | Ref. |
| 1 | Iodobenzene | Phenylacetylene | Phosphate ligand | Cu(OTf)₂ (4 mol%) | 130 | 95 | |
| 2 | 4-Iodotoluene | 1-Octyne | Glycosyl triazole | CuI (5 mol%) | 130 | 88 | |
| 3 | 1-Iodonaphthalene | Trimethylsilylacetylene | Bisindole ligand | CuI (5 mol%) | 120 | 92 |
Experimental Protocols
Protocol 1: Synthesis of a Bathocuproine-Copper(I) Photoredox Catalyst ([(DPEPhos)(bcp)Cu]PF₆)
This protocol is adapted from a detailed procedure for the synthesis of a general and broadly applicable copper-based photoredox catalyst.[4]
Materials:
-
[Cu(CH₃CN)₄]PF₆ (Tetrakis(acetonitrile)copper(I) hexafluorophosphate)
-
bcp (Bathocuproine)
-
DPEPhos (Bis(2-diphenylphosphinophenyl)ether)
-
Anhydrous, degassed dichloromethane (DCM)
Procedure:
-
In a glovebox, add [Cu(CH₃CN)₄]PF₆ (1.0 eq) and bcp (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed DCM to the flask and stir the resulting suspension at room temperature for 30 minutes.
-
In a separate flask, prepare a solution of DPEPhos (1.0 eq) in anhydrous, degassed DCM.
-
Slowly add the DPEPhos solution to the suspension of the copper-bcp complex.
-
Stir the reaction mixture at room temperature for 2 hours. The solution should become homogeneous and change color.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a DCM/pentane solvent system to yield the desired [(DPEPhos)(bcp)Cu]PF₆ complex as a solid.
Characterization: The resulting complex can be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: General Procedure for a Bathocuproine-Copper Catalyzed Ullmann C-N Coupling Reaction
This protocol provides a general starting point for the N-arylation of amines with aryl halides. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
CuI (0.1 mmol, 10 mol%)
-
Bathocuproine (0.1 mmol, 10 mol%)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., DMF or dioxane, 5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add CuI (19.0 mg, 0.1 mmol), Bathocuproine (36.0 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Seal the tube with a septum and evacuate and backfill with argon three times.
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the tube.
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 3. [(DPEPhos)(bcp)Cu]PF6: A General and Broadly Applicable Copper-Based Photoredox Catalyst [jove.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
overcoming aggregation issues of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline
Technical Support Center: 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common aggregation-related issues encountered when working with this compound (BCP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (BCP) and what are its common applications?
A1: this compound, also known as Bathocuproine (BCP), is an organic compound with the chemical formula C₂₆H₂₀N₂.[1][2] It is a derivative of 1,10-phenanthroline and functions as a bidentate chelating ligand.[1] Due to its bulky nature, it is often used in organic electronics, particularly in Organic Light Emitting Diodes (OLEDs) and perovskite solar cells, where it serves as an electron transport or hole-blocking layer.[3]
Q2: Why is my BCP solution cloudy or showing precipitates?
A2: Cloudiness or precipitation in your BCP solution is a strong indicator of aggregation. This happens because BCP, a pale yellow solid, has poor solubility in many common solvents, especially at higher concentrations.[1] It is generally more soluble in polar organic solvents.[1] The choice of solvent and the concentration of BCP are critical factors in preventing aggregation.
Q3: How does aggregation of BCP affect my experiment or device performance?
A3: Aggregation of BCP can have several detrimental effects. In solution-based applications, it leads to non-uniformity and uncertainty in the active concentration. In thin-film deposition, aggregation can result in a rough and irregular surface morphology, which can negatively impact the performance and lifetime of electronic devices by creating short circuits or impeding charge transport.
Troubleshooting Guide: Overcoming BCP Aggregation
This guide provides a systematic approach to troubleshooting and resolving BCP aggregation issues during your experiments.
Issue 1: Poor Solubility and Solution Instability
Symptom: Your BCP solution appears cloudy, contains visible particles, or precipitates over time.
Root Cause: The solvent choice is not optimal for the desired BCP concentration, or the concentration exceeds the solubility limit.
Solutions:
-
Solvent Selection: The choice of solvent is crucial for preventing aggregation. While BCP is soluble in polar organic solvents, the specific choice can significantly impact film morphology.[1][4] Experiment with different solvents to find the one that provides the best solubility and desired film characteristics.
-
Concentration Adjustment: Reduce the concentration of BCP in the solution. It is often better to work with more dilute solutions to ensure complete dissolution and prevent aggregation.
-
Use of Additives: In some cases, incorporating additives can help to improve solubility and prevent aggregation.[5]
Solvent Selection Considerations
When selecting a solvent, a strategic approach that considers multiple factors is recommended.[6]
| Factor | Consideration |
| Chemical Compatibility | The solvent must be inert under your reaction or deposition conditions.[6] |
| Solubility | The solvent should be able to dissolve BCP at the desired concentration without aggregation. |
| Volatility | The solvent's boiling point will affect the drying time and morphology of thin films.[4] |
| Safety and Environmental | Consider the toxicity, flammability, and environmental impact of the solvent.[7] |
Troubleshooting Workflow for Solution Preparation
Caption: Troubleshooting workflow for BCP solution preparation.
Issue 2: Non-Uniform Thin Films and Surface Roughness
Symptom: Deposited BCP thin films exhibit high surface roughness, pinholes, or a non-uniform appearance.
Root Cause: Aggregation of BCP during the deposition process, often influenced by the deposition rate and solvent evaporation dynamics.
Solutions:
-
Deposition Rate Optimization: The rate of deposition can significantly influence the structure and surface morphology of thin films.[8][9][10][11] For evaporated films, both increasing and decreasing the deposition rate can affect grain size and roughness, so optimization is key.[9][10]
-
Solvent Annealing: This technique can be used to adjust the shape and morphology of block copolymer particles and may be adaptable for improving BCP film uniformity.[12]
-
Substrate Temperature Control: The temperature of the substrate during deposition can influence film growth and morphology. Experimenting with different substrate temperatures may help to reduce aggregation.
Impact of Deposition Rate on Film Properties
The deposition rate is a critical parameter that can be controlled to alter the final properties of the thin film.
| Deposition Rate | Potential Effect on Grain Size | Potential Effect on Surface Roughness |
| Low | Smaller Grains | Can lead to smoother or rougher surfaces depending on the material and substrate.[9][10] |
| High | Larger Grains | Can increase surface roughness in some systems.[9] |
Note: The optimal deposition rate is material and system-dependent and requires experimental validation.
Experimental Protocols
Protocol 1: Preparation of a BCP Solution for Spin Coating
-
Materials: this compound (BCP), high-purity polar organic solvent (e.g., Chloroform, Tetrahydrofuran), volumetric flasks, magnetic stirrer, and stir bar.
-
Procedure:
-
Weigh the desired amount of BCP in a clean, dry vial.
-
Add the desired volume of the chosen solvent to the vial.
-
Place a small, clean magnetic stir bar in the vial.
-
Seal the vial and place it on a magnetic stirrer at room temperature.
-
Stir the solution until the BCP is completely dissolved. Gentle heating or sonication can be used to aid dissolution, but be cautious of solvent evaporation.
-
Visually inspect the solution for any undissolved particles or cloudiness. If present, refer to the troubleshooting guide.
-
Filter the solution through a 0.2 µm PTFE filter before use to remove any remaining micro-aggregates.
-
Experimental Workflow for BCP Thin Film Deposition
Caption: General workflow for BCP thin film deposition.
References
- 1. Bathocuproine - Wikipedia [en.wikipedia.org]
- 2. This compound | 4733-39-5 [chemnet.com]
- 3. This compound CAS 4733-39-5 [sigmaaldrich.com]
- 4. Solvent-assisted self-assembly of block copolymer thin films - Soft Matter (RSC Publishing) DOI:10.1039/D2SM00439A [pubs.rsc.org]
- 5. Improving the aggregation of layer-by-layer processed all-polymer solar cells with an additive during the film deposition and thermal annealing - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Solvent Selection – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. Effect of deposition rate on micromorphology analyses and optical parameters in amorphous carbon nickel thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. matsc.ktu.lt [matsc.ktu.lt]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Deposition Rate on Structure and Surface Morphology of Thin Evaporated Al Films on Dielectrics and Semiconductors | Materials Science [matsc.ktu.lt]
- 12. pubs.acs.org [pubs.acs.org]
modifying reaction conditions for high-yield phenanthroline synthesis.
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of phenanthroline and its derivatives. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during phenanthroline synthesis, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature, or suboptimal catalyst activity. | Optimize Reaction Conditions: Systematically vary the reaction time and temperature to find the optimal parameters. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Catalyst Selection and Loading: The choice and amount of catalyst are critical. For Skraup and Doebner-von Miller reactions, strong Brønsted or Lewis acids are typically used.[3] Experiment with different catalysts and optimize the catalyst loading to maximize yield.[4][5] |
| Reagent Quality: Impure or degraded starting materials, such as oxidized anilines, can significantly lower the yield. | Purify Starting Materials: Ensure the purity of all reagents before use. Anilines, in particular, should be distilled or recrystallized if they appear discolored.[6] | |
| Moisture or Air Sensitivity: Some organometallic reagents used in functionalization reactions are sensitive to moisture and air. | Use Anhydrous and Inert Conditions: Thoroughly dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] | |
| Formation of Dark, Tarry Byproducts | Polymerization of Reagents: In the Doebner-von Miller synthesis, α,β-unsaturated carbonyl compounds can polymerize under acidic conditions, leading to tar formation.[8][9] | Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline to control the exothermic reaction and minimize polymerization.[8] Use of a Biphasic System: Sequestering the carbonyl compound in an organic phase can reduce polymerization and increase the yield.[9] |
| Harsh Reaction Conditions: The Skraup reaction is notoriously exothermic and can lead to charring if not controlled properly. | Temperature Control: Carefully control the reaction temperature. The use of a milder oxidizing agent than nitrobenzene, such as arsenic acid, has been reported to make the reaction less violent, though it is highly toxic and should be avoided if possible.[10] Modern approaches using microwave irradiation can offer better temperature control and improved yields.[9] | |
| Difficult Product Purification | Colored Impurities: Crude phenanthroline products are often heavily colored, making purification challenging. | Acid-Base Purification: Dissolve the crude product in an organic acid, partially neutralize with a base to precipitate impurities, filter, and then fully neutralize the filtrate to precipitate the purified phenanthroline.[11] Recrystallization: Recrystallization from a suitable solvent, such as ethanol or benzene, is a common purification method.[1][11] However, the low solubility of some phenanthrolines in benzene can make this process inefficient.[11] |
| Oily Product: The crude product may be an oil or a sticky solid that is difficult to handle. | Trituration: Wash or triturate the crude product with an aromatic hydrocarbon solvent after an initial water wash to remove oily impurities.[11] | |
| Unexpected Side Products | Formation of Isomers: Depending on the substrate and reaction conditions, the formation of undesired isomers can occur. | Characterize Byproducts: Thoroughly characterize any unexpected products using NMR, mass spectrometry, and, if possible, X-ray crystallography to understand the side reactions.[8] Modify Reaction Conditions: Adjusting the catalyst, solvent, or temperature may favor the formation of the desired isomer. |
| Monosubstituted Products in Disubstitution Reactions: When attempting to introduce two substituents, only monosubstituted products may be obtained. | Adjust Stoichiometry and Reaction Time: Increase the equivalents of the substituting reagent and prolong the reaction time to favor disubstitution.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the 1,10-phenanthroline core?
A1: The most common methods for constructing the 1,10-phenanthroline core are classical ring-forming reactions, including:
-
Skraup Reaction: This involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. For 1,10-phenanthroline, two successive Skraup reactions with o-phenylenediamine are employed.[1]
-
Doebner-von Miller Reaction: A variation of the Skraup reaction that uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid catalyst.[1][3]
-
Friedländer Annulation: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12][13]
Q2: How can I introduce functional groups onto a pre-formed phenanthroline ring?
A2: Direct functionalization of the phenanthroline core is a powerful strategy. Common methods include:
-
Nitration: Direct nitration can introduce nitro groups, which can subsequently be reduced to amino groups.[1]
-
Halogenation: The introduction of chlorine or bromine atoms is a key step for further functionalization via cross-coupling reactions.[1]
-
Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination are effective for creating C-C and C-N bonds.
Q3: My Friedländer synthesis is giving a low yield. What can I do to improve it?
A3: Low yields in the Friedländer synthesis can often be addressed by optimizing the catalyst and reaction conditions. A range of catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids, and even iodine, have been used to catalyze this reaction.[14][15] Microwave-assisted synthesis and solvent-free conditions have also been shown to improve yields and reduce reaction times.[13] Ensure your 2-aminoaryl aldehyde or ketone is pure, as impurities can inhibit the reaction.
Q4: What is the best way to purify crude phenanthroline?
A4: The purification strategy depends on the nature of the impurities. A common and effective method involves dissolving the crude product in an organic acid, followed by a two-step neutralization process. Partial neutralization precipitates many impurities, which can be filtered off. Subsequent full neutralization of the filtrate precipitates the purified phenanthroline.[11] Recrystallization from solvents like ethanol is also a widely used technique.[1] For stubborn impurities, column chromatography may be necessary.
Q5: I am observing the formation of a dark tar in my Doebner-von Miller reaction. How can I prevent this?
A5: Tar formation is a frequent issue in the Doebner-von Miller reaction, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[8][9] To mitigate this, try adding the carbonyl compound slowly to the reaction mixture to control the exotherm.[8] Another effective strategy is to use a biphasic reaction medium, which sequesters the carbonyl compound in an organic phase, thereby reducing polymerization.[9]
Data Presentation
Table 1: Comparison of Yields for Substituted Phenanthroline Synthesis under Various Conditions
| Synthesis Method | Substituent | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Skraup Reaction | Unsubstituted | H₂SO₄, Glycerol, Nitroaniline | Water | 200 (Microwave) | 0.17 | 15-52 | [16] |
| Direct Nitration | 5-Nitro | Fuming H₂SO₄, Fuming HNO₃ | - | 165 | N/A | High | [1] |
| Chlorination | 2,9-Dichloro | POCl₃, PCl₅ | - | Reflux | N/A | Good | [1] |
| N-oxidation | N-oxide | Potassium peroxomonosulfate (PMS), H₂SO₄ | Water | 60 | 2-38 | 86.6 | [17] |
| Friedländer Condensation | 2-Aryl | N/A | N/A | N/A | N/A | Good | [12] |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-1,10-phenanthroline via Direct Nitration[1]
-
To a stirred mixture of 1,10-phenanthroline monohydrate in fuming sulfuric acid, add fuming nitric acid dropwise while maintaining the temperature below 170°C.
-
Heat the reaction mixture to 165°C and stir for a designated period.
-
After cooling, pour the mixture onto ice.
-
Collect the resulting precipitate by filtration.
-
Wash the crude product with cold water to remove acidic impurities.
-
Dry the product.
-
Recrystallize from 95% ethanol to yield purified 5-nitro-1,10-phenanthroline as light yellow crystals.
Protocol 2: Synthesis of 2,9-Dichloro-1,10-phenanthroline[1]
-
Heat a mixture of the appropriate phenanthrolinedione precursor, phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅) under reflux.
-
After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.
-
Carefully treat the residue with ice water.
-
Neutralize with a base (e.g., sodium carbonate) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
Protocol 3: General Procedure for Recrystallization of Crude Phenanthroline[18][19][20]
-
Dissolve the crude solid product in a minimum amount of a suitable hot solvent.
-
If insoluble impurities are present, filter the hot solution.
-
Allow the solution to cool slowly and undisturbed to room temperature, and then in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals.
Visualizations
Caption: General workflow for phenanthroline synthesis and functionalization.
Caption: Troubleshooting decision tree for low-yield phenanthroline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 11. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. Friedlaender Synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline and Other Phenanthroline Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline, commonly known as Bathocuproine (BCP), with other key phenanthroline-based ligands. The selection of a ligand is critical in coordination chemistry, catalysis, materials science, and drug development, as the substituents on the core 1,10-phenanthroline structure profoundly influence the steric and electronic properties of the resulting metal complexes.[1] This document offers an objective analysis, supported by experimental data, to aid in the rational design of next-generation catalysts, functional materials, and therapeutic agents.
Overview of Compared Ligands
1,10-Phenanthroline (phen) is a robust, planar, and versatile bidentate chelating ligand with a strong affinity for a wide range of metal ions.[2][3][4] Functionalization at different positions on its polyaromatic structure allows for the fine-tuning of its properties.[4] This guide focuses on comparing Bathocuproine (BCP) against three other widely used derivatives: the parent 1,10-phenanthroline (phen), 4,7-diphenyl-1,10-phenanthroline (BPhen), and 2,9-dimethyl-1,10-phenanthroline (Neocuproine).
Caption: Structures of the compared phenanthroline ligands.
Physicochemical Properties
The fundamental properties of these ligands, such as molecular weight, melting point, and solubility, are crucial for experimental design. The addition of methyl and phenyl groups significantly alters these characteristics.
| Property | 1,10-Phenanthroline (phen) | 4,7-Diphenyl-1,10-phenanthroline (BPhen) | 2,9-Dimethyl-1,10-phenanthroline (Neocuproine) | This compound (BCP) |
| CAS Number | 66-71-7 | 1662-01-7 | 484-11-7 | 4733-39-5 |
| Molecular Formula | C₁₂H₈N₂ | C₂₄H₁₆N₂ | C₁₄H₁₂N₂ | C₂₆H₂₀N₂ |
| Molecular Weight | 180.21 g/mol [5][6] | 332.40 g/mol | 208.26 g/mol | 360.46 g/mol [7] |
| Appearance | White to light yellow crystalline powder[5][6] | Powder | Solid | Pale yellow solid[7] |
| Melting Point | 114-117 °C (anhydrous)[5] | 218-220 °C | 159-161 °C | 279-283 °C[8] |
| Solubility | Slightly soluble in water; Soluble in ethanol, acetone, benzene[5] | Soluble in organic solvents | Generally more soluble in organic solvents than water[9] | Soluble in polar organic solvents[7] |
Comparative Performance and Applications
The substituents on the phenanthroline ring dictate the steric hindrance around the coordinating nitrogen atoms and modify the electronic properties of the ligand, which in turn defines the stability, reactivity, and photophysical properties of their metal complexes.
The primary role of phenanthroline derivatives is to act as chelating ligands for metal ions. The stability of the resulting complexes is a key parameter, often quantified by stability constants (log β). Steric hindrance from substituents near the nitrogen donors (positions 2 and 9) plays a crucial role.
-
1,10-Phenanthroline (phen) : As the parent ligand, it forms stable complexes with a wide variety of transition metals, such as the well-known deep red [Fe(phen)₃]²⁺ complex used as a redox indicator.[3]
-
Neocuproine & BCP : The methyl groups at the 2 and 9 positions in Neocuproine and BCP create significant steric hindrance.[7] This bulkiness prevents the formation of planar complexes and favors tetrahedral geometries, leading to high selectivity for certain metal ions like Cu(I). For instance, the stability constant (logβ₂) for the Cu(I) complex with 2,9-dimethyl-1,10-phenanthroline (a close analog) is significantly higher (19.1) compared to that with phen (15.8), demonstrating a difference of over three orders of magnitude.[10]
-
BPhen : Phenyl groups at the 4 and 7 positions do not sterically hinder coordination but do extend the π-conjugated system, influencing the electronic and photophysical properties of the complex.
Table 2: Stability Constants of Copper(I) Complexes
| Ligand | Metal Ion | logβ₂ | Experimental Conditions |
|---|---|---|---|
| 1,10-Phenanthroline | Cu(I) | 11.3 - 11.7[11] | Thermal Lensing |
| 2,9-Dimethyl-1,10-phenanthroline | Cu(I) | 19.1[10] | Thermal Lensing |
Phenanthroline ligands are integral to the design of transition-metal catalysts. The ligand's structure directly impacts catalytic activity, selectivity, and stability.[1]
-
Oxidation Catalysis : In the copper-catalyzed oxidation of hydroquinones, 1,10-phenanthroline facilitates the reaction, which is otherwise ineffective with copper(II) alone in the absence of coordinating ligands.[12] The redox activity of Cu-phenanthroline complexes is central to their catalytic role in generating reactive oxygen species (ROS).[13]
-
Hydrosilylation : In iron-catalyzed hydrosilylation, ligands with bulky substituents at the 2,9-positions, such as 2,9-dimethyl-1,10-phenanthroline, have been shown to enhance both yield and regioselectivity compared to the unsubstituted ligand.[1]
Table 3: Performance in Iron-Catalyzed Alkene Hydrosilylation
| Ligand | Substituent Position | Yield (%) | Regioselectivity (1,4-adduct : 1,2-adduct) |
|---|---|---|---|
| 1,10-Phenanthroline | Unsubstituted | 85 | 90:10 |
| 2,9-Dimethyl-1,10-phenanthroline | 2,9- | 92 | 95:5 |
| 4,7-Diphenyl-1,10-phenanthroline | 4,7- | 88 | 92:8 |
Data derived from the hydrosilylation of 1-phenyl-1,3-butadiene with phenylsilane.[1]
Phenanthroline complexes have been extensively studied for their biological activities, including potential anticancer and antimicrobial properties.[6][14]
-
Metalloprotease Inhibition : 1,10-phenanthroline is a known inhibitor of zinc-dependent metalloproteases. It functions by chelating the metal ion essential for the enzyme's catalytic activity, thereby rendering it inactive.[5][15]
-
Anticancer Activity : Copper complexes of phenanthroline derivatives, such as Casiopeinas®, have demonstrated significant antineoplastic activity.[16] The cytotoxicity of [Cu(L-dipeptide)(diimine)] compounds is highly dependent on the diimine ligand, with complexes of 3,4,7,8-tetramethyl-phenanthroline and neocuproine often being the most active.[17] Mixed-ligand Cu(II) complexes with 1,10-phenanthroline have shown higher cytotoxicity against the MCF-7 breast cancer cell line (IC50 of 4.29 µM and 7.58 µM) than the reference drug cisplatin (IC50 of 18.62 µM).[18]
-
DNA Interaction : The planar structure of phenanthroline allows it to intercalate between the base pairs of DNA, disrupting replication and transcription.[5] Furthermore, [Cu(phen)₂]⁺ can induce DNA cleavage through oxidative mechanisms.[3]
The rigid, aromatic structure of phenanthroline derivatives makes them excellent candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
-
BCP and BPhen are widely used as electron-transport and/or hole-blocking layers in OLEDs.[8] BCP, in particular, contributes to more sustainable OLEDs by enabling higher power efficiency, lower operating voltage, and longer device lifetimes.[8]
-
Quantum Yields : The photophysical properties, such as fluorescence and quantum yield, are highly tunable. For example, a Ru(II) complex with unsubstituted phenanthroline, [Ru(phen)₃]²⁺, has a quantum yield of nearly 3%.[19] In contrast, a newly synthesized cyclometalated Ir(III) complex with a functionalized phenanthroline ligand exhibited a luminescence quantum yield of 0.025 and a singlet oxygen quantum yield of 0.0613, highlighting its potential in photodynamic therapy.[20]
Table 4: Properties for Organic Electronics
| Ligand | Application | Key Property | Value |
|---|---|---|---|
| 4,7-Diphenyl-1,10-phenanthroline (BPhen) | ETL / HBL in OLEDs | Electron Mobility (μe) | ~3.0 x 10⁻⁴ cm² V⁻¹ s⁻¹ |
| This compound (BCP) | ETL / HBL in OLEDs | Fluorescence (λem) | 386 nm ±10 nm (in THF) |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below is a generalized protocol for the synthesis of a mixed-ligand Cu(II)-phenanthroline complex, adapted from literature procedures.[16][18]
Protocol: Synthesis of a [Cu(II)(main_ligand)(phenanthroline)] Complex
-
Preparation of Precursor: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1 mmol of a copper(II) salt (e.g., Cu(CH₃COO)₂·H₂O) in methanol.
-
Addition of Co-Ligand: To this solution, add a methanolic solution of 1 mmol of the desired phenanthroline co-ligand (e.g., 1,10-phenanthroline monohydrate).
-
Stirring: Stir the resulting mixture for 30 minutes at room temperature. A color change is typically observed, indicating the formation of the [Cu(phenanthroline)] intermediate complex.
-
Addition of Main Ligand: Slowly add a solution of 1 mmol of the main ligand (e.g., an active pharmaceutical ingredient like metformin or ciprofloxacin) dissolved in a suitable solvent system (e.g., methanol-water mixture).
-
Reaction and Precipitation: Continue stirring the reaction mixture for several hours (e.g., 2-4 hours) at room temperature or with gentle heating, as required. The product may precipitate out of the solution during this time.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with small portions of cold methanol and then diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the final complex under vacuum.
-
Characterization: Characterize the synthesized complex using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction to confirm its structure and purity.
Caption: A generalized workflow for the synthesis of a metal-phenanthroline complex.
Logical Relationships in Catalysis
The performance of a phenanthroline-based catalyst is governed by a logical interplay between its structural features and the reaction mechanism.
Caption: Relationship between ligand properties and catalyst performance.
Conclusion
This compound (Bathocuproine) and its relatives are not interchangeable ligands; their specific substitutions offer a powerful tool for tailoring the properties of metal complexes for diverse applications.
-
1,10-Phenanthroline (phen) remains the ligand of choice for forming simple, stable, and well-defined coordination complexes where steric hindrance is not required.
-
2,9-Dimethyl-1,10-phenanthroline (Neocuproine) is ideal for applications requiring high steric bulk around the metal center, such as promoting specific geometries (e.g., tetrahedral for Cu(I)) or enhancing selectivity in catalysis.
-
4,7-Diphenyl-1,10-phenanthroline (BPhen) is preferred for optoelectronic applications like OLEDs, where its extended π-system and good electron mobility are advantageous.
-
This compound (BCP) combines the features of Neocuproine and BPhen. Its significant steric bulk makes it selective for certain ions and geometries, while the phenyl groups contribute to its utility in organic electronics as an effective electron-transporting and hole-blocking material.
The choice of ligand should be guided by a clear understanding of the desired outcome, whether it be catalytic efficiency, biological activity, or photophysical performance. The data compiled in this guide provides a foundation for making informed decisions in the design and application of phenanthroline-based metal complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Bathocuproine - Wikipedia [en.wikipedia.org]
- 8. バソクプロイン ≥99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. CAS 484-11-7: 2,9-Dimethyl-1,10-phenanthroline [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ligand dependence in the copper-catalyzed oxidation of hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization, computational studies and biological activity evaluation of Cu, Fe, Co and Zn complexes with 2-butanone thiosemicarbazone and 1,10-phenanthroline ligands as anticancer and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,10-Phenanthroline | C12H8N2 | CID 1318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Frontiers | Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study [frontiersin.org]
- 17. New Copper(II)-L-Dipeptide-Bathophenanthroline Complexes as Potential Anticancer Agents—Synthesis, Characterization and Cytotoxicity Studies—And Comparative DNA-Binding Study of Related Phen Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ru(II) Phenanthroline-Based Oligothienyl Complexes as Phototherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclometalated Ir(iii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bathocuproine and Neocuproine for Copper Determination
For researchers, scientists, and professionals in drug development, the accurate quantification of copper is crucial in various biological and chemical systems. Two of the most widely used chromogenic reagents for the spectrophotometric determination of copper are bathocuproine and neocuproine. Both reagents are highly specific for copper(I) and are valued for their sensitivity. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable reagent for your specific application.
Principle of Copper Determination
Both bathocuproine and neocuproine are phenanthroline derivatives that form stable, colored complexes with the cuprous ion (Cu⁺). Since copper in most samples is present in the cupric state (Cu²⁺), a reducing agent, such as hydroxylamine hydrochloride or ascorbic acid, is required to first reduce Cu²⁺ to Cu⁺. The subsequent reaction with the chelating agent forms a complex whose absorbance is measured spectrophotometrically. The intensity of the color produced is directly proportional to the copper concentration.
Quantitative Performance Comparison
The selection between bathocuproine and neocuproine often depends on the specific requirements of the assay, such as sensitivity, solvent system, and potential interferences. The key performance parameters are summarized below.
| Parameter | Bathocuproine | Neocuproine |
| Molar Absorptivity (ε) | ~13,900 L mol⁻¹ cm⁻¹ in water[1] | ~7,950 L mol⁻¹ cm⁻¹ in isoamyl alcohol[1] |
| Wavelength of Max. Absorbance (λmax) | 484 nm[2][3] | 457 nm[4] |
| Optimal pH Range | 4 - 5[2] | 3 - 9[4] |
| Solvent for Complex | Water-soluble (as disulfonate salt)[2] | Requires organic extraction (e.g., chloroform-methanol)[4] |
| Color of Complex | Orange[2] | Yellow[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for copper determination using both reagents.
Copper Determination with Bathocuproine
This method is advantageous for aqueous samples as it does not require an organic extraction step.
Reagents:
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Sodium Citrate Solution (30% w/v): Dissolve 30 g of sodium citrate in 100 mL of deionized water.
-
Bathocuproine Disulfonate Solution (0.1% w/v): Dissolve 0.1 g of bathocuproine disulfonate, disodium salt, in 100 mL of deionized water.
-
Copper Standard Solution (1000 mg/L): Commercially available or prepared by dissolving 1.000 g of copper metal in dilute nitric acid and diluting to 1 L. Working standards are prepared by serial dilution.
Procedure:
-
To a 50 mL volumetric flask, add a sample aliquot containing up to 50 µg of copper.
-
Add 5 mL of hydroxylamine hydrochloride solution and mix.
-
Add 10 mL of sodium citrate solution and mix.
-
Adjust the pH to approximately 4.3 with ammonium hydroxide or hydrochloric acid.
-
Add 5 mL of the bathocuproine disulfonate solution and dilute to the mark with deionized water.
-
Mix thoroughly and allow the color to develop for 15 minutes.[3]
-
Measure the absorbance at 484 nm against a reagent blank.[2][3]
Copper Determination with Neocuproine
This method involves the extraction of the copper-neocuproine complex into an organic solvent.
Reagents:
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Sodium Citrate Solution (30% w/v): Dissolve 30 g of sodium citrate in 100 mL of deionized water.
-
Neocuproine Solution (0.1% w/v in methanol): Dissolve 0.1 g of neocuproine in 100 mL of methanol.
-
Chloroform
-
Methanol
-
Copper Standard Solution (1000 mg/L): As described above.
Procedure:
-
Pipette a sample aliquot containing up to 200 µg of copper into a separatory funnel.
-
Add 5 mL of hydroxylamine hydrochloride solution and 10 mL of sodium citrate solution.[4]
-
Adjust the pH to between 4 and 6 with ammonium hydroxide.[4]
-
Add 10 mL of the neocuproine solution.
-
Add 10 mL of chloroform and shake the funnel vigorously for 30 seconds.
-
Allow the layers to separate and drain the chloroform layer into a 25 mL volumetric flask.
-
Repeat the extraction with another 5 mL of chloroform, adding the extract to the volumetric flask.
-
Dilute to the mark with methanol and mix.
-
Measure the absorbance at 457 nm against a reagent blank.[4]
Visualizing the Methodologies
To better understand the experimental workflows and the comparative logic, the following diagrams are provided.
Caption: Experimental workflow for copper determination using bathocuproine.
Caption: Experimental workflow for copper determination using neocuproine.
Caption: Logical comparison of bathocuproine and neocuproine.
Discussion of Interferences
Both reagents are highly specific for copper(I). The methyl groups adjacent to the nitrogen atoms in neocuproine create steric hindrance that prevents the formation of a stable complex with iron(II), a common interference in other methods for copper determination. Bathocuproine offers similar specificity.
However, certain ions can interfere with both methods. For the neocuproine method , large amounts of chromium and tin may interfere.[4] Cyanide and sulfide can also interfere but can be removed through a digestion procedure.[4] For the bathocuproine method , a list of interfering ions at specific concentrations includes aluminum, cadmium, calcium, chromium, iron, and magnesium.[2] It is important to consider the sample matrix and the potential presence of these interfering ions when selecting a method. In some cases, the addition of a strong Cu(II) chelator like EDTA prior to the addition of bathocuproine can prevent interference from Cu(II) present in the sample.[5]
Conclusion
The choice between bathocuproine and neocuproine for copper determination depends on the specific analytical needs.
-
Bathocuproine is the reagent of choice for applications demanding the highest sensitivity and for aqueous samples where an extraction step is undesirable. Its primary limitation is the narrower optimal pH range.
-
Neocuproine offers greater flexibility with a wider pH range for complex formation. While less sensitive than bathocuproine, it is a robust and reliable reagent, particularly when sample clean-up via extraction is necessary or beneficial.
By carefully considering the performance characteristics, experimental protocols, and potential interferences outlined in this guide, researchers can confidently select the most appropriate reagent for their copper determination assays.
References
- 1. info.gfschemicals.com [info.gfschemicals.com]
- 2. NEMI Method Summary - 3500-Cu C [nemi.gov]
- 3. amt.copernicus.org [amt.copernicus.org]
- 4. NEMI Method Summary - 3500-Cu B [nemi.gov]
- 5. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Bathocuproine (BCP) in Organic Electronics: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bathocuproine's (BCP) performance in organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). We will delve into its role as a crucial interlayer material, comparing its efficacy with other alternatives through experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and further research.
I. Role and Mechanism of Bathocuproine
Bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) is a versatile organic semiconductor widely employed in organic electronics. Its primary functions are to act as a hole-blocking layer (HBL) and an electron transport layer (ETL), and an exciton-blocking layer (EBL).[1][2] Its wide bandgap and high electron affinity make it an effective barrier for holes, preventing them from reaching the cathode and quenching excitons.[1] This leads to an increased recombination rate of electrons and holes within the emissive layer, thereby enhancing device efficiency.[3]
The electron transport mechanism in BCP is particularly interesting. When a metal cathode such as aluminum (Al) or silver (Ag) is deposited onto the BCP layer, a chemical interaction occurs, forming a complex. This interaction induces new states within the bandgap of BCP, creating a pathway for electrons to be efficiently injected from the cathode into the adjacent organic layer.
Below is a diagram illustrating the typical workflow and charge carrier movement in an OLED incorporating a BCP hole-blocking layer.
Caption: Workflow in an OLED with a BCP hole-blocking layer.
II. Performance Comparison in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, BCP is frequently used as a hole-blocking and electron-transporting layer placed between the emissive layer and the cathode. Its performance is often compared with other phenanthroline derivatives like bathophenanthroline (Bphen).
| Device Structure | Hole Blocking Layer | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | Driving Voltage (V) | Reference |
| ITO/TPD/Alq3/HBL/LiF/Al | BCP | - | - | 18% improvement | - | [3] |
| ITO/TPD/Alq3/HBL/LiF/Al | None | - | - | - | - | [3] |
| Red PhOLED | Bphen | 39 | 27.1 | - | 3.7 | [4] |
| Red PhOLED | p-bPPhenB | 56.8 | - | 30.8 | 2.7 | [4] |
Note: "-" indicates data not specified in the provided search results. The performance of OLEDs is highly dependent on the full device stack and fabrication conditions.
The data indicates that the inclusion of a BCP layer can significantly enhance OLED performance.[3] Furthermore, novel phenanthroline derivatives can offer even greater improvements in efficiency and reductions in driving voltage compared to the widely used Bphen.[4]
III. Performance Comparison in Organic Solar Cells (OSCs)
In inverted organic solar cells, BCP is commonly used as a buffer layer between the electron transport layer (e.g., PCBM) and the metal cathode to improve electron extraction and overall device performance.
| Device Structure | Buffer Layer | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |
| ITO/PTAA(BCP)/Al2O3/PVK/PCBM/BCP/Ag | BCP (1.25% in PTAA) | - | - | - | - | [5] |
| ITO/PTAA/Al2O3/PVK/PCBM/BCP/Ag | None | - | - | - | - | [5] |
| ITO/NiOX/Perovskite/PCBM/BCP/Ag | BCP | 15.6 | - | - | - | [6] |
| Inverted FAPbBr3 PSC | BCP | 8.02 | 1.430 | - | - | [7] |
| Inverted FAPbBr3 PSC | PCBM | - | - | - | - | [7] |
| Inverted Perovskite Solar Cell | BCP (5 nm) | 17.30 | 1.39 | - | 62.89 | [8] |
Note: "-" indicates data not specified in the provided search results.
The data shows that the incorporation of a BCP layer in inverted perovskite solar cells can lead to high power conversion efficiencies.[6][7][8] The optimal thickness of the BCP layer is crucial for achieving maximum device performance.[8]
IV. Experimental Protocols
A. Fabrication of OLEDs and OSCs by Thermal Evaporation
Thermal evaporation is a common technique for depositing thin films of organic materials, including BCP, in a high-vacuum environment.
1. Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths containing deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone to enhance the work function of the ITO for efficient hole injection.[4]
2. Organic Layer Deposition:
-
The substrates are transferred to a high-vacuum thermal evaporator.
-
Organic materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and hole blocking layer (BCP) are sequentially deposited from different evaporation sources.
-
The deposition rate and thickness of each layer are precisely controlled using a quartz crystal microbalance. Typical thicknesses for the BCP layer range from 5 to 10 nm.
3. Cathode Deposition:
-
Following the deposition of the organic layers, a metal cathode (e.g., Al or Ag) is deposited on top of the BCP layer. The initial deposition rate is kept slow (e.g., 0.3 Å/s) to prevent damage to the underlying organic layers.[6]
4. Encapsulation:
-
The completed devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers from degradation by moisture and oxygen.
B. Characterization of Device Performance
1. Current Density-Voltage-Luminance (J-V-L) Measurement:
-
This is a fundamental characterization technique for OLEDs.
-
A voltage is applied across the device, and the resulting current and light output (luminance) are measured simultaneously.
-
From the J-V-L data, key performance metrics such as current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) can be calculated.
2. Photovoltaic Performance Measurement:
-
For OSCs, the current density-voltage (J-V) characteristics are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).
-
Key parameters including open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted from the J-V curve.
3. Spectroscopic Characterization:
-
UV-Vis Absorption Spectroscopy: This technique is used to determine the optical bandgap of the thin films and to study the absorption properties of the materials.
-
Photoluminescence (PL) Spectroscopy: PL measurements provide information about the emissive properties of the materials and can be used to assess the efficiency of light emission.
V. Conclusion
Bathocuproine has established itself as a critical material in the field of organic electronics, consistently demonstrating its ability to enhance the performance of both OLEDs and organic solar cells. Its effectiveness as a hole-blocking and electron-transporting layer is well-documented, leading to improved efficiency, and in some cases, enhanced device stability. While BCP remains a benchmark material, ongoing research into novel derivatives and alternative materials continues to push the boundaries of device performance. The experimental protocols outlined in this guide provide a foundation for researchers to reliably fabricate and characterize devices, enabling further innovation in this exciting field.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. Performance Enhancement of Organic Light-emitting Diodes with an Electron-transport Layer of Bathocuproine -Transactions on Electrical and Electronic Materials | 학회 [koreascience.kr]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. art.torvergata.it [art.torvergata.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (Bathocuproine)
For Researchers, Scientists, and Drug Development Professionals
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline, commonly known as Bathocuproine (BCP), is a crucial organic compound with significant applications in coordination chemistry, materials science, and drug development. Its utility as a chelating agent and as a hole-blocking layer in organic light-emitting diodes (OLEDs) has driven the need for efficient and scalable synthetic routes. This guide provides a comparative analysis of the primary methods for synthesizing Bathocuproine, offering detailed experimental protocols, quantitative data, and a logical overview of the synthetic pathways.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Reaction Time | Yield (%) | Purity (%) | Advantages | Disadvantages |
| Traditional (Skraup/Doebner-von Miller) | o-Phenylenediamine, Benzylideneacetone | Arsenic acid or other strong oxidizing agents, Strong acids (e.g., H₂SO₄) | Long (multi-step) | Very low (~few %) | Variable | Utilizes readily available starting materials. | Extremely low yields, harsh and hazardous reaction conditions, significant byproduct formation, difficult purification.[1][2] |
| One-Step Synthesis | o-Phenylenediamine, Benzylideneacetone | Mixed acids (e.g., HCl, Acetic Acid) | 10-16 hours | 14-20% | >99% | Higher yield than traditional methods, one-pot procedure, avoids highly toxic reagents, high purity of the final product.[3] | Moderate yield, requires careful control of reaction conditions. |
| Suzuki-Miyaura Cross-Coupling | 2,9-Dimethyl-4,7-dihalo-1,10-phenanthroline, Phenylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 12-24 hours | Moderate to high (specific data for BCP not readily available) | High | High functional group tolerance, generally high yields and purity for analogous reactions. | Requires the synthesis of a dihalogenated phenanthroline precursor, cost of palladium catalyst. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the different synthesis routes for Bathocuproine.
Caption: Comparative workflow of Bathocuproine synthesis routes.
Detailed Experimental Protocols
Traditional Skraup/Doebner-von Miller Synthesis
The classical syntheses of phenanthrolines, such as the Skraup and Doebner-von Miller reactions, have been historically employed. However, for Bathocuproine, these methods are largely of historical interest due to their significant drawbacks. The reactions typically involve the condensation of an arylamine (o-phenylenediamine) with an α,β-unsaturated ketone (benzylideneacetone) in the presence of a strong acid and a harsh oxidizing agent like arsenic acid. These reactions are often violent, difficult to control, and result in the formation of a complex mixture of products, leading to extremely low yields of the desired Bathocuproine, often just a few percent.[1][2] Due to the hazardous nature and inefficiency of this method, a detailed modern protocol is not provided.
One-Step Synthesis from o-Phenylenediamine and Benzylideneacetone
This method represents a significant improvement over the traditional routes, offering a more direct and higher-yielding pathway to high-purity Bathocuproine.[3]
Reaction Scheme:
Caption: One-step synthesis of Bathocuproine.
Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add concentrated hydrochloric acid. With stirring and under a nitrogen atmosphere, slowly add o-phenylenediamine at room temperature. Stir the mixture for 1-2 hours.
-
Addition of Ketone: Heat the mixture to 70-85°C and add benzylideneacetone (referred to as phenylpropenyl ketone in some literature) in portions.[3]
-
Addition of Organic Acid: During the addition of benzylideneacetone, also add acetic acid portion-wise.
-
Reflux: After the additions are complete, slowly raise the temperature to reflux (approximately 90-110°C) and maintain for 8-10 hours. The reaction mixture will turn brown.[3]
-
Workup:
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Add ice to the reaction mixture with stirring.
-
Slowly add an aqueous ammonia solution to adjust the pH to 8-10, which will cause the product to precipitate.
-
Filter the precipitate and wash with water.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a ketone-based solvent to yield a yellow powder with a purity of over 99%.[3]
Quantitative Data:
Suzuki-Miyaura Cross-Coupling Synthesis
This modern synthetic route offers a potentially high-yielding and versatile method for preparing Bathocuproine. The key step is a palladium-catalyzed cross-coupling reaction between a dihalogenated 2,9-dimethyl-1,10-phenanthroline derivative and phenylboronic acid. While a specific protocol for Bathocuproine is not widely detailed in readily available literature, the following is a general procedure based on similar Suzuki-Miyaura reactions for the synthesis of substituted phenanthrolines.
Reaction Scheme:
Caption: Suzuki-Miyaura synthesis of Bathocuproine.
Experimental Protocol (General):
-
Precursor Synthesis: The starting material, 2,9-dimethyl-4,7-dihalo-1,10-phenanthroline (e.g., dichloro or dibromo derivative), needs to be synthesized first. This can typically be achieved through established methods for the halogenation of phenanthroline precursors.
-
Reaction Setup: In a reaction flask, combine 2,9-dimethyl-4,7-dihalo-1,10-phenanthroline, phenylboronic acid (typically 2.2-3.0 equivalents), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate or cesium carbonate).
-
Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure Bathocuproine.
Quantitative Data:
-
Purity: This method generally provides products of high purity after chromatographic purification.
Conclusion
The synthesis of this compound has evolved from hazardous and low-yielding traditional methods to more efficient and safer modern protocols. The one-step synthesis from o-phenylenediamine and benzylideneacetone currently offers a practical balance of accessibility, yield, and purity for laboratory-scale synthesis. The Suzuki-Miyaura cross-coupling route, while requiring a pre-functionalized starting material, holds significant promise for high-yield and clean synthesis, particularly for the generation of diverse substituted phenanthroline derivatives. For researchers and professionals in drug development and materials science, the choice of synthetic route will depend on factors such as scale, available starting materials, and the need for structural diversity.
References
- 1. WO2010127575A1 - One-step synthesis method of 2,9-dimethyl-4,7-diphenyl-1,10- phenanthroline - Google Patents [patents.google.com]
- 2. WO2010127574A1 - One-step synthesis method of symmetrical 1,10- phenanthroline derivative - Google Patents [patents.google.com]
- 3. US20120165532A1 - One-Step Synthesis Method of 2,9-Dimethyl-4,7-Diphenyl-1,10- Phenanthroline - Google Patents [patents.google.com]
A Comparative Guide to the Stability of Bathocuproine Complexes with Various Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of complexes formed between Bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) and various metal ions. Understanding the stability of these complexes is crucial for applications ranging from analytical chemistry to biological assays and drug development, where Bathocuproine is often utilized as a chelating agent. This document summarizes key quantitative data, details experimental protocols for stability constant determination, and provides visual representations of the underlying principles and workflows.
Data Presentation: Comparative Stability of Bathocuproine-Metal Complexes
The stability of a metal complex is quantified by its stability constant (log β). A higher log β value indicates a more stable complex. The following table summarizes the available stability constants for Bathocuproine complexes with different metal ions. It is important to note that Bathocuproine exhibits a particularly high affinity for copper(I) ions.
| Metal Ion | Stoichiometry (Ligand:Metal) | Log β | Method of Determination | Reference |
| Cu(I) | 2:1 | 20.81 | Spectrophotometry | [1] |
| Cu(II) | 2:1 | 12.42 | Spectrophotometry | [1] |
| Fe(II) | Data not readily available | - | - | |
| Zn(II) | Data not readily available | - | - | |
| Ni(II) | Data not readily available | - | - | |
| Co(II) | Data not readily available | - | - | |
| Ag(I) | Data not readily available | - | - |
Experimental Protocols
The determination of stability constants for metal complexes is a fundamental aspect of coordination chemistry. The following are detailed methodologies for two common experimental techniques used to determine the stability of Bathocuproine-metal complexes.
Spectrophotometric Determination using Job's Method of Continuous Variation
This method is used to determine the stoichiometry and the stability constant of a colored complex in solution. The intensely colored Cu(I)-Bathocuproine complex, which absorbs maximally at approximately 483 nm, is well-suited for this technique.[2]
Objective: To determine the stoichiometry and stability constant of the Cu(I)-Bathocuproine complex.
Materials:
-
Bathocuproine disulfonate (BCS), water-soluble analog of Bathocuproine
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Hydroxylamine hydrochloride (as a reducing agent to form Cu(I) from Cu(II))
-
Buffer solution (e.g., acetate buffer, pH 4.7)
-
Deionized water
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of CuSO₄·5H₂O of a known concentration (e.g., 1 mM) in deionized water.
-
Prepare a stock solution of Bathocuproine disulfonate of the same concentration (e.g., 1 mM) in deionized water.
-
Prepare a solution of hydroxylamine hydrochloride (e.g., 10% w/v) to ensure the reduction of Cu(II) to Cu(I).
-
-
Preparation of the Job's Plot Series:
-
Prepare a series of solutions in volumetric flasks by mixing the copper sulfate and Bathocuproine stock solutions in varying molar ratios, while keeping the total volume and the total moles of reactants constant. For example, for a total volume of 10 mL, the volumes of the metal and ligand solutions can be varied from 0 mL to 10 mL in 1 mL increments (e.g., 1 mL metal + 9 mL ligand, 2 mL metal + 8 mL ligand, etc.).
-
To each flask, add a fixed amount of the hydroxylamine hydrochloride solution to ensure complete reduction of Cu(II) to Cu(I).
-
Add a fixed amount of buffer solution to maintain a constant pH.
-
Bring each flask to the final volume with deionized water and mix thoroughly.
-
-
Spectrophotometric Measurement:
-
Allow the solutions to stand for a sufficient time to ensure complete complex formation.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) for the Cu(I)-Bathocuproine complex (approximately 483 nm). Use a blank solution containing the buffer and reducing agent for baseline correction.
-
-
Data Analysis:
-
Plot the measured absorbance versus the mole fraction of the ligand.
-
The plot will show two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex.
-
The stability constant (β) can be calculated from the absorbance data, particularly from the curvature of the plot near the equivalence point, using appropriate equations that relate absorbance to the concentrations of the free and complexed species at equilibrium.
-
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants, especially for colorless complexes. It involves monitoring the change in the potential of an ion-selective electrode (ISE) or a pH electrode during the titration of a metal ion solution with a ligand solution, or vice versa.
Objective: To determine the stability constants of a metal-Bathocuproine complex.
Materials:
-
Bathocuproine solution of known concentration.
-
Metal salt solution (e.g., nitrate or perchlorate salt) of known concentration.
-
Standardized acid (e.g., HClO₄) and base (e.g., NaOH) solutions.
-
Inert electrolyte (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.
-
Potentiometer with a suitable ion-selective electrode (e.g., Cu²⁺ ISE) or a pH electrode.
-
Titration vessel with a stirrer.
Procedure:
-
System Calibration:
-
Calibrate the pH electrode using standard buffer solutions.
-
If using an ISE, calibrate it with standard solutions of the metal ion of interest.
-
-
Titration Setup:
-
Place a known volume of the metal ion solution in the titration vessel.
-
Add the inert electrolyte to maintain a constant ionic strength.
-
If studying the effect of pH, add a known amount of acid to the initial solution.
-
Immerse the calibrated electrode and a reference electrode in the solution.
-
-
Titration:
-
Titrate the metal ion solution with the Bathocuproine solution, adding small, precise increments of the titrant.
-
After each addition, allow the potential reading to stabilize and record the value.
-
Alternatively, for pH-dependent studies, titrate a solution containing both the metal ion and Bathocuproine with a standardized base (e.g., NaOH) and record the pH at each increment.
-
-
Data Analysis:
-
The raw titration data (potential or pH vs. volume of titrant) is used to calculate the concentrations of the free metal ion and free ligand at each point of the titration.
-
The average number of ligands bound to each metal ion (n̄) is then calculated.
-
A formation curve is constructed by plotting n̄ versus the negative logarithm of the free ligand concentration (pL).
-
Stepwise and overall stability constants (Kₙ and βₙ) are then determined from the formation curve using various computational methods and software.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the stability of Bathocuproine complexes.
Caption: Factors influencing the stability of metal-ligand complexes.
Caption: A generalized workflow for the experimental determination of complex stability.
References
A Comparative Guide to Hole-Blocking Materials in OLEDs: BCP vs. Alternatives
For researchers, scientists, and professionals in organic electronics, the selection of an appropriate hole-blocking material (HBM) is critical for optimizing the performance of Organic Light-Emitting Diodes (OLEDs). An effective Hole-Blocking Layer (HBL) confines charge recombination to the emissive layer (EML), preventing hole leakage into the electron-transporting layer (ETL). This confinement enhances device efficiency, color purity, and operational stability. This guide provides an objective comparison of the widely used HBM, Bathocuproine (BCP), with other common alternatives such as 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi), and Bis(2-methyl-8-quinolinolato-4-(phenylphenolato))aluminum(III) (BAlq). The comparison is supported by experimental data, detailed methodologies, and visualizations to facilitate informed material selection.
Mechanism of Hole Blocking in OLEDs
The primary function of a hole-blocking layer is to create an energetic barrier that impedes the flow of holes from the emissive layer to the electron-transporting layer. This is achieved by selecting a material with a significantly lower Highest Occupied Molecular Orbital (HOMO) energy level (i.e., a higher ionization potential) compared to the HOMO level of the emissive host material and the hole-transporting material. This energy level mismatch effectively confines holes within the EML, thereby increasing the probability of radiative recombination with electrons and improving the overall device efficiency.
Caption: Energy level diagram illustrating the hole-blocking mechanism in a multilayer OLED.
Performance Comparison of BCP and Other Hole-Blocking Materials
The performance of an OLED is highly dependent on the choice of the HBM. The following table summarizes key performance metrics for OLEDs utilizing BCP, TPBi, and other materials as the HBL. The data is compiled from various studies, and direct comparison should be made with caution due to variations in device architecture.
| Hole-Blocking Material | Device Structure | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (EQE) (%) | Maximum Luminance (cd/m²) | Turn-on Voltage (V) |
| BCP | ITO/NPB/Alq3/BCP/Alq3/LiF/Al | 14.57[1] | 7.3[1] | ~5-7 (Typical) | >10,000 | ~3.5 |
| TPBi | ITO/HTL/EML/TPBi/ETL/Cathode | Not specified | Not specified | Not specified | 4400[2] | Not specified |
| Bphen | ITO/HTL/EML/Bphen/ETL/Cathode | Not specified | Not specified | Not specified | 4700[2] | Not specified |
| Alq3 (as HBL) | ITO/HTL/EML/Alq3/ETL/Cathode | Not specified | Not specified | Not specified | 4500[2] | Not specified |
| TAZ | ITO/HTL/EML/TAZ/ETL/Cathode | Not specified | Not specified | Not specified | 3200[2] | Not specified |
Note: The performance metrics can vary significantly based on the specific device architecture, emissive material, and fabrication conditions.
Experimental Protocols
The following provides a general methodology for the fabrication and characterization of OLEDs with different hole-blocking layers.
Device Fabrication
A typical experimental workflow for fabricating multilayer OLEDs via thermal evaporation is outlined below.
Caption: General workflow for OLED fabrication and characterization.
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.
-
Organic Layer Deposition: The organic layers, including the hole-transporting layer (HTL), emissive layer (EML), hole-blocking layer (HBL), and electron-transporting layer (ETL), are deposited sequentially onto the ITO substrate via thermal evaporation in a high-vacuum chamber (typically < 10-6 Torr). The deposition rates are monitored using a quartz crystal microbalance. Typical deposition rates for organic materials are 1-2 Å/s.
-
Cathode Deposition: Following the organic layer deposition, a metal cathode, such as lithium fluoride (LiF) followed by aluminum (Al), is deposited without breaking the vacuum. A thin layer of LiF (0.5-1 nm) serves as an electron injection layer, while the Al layer (100-150 nm) acts as the cathode.
-
Encapsulation: To prevent degradation from moisture and oxygen, the fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
Device Characterization
The performance of the fabricated OLEDs is evaluated using the following techniques:
-
Current-Voltage-Luminance (I-V-L) Characteristics: The current density, voltage, and luminance of the devices are measured simultaneously using a source measure unit and a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectra: The EL spectra are recorded at a constant driving voltage or current to determine the emission color and color coordinates (CIE 1931).
-
Efficiency Calculations: The current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) are calculated from the I-V-L data.
-
Device Lifetime: The operational lifetime is determined by monitoring the luminance decay over time at a constant initial luminance (e.g., T50, the time it takes for the luminance to decrease to 50% of its initial value).
Conclusion
The choice of a hole-blocking material is a critical factor in the design of high-performance OLEDs. BCP is a widely used and effective HBM due to its deep HOMO level, which provides a significant energy barrier to block holes. However, alternative materials such as TPBi and Bphen have also demonstrated comparable or even superior performance in certain device architectures. The selection of the optimal HBM will depend on the specific requirements of the OLED, including the desired color, efficiency, and lifetime, as well as its compatibility with other materials in the device stack. The experimental data and protocols provided in this guide offer a foundation for researchers to make informed decisions in the development of next-generation OLED technologies.
References
A Comparative Guide to Analytical Methods: Cross-Validation Featuring 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. This guide provides a comparative analysis of analytical methods utilizing 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline, commonly known as Bathocuproine (BCS), against other established analytical techniques. The focus of this comparison is on the spectrophotometric determination of copper, a critical element in various biological and pharmaceutical systems.
This document presents a cross-validation of these methods by comparing their key performance characteristics, supported by experimental data from various studies. Detailed experimental protocols and visual workflows are provided to assist in the selection of the most appropriate method for specific research needs.
Performance Characteristics: A Side-by-Side Comparison
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following tables summarize the key performance parameters of the Bathocuproine (BCS) method in comparison to other spectrophotometric and chromatographic techniques for copper quantification and the determination of other analytes.
Table 1: Comparison of Spectrophotometric Methods for Copper (Cu) Quantification
| Parameter | Bathocuproine (BCS) Method | Diphenylthiocarbazide (DPTC) Method | Neocuproine Method | Cuprizone Method |
| Principle | Forms a colored complex with Cu(I) ions | Forms a colored complex with Cu(II) ions | Forms a colored complex with Cu(I) ions | Forms a colored complex with Cu(II) ions |
| Wavelength of Max. Absorbance (λmax) | 483 nm[1] | 540 nm[1] | Not explicitly stated | Not explicitly stated |
| Linearity Range | 1.0–10.0 µg/mL[2] | 0.5–10 µg/mL[1] | 1.0–10.0 µg/mL[2] | 1.0–10.0 µg/mL[2] |
| Molar Absorptivity (ε) | 13,300 M⁻¹cm⁻¹ (for BCS, a water-soluble analog)[1] | Not explicitly stated | Lower than Bathocuproine[2] | Highest among the compared methods[2] |
| Limit of Detection (LOD) | 41.8 µmol Trolox equivalents/L (in a CUPRAC-BCS assay)[1][3] | 0.12 µg/mL[1] | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.36 µg/mL[1] | Not explicitly stated | Not explicitly stated |
| Accuracy (Recovery) | 91 to 105%[2] | 98.2% to 101.9%[1] | 91 to 105%[2] | 91 to 105%[2] |
| Precision (RSD) | < 6% (imprecision in a CUPRAC-BCS assay)[1][3] | < 2%[1] | 0.01 to 0.17%[2] | 0.01 to 0.17%[2] |
| Key Advantages | High selectivity for Cu(I)[1] | Validated according to ICH guidelines, robust for Cu(II)[1] | Good precision | Highest molar absorptivity[2] |
Table 2: Application of Bathocuproine and Neocuproine in the Determination of Antiulcer Drugs
| Parameter | Bathocuproine Method | Neocuproine Method |
| Principle | Reduction of Cu(II) to Cu(I) by the drug, followed by complexation with the reagent | Reduction of Cu(II) to Cu(I) by the drug, followed by complexation with the reagent |
| Wavelength of Max. Absorbance (λmax) | 480 nm[4] | 460 nm[4] |
| Linearity Range | 0.2-4.0 μg/mL[4] | 0.2-4.0 μg/mL[4] |
| Limit of Detection (LOD) | 0.01-0.026 μg/mL[4] | 0.007-0.024 μg/mL[4] |
| Limit of Quantification (LOQ) | 0.026-0.062 µg/mL[4] | 0.019-0.067 µg/mL[4] |
| Accuracy (Recovery) | 99.1-100.7 %[4] | 99.3-100.5 %[4] |
| Precision (RSD) | 0.5-1.1%[4] | 0.5-1.0%[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Improved Bathocuproine Method for Cu(I) Quantification
This method is highly selective for the determination of cuprous ions (Cu(I)).
-
Instrumentation : UV-Visible Spectrophotometer.
-
Reagents :
-
Bathocuproinedisulfonic acid (BCS) solution: Prepare a stock solution of BCS in deionized water. The final concentration will depend on the expected copper concentration.
-
Reducing agent solution (e.g., Hydroxylamine hydrochloride): To ensure all copper is in the Cu(I) state if total copper is to be measured.
-
Buffer solution (e.g., Acetate buffer): To maintain the optimal pH for complex formation.
-
EDTA solution: To chelate interfering metal ions, particularly Cu(II).[3]
-
-
Procedure :
-
To a suitable aliquot of the sample solution, add the buffer solution to adjust the pH.
-
Add the reducing agent solution and mix well. Allow sufficient time for the reduction of Cu(II) to Cu(I).
-
Add the BCS solution and mix. A colored complex will form.
-
If significant interference from Cu(II) is expected, EDTA can be added to the sample before the addition of the reducing agent.[3]
-
Allow the color to develop for a specified time.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (around 483 nm).[1]
-
Construct a calibration curve using standard solutions of copper and determine the concentration of copper in the sample.
-
Diphenylthiocarbazide (DPTC) Method for Cu(II) Quantification
This method is suitable for the determination of cupric ions (Cu(II)).
-
Instrumentation : UV-Visible Spectrophotometer.
-
Reagents :
-
Diphenylthiocarbazide (DPTC) solution: Prepare a solution of DPTC in a suitable organic solvent (e.g., chloroform or carbon tetrachloride).
-
Buffer solution: To control the pH of the aqueous phase.
-
Complexing agents: To mask interfering ions.
-
-
Procedure :
-
Adjust the pH of the aqueous sample solution using the buffer.
-
Transfer the solution to a separating funnel.
-
Add the DPTC solution and shake vigorously to extract the copper-DPTC complex into the organic phase.
-
Separate the organic layer.
-
Measure the absorbance of the organic layer at the wavelength of maximum absorbance (around 540 nm).[1]
-
Prepare a calibration curve using standard copper solutions and determine the concentration in the sample.
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the Bathocuproine and DPTC methods.
Caption: Experimental workflow for the Bathocuproine (BCS) method.
Caption: Experimental workflow for the Diphenylthiocarbazide (DPTC) method.
Conclusion
The cross-comparison of these analytical methods highlights the versatility and specific advantages of each technique. The Bathocuproine (BCS) method stands out for its high selectivity towards Cu(I) ions.[1] For applications requiring the specific quantification of Cu(I) or for total copper determination after a reduction step, the BCS method is an excellent choice. Its water-soluble analogue, bathocuproinedisulfonic acid, further enhances its utility in aqueous systems.
Conversely, the Diphenylthiocarbazide (DPTC) method, having been validated according to ICH guidelines, provides a robust and sensitive alternative for the quantification of Cu(II) with well-defined performance in terms of linearity, accuracy, and precision.[1] The choice between these and other methods will ultimately depend on the specific analytical requirements, including the valence state of the copper to be measured, the sample matrix, and the desired sensitivity and precision. This guide provides the necessary data and protocols to make an informed decision for your analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Spectrophotometric Methods for the Determination of Copper in Sugar Cane Spirit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the copper(II) reduction assay using bathocuproinedisulfonic acid disodium salt for the total antioxidant capacity assessment: the CUPRAC-BCS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Efficiency of Bathocuproine Derivatives in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Bathocuproine (BCP), a phenanthroline-based heterocyclic organic compound, and its derivatives have emerged as versatile ligands in various catalytic applications. Their strong chelating affinity for metal ions, particularly copper and nickel, combined with their unique electronic properties, allows for the development of highly efficient and selective catalytic systems. This guide provides an objective comparison of the performance of Bathocuproine-based catalysts in key organic transformations, supported by experimental data, detailed methodologies, and mechanistic insights.
Copper-Catalyzed Photoredox Catalysis
Copper-based photoredox catalysts have garnered significant attention as cost-effective and sustainable alternatives to traditional iridium and ruthenium complexes. The heteroleptic copper(I) complex, [Cu(bcp)(DPEphos)]PF₆, where BCP is Bathocuproine and DPEphos is bis[2-(diphenylphosphino)phenyl]ether, has proven to be a particularly versatile and efficient photocatalyst for a range of radical transformations.[1][2][3][4][5][6]
Data Presentation: Performance of [Cu(bcp)(DPEphos)]PF₆ in Photoredox Reactions
| Reaction Type | Substrate 1 | Substrate 2 | Product | Yield (%) | Catalyst Loading (mol%) | Reaction Time (h) | Ref. |
| Direct Arylation | 4-Iodobenzonitrile | N-Methylpyrrole | 4-(1-methyl-1H-pyrrol-2-yl)benzonitrile | 75 | 5 | 24 | [1] |
| Radical Cyclization | N-benzoyl-N-[(2-iodoquinolin-3-yl)methyl]cyanamide | - | Luotonin A | 85 | 5 | 18 | [1] |
| Reduction | 1-Iodoadamantane | - | Adamantane | 95 | 5 | 16 | [5] |
| Arylation of Arene | 4-Iodoanisole | Benzene | 4-Methoxybiphenyl | 60 | 5 | 48 | [5] |
Key Observations:
-
The [Cu(bcp)(DPEphos)]PF₆ catalyst demonstrates high efficiency in various photoredox reactions, including C-H functionalization and the synthesis of complex natural products like Luotonin A.[1]
-
It serves as an attractive and cheaper alternative to the more commonly used iridium and ruthenium-based photocatalysts.[2]
-
The catalyst is effective for the activation of a broad range of organic halides, including unactivated ones.[2][5]
Experimental Protocol: Direct Arylation of N-Methylpyrrole with 4-Iodobenzonitrile [1]
Materials:
-
[(DPEPhos)(bcp)Cu]PF₆ (5 mol%)
-
4-Iodobenzonitrile (1.0 equiv)
-
N-Methylpyrrole (10 equiv)
-
Dicyclohexylisobutylamine (DCIA) (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous and degassed acetonitrile (MeCN)
Procedure:
-
In an argon-filled glovebox, add [(DPEPhos)(bcp)Cu]PF₆, 4-iodobenzonitrile, and K₂CO₃ to an oven-dried reaction tube equipped with a magnetic stir bar.
-
Add anhydrous and degassed acetonitrile, followed by N-methylpyrrole and dicyclohexylisobutylamine via syringe.
-
Seal the reaction tube and place it in a photochemical reactor equipped with a 420 nm LED light source.
-
Irradiate the reaction mixture with stirring at room temperature for 24 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(1-methyl-1H-pyrrol-2-yl)benzonitrile.
Catalytic Cycle: Cu(I)/Cu(I)*/Cu(0) Pathway in Photoredox Catalysis [1][3][5][6]
The photocatalytic cycle of [Cu(bcp)(DPEphos)]PF₆ is believed to proceed through a rare Cu(I)/Cu(I)*/Cu(0) pathway.
Caption: Proposed Cu(I)/Cu(I)*/Cu(0) catalytic cycle for photoredox transformations.
Nickel-Catalyzed Ullmann Cross-Coupling
Bathocuproine has also been identified as a highly effective ligand in nickel-catalyzed Ullmann cross-coupling reactions. Its presence can govern high chemoselectivity, enabling the cross-coupling of two different sp²-hybridized organohalides in a 1:1 ratio with high efficiency.[7][8]
Data Presentation: Bathocuproine-Enabled Nickel-Catalyzed Ullmann Cross-Coupling [7]
| Aryl Bromide | Alkenyl Bromide | Product | Yield (%) | Catalyst System |
| 4-Tolylsulfonyl bromide | (E)-(2-bromovinyl)benzene | (E)-1-(4-(tolylsulfonyl)phenyl)-2-phenylethene | 90 | NiI₂ / Bathocuproine |
| 4-Acetylphenyl bromide | (E)-(2-bromovinyl)benzene | (E)-1-(4-acetylphenyl)-2-phenylethene | 85 | NiI₂ / Bathocuproine |
| 4-Methoxyphenyl bromide | (E)-(2-bromovinyl)benzene | (E)-1-(4-methoxyphenyl)-2-phenylethene | 88 | NiI₂ / Bathocuproine |
Key Observations:
-
The use of Bathocuproine as a ligand in nickel-catalyzed Ullmann couplings allows for high cross-selectivity, minimizing the formation of homocoupling byproducts.[7][8]
-
The reaction proceeds under mild reductive conditions, making it compatible with a wide range of functional groups.[7]
Experimental Protocol: Nickel-Catalyzed Ullmann Cross-Coupling [7]
Materials:
-
Nickel(II) iodide (NiI₂) (5 mol%)
-
Bathocuproine (5 mol%)
-
Tetrabutylammonium bromide (n-Bu₄NBr) (1.0 equiv)
-
Zinc dust (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Alkenyl bromide (1.0 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA)
Procedure:
-
In an argon-filled glovebox, add NiI₂, Bathocuproine, n-Bu₄NBr, and zinc dust to an oven-dried 10 mL reaction tube equipped with a magnetic stir bar.
-
Add anhydrous DMA to the tube and stir the mixture.
-
Add the aryl bromide and then the alkenyl bromide to the resulting mixture.
-
Seal the reaction tube and stir the mixture at room temperature for the required time (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow: Ni-Catalyzed Ullmann Cross-Coupling
Caption: General workflow for Bathocuproine-enabled Ni-catalyzed Ullmann cross-coupling.
Conclusion
Bathocuproine and its derivatives are highly effective ligands in enabling and enhancing the efficiency of various catalytic transformations. In copper-catalyzed photoredox reactions, the [Cu(bcp)(DPEphos)]PF₆ system provides a robust and economical alternative to precious metal catalysts. In nickel-catalyzed Ullmann cross-couplings, Bathocuproine's role as a ligand is crucial for achieving high cross-selectivity. The detailed protocols and mechanistic insights provided in this guide are intended to assist researchers in applying these efficient catalytic systems to their synthetic challenges in chemical and pharmaceutical research and development. Further exploration into the synthesis and application of novel Bathocuproine derivatives holds significant promise for the future of catalysis.
References
- 1. [(DPEPhos)(bcp)Cu]PF6: A General and Broadly Applicable Copper-Based Photoredox Catalyst [jove.com]
- 2. [(DPEPhos)(bcp)Cu]PF6: A General and Broadly Applicable Copper-Based Photoredox Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Copper(II) Complexes with 2,9-Dimethyl-1,10-phenanthroline: Spectroscopic and Voltammetric Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic and voltammetric properties of two prominent copper(II) complexes featuring the sterically hindered ligand 2,9-dimethyl-1,10-phenanthroline (dmp), also known as neocuproine. The distinct coordination environments of these complexes, [Cu(dmp)₂Cl]Cl and --INVALID-LINK--₂, give rise to notable differences in their electrochemical behavior and spectroscopic signatures. Understanding these differences is crucial for applications ranging from catalysis and bioinorganic chemistry to the development of novel therapeutic agents.
Introduction to the Complexes
The 2,9-dimethyl substitution on the phenanthroline ligand imposes significant steric hindrance around the copper center. This steric profile plays a critical role in dictating the coordination geometry and stabilizing the copper(I) oxidation state. The two complexes compared herein are:
-
[Cu(dmp)₂Cl]Cl: A five-coordinate copper(II) complex where a chloride ion is directly bonded to the metal center.
-
--INVALID-LINK--₂: A copper(II) complex with non-coordinating perchlorate counter-ions. In coordinating solvents like acetonitrile, it can form a five-coordinate species, --INVALID-LINK--₂.
Quantitative Data Comparison
The following tables summarize the key spectroscopic and voltammetric data for the two copper(II) complexes.
Table 1: Spectroscopic Properties
| Complex | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Assignment | Solvent |
| [Cu(dmp)₂Cl]Cl | ~700-800 | Low | d-d transition | Acetonitrile/Ethanol |
| --INVALID-LINK--₂ | ~650-750 | Low | d-d transition | Acetonitrile |
Note: Specific molar absorptivity values for the d-d bands of these complexes are often low and not always reported in the literature. The λₘₐₓ values are approximate and can be influenced by the solvent and specific experimental conditions.
Table 2: Voltammetric Properties
| Complex | E₁/₂ (V vs. NHE) | Redox Couple | Solvent/Supporting Electrolyte |
| [Cu(dmp)₂Cl]Cl | 0.73 | [Cu(dmp)₂Cl]⁺/[Cu(dmp)₂Cl]⁰ | Acetonitrile / 0.1 M [TBA]PF₆ |
| --INVALID-LINK--₂ | ~0.95 - 1.0 | [Cu(dmp)₂]²⁺/[Cu(dmp)₂]⁺ | Acetonitrile / 0.1 M [TBA]PF₆ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of Copper(II) Complexes
Synthesis of [Cu(dmp)₂Cl]Cl:
-
Dissolve Copper(II) chloride (CuCl₂) in ethanol.
-
Add 2.2 equivalents of 2,9-dimethyl-1,10-phenanthroline (dmp) as a solid to the solution.
-
A green precipitate will form after a few minutes.
-
Stir the suspension at room temperature for 2 hours to ensure the reaction goes to completion.
-
Collect the green solid by vacuum filtration, wash with cold ethanol and diethyl ether, and dry under vacuum.[1]
Synthesis of --INVALID-LINK--₂:
-
Dissolve Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) in ethanol.[1]
-
Add 2.2 equivalents of 2,9-dimethyl-1,10-phenanthroline (dmp) as a solid. A green precipitate will form.[1]
-
Stir the suspension at room temperature for 2 hours.[1]
-
Collect the solid by vacuum filtration, wash with cold ethanol and diethyl ether, and dry under vacuum. The color of the solid may change from green to purple upon drying.[1]
UV-Vis Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used for all absorption measurements.
-
Sample Preparation: Prepare solutions of the copper(II) complexes in a suitable solvent (e.g., acetonitrile or dichloromethane) in a 1 cm path length quartz cuvette.
-
Data Acquisition: Record the absorption spectra over a wavelength range of at least 300-900 nm to capture both the ligand-centered and the d-d transitions.
-
Blank Correction: Use the pure solvent as a reference to correct for solvent absorption.
Cyclic Voltammetry
-
Instrumentation: A potentiostat/galvanostat with a standard three-electrode setup is employed.
-
Electrode System:
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Silver/silver nitrate (Ag/AgNO₃) or a saturated calomel electrode (SCE). Potentials are typically referenced to the ferrocenium/ferrocene (Fc⁺/Fc) couple as an internal standard (0.63 V vs. NHE).[1]
-
Counter (Auxiliary) Electrode: Platinum wire.
-
-
Electrolyte Solution: Prepare a solution of the copper complex in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate ([TBA]PF₆).
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the measurement to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Data Acquisition: Scan the potential at a set scan rate (e.g., 100 mV/s) over a range that encompasses the redox event of interest.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic and voltammetric analyses.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Caption: Workflow for Cyclic Voltammetry Analysis.
Logical Relationships and Mechanistic Insights
The coordination environment significantly impacts the electrochemical properties of the copper center. The direct coordination of a chloride ion in [Cu(dmp)₂Cl]Cl stabilizes the copper(II) state to a lesser extent than the purely nitrogen-donor environment in [Cu(dmp)₂]²⁺. This results in a less positive reduction potential for the chloro-complex.
Caption: Relationship between coordination and redox potential.
Conclusion
The choice of counter-ion and solvent system has a profound impact on the structure and electrochemical behavior of copper(II) complexes with 2,9-dimethyl-1,10-phenanthroline. The five-coordinate [Cu(dmp)₂Cl]Cl exhibits a significantly lower reduction potential compared to the [Cu(dmp)₂]²⁺ species, a direct consequence of the electronic effect of the coordinated chloride. These differences are critical for designing copper complexes with tailored redox properties for specific applications in catalysis and medicinal chemistry. The spectroscopic data, while showing broad d-d transitions for both complexes, can be used to monitor the integrity of the complexes in solution. This guide provides a foundational comparison to aid researchers in the selection and characterization of these versatile copper complexes.
References
Navigating the Landscape of Electron and Ion Management: A Comparative Guide to Alternatives for 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline
For Immediate Release
In the intricate world of materials science, 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline, widely known as Bathocuproine (BCP), has long been a staple for researchers and engineers. Its primary roles as an electron transport and hole-blocking layer in organic electronics, a chelating agent in analytical chemistry, and a ligand in catalysis have made it a versatile tool. However, the relentless pursuit of enhanced performance, stability, and cost-effectiveness has spurred the exploration of a diverse array of alternatives. This guide provides a comprehensive comparison of BCP and its alternatives in key applications, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
I. Organic Light-Emitting Diodes (OLEDs): In Pursuit of Superior Electron Transport
In OLEDs, the Electron Transport Layer (ETL) and Hole Blocking Layer (HBL) are critical for efficient device performance. BCP has been a common choice for these layers due to its wide energy gap and suitable Lowest Unoccupied Molecular Orbital (LUMO) level. However, alternatives are emerging that offer improved charge transport and device stability.
A prominent alternative is 4,7-diphenyl-1,10-phenanthroline (Bphen), which shares a similar chemical backbone with BCP.[1] Other notable alternatives include 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) and tris(8-hydroxyquinolinato)aluminum (Alq3).[2][3]
Comparative Performance of ETL Materials in Blue Phosphorescent OLEDs [1]
| ETL Material | Maximum Current Efficiency (cd/A) | Electron Mobility (cm²/Vs at ~10⁵ V/cm) |
| BCP | 19.8 | 5.5 x 10⁻⁶ |
| Bphen | 21.1 | 5.2 x 10⁻⁴ |
| OXD-7 | 21.7 | Similar to BCP |
Note: The data presented is from a comparative study and performance may vary depending on the specific device architecture.
The data suggests that Bphen offers a significant improvement in electron mobility compared to BCP, leading to higher current efficiency.[1] While OXD-7 shows the highest efficiency in this study, its electron mobility is comparable to BCP.[1] The choice of ETL can also influence the roll-off characteristics of the device, with Alq3 showing better efficiency stability at higher voltages compared to Bphen.[2]
Experimental Protocol: Fabrication of a Small Molecule OLED via Thermal Evaporation[4][5][6][7]
This protocol outlines the general steps for fabricating a multilayer small molecule OLED using thermal evaporation, a common technique for depositing the organic layers and the cathode.
1. Substrate Cleaning:
- Sonication of patterned Indium Tin Oxide (ITO) glass substrates in a cleaning agent (e.g., 1% Hellmanex solution) for 5 minutes.
- Thorough rinsing with deionized water.
- Sonication in isopropyl alcohol (IPA) for 5 minutes.
- Final rinsing with deionized water and drying with a stream of nitrogen.
- Optional: Ozone treatment to remove organic residues and improve the work function of ITO.
2. Organic Layer Deposition:
- Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure typically 10⁻⁵ to 10⁻⁷ torr).
- Sequentially deposit the organic layers by heating the source materials in crucibles. The deposition rate and thickness of each layer are monitored using a quartz crystal microbalance. A typical layer structure would be:
- Hole Injection Layer (HIL), e.g., 2-TNATA.
- Hole Transport Layer (HTL), e.g., NPB.
- Emissive Layer (EML), e.g., DPVBi doped with a fluorescent dye.
- Electron Transport/Hole Blocking Layer (ETL/HBL), e.g., BCP or an alternative like Bphen, TPBi, or Alq3.
- Electron Injection Layer (EIL), e.g., LiF.
3. Cathode Deposition:
- Without breaking the vacuum, deposit the metal cathode (e.g., Aluminum) through a shadow mask to define the active area of the device.
4. Encapsulation:
- To protect the device from atmospheric moisture and oxygen, it is encapsulated in a glove box using a UV-curable epoxy and a glass coverslip.
5. Characterization:
- The current-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and device lifetime are measured using appropriate equipment.
Workflow for OLED Operation
Caption: Charge injection, transport, and recombination in a multilayer OLED.
II. Perovskite Solar Cells (PSCs): Enhancing Stability and Efficiency
In inverted (p-i-n) perovskite solar cells, a hole-blocking layer is often employed between the electron transport layer and the cathode to prevent charge recombination. BCP is a common choice for this layer. However, its long-term stability can be a concern.
Inorganic materials have emerged as promising alternatives. For instance, tin oxide (SnOₓ) has been investigated as a hole-blocking layer, showing comparable initial performance to BCP but with different stability characteristics.[4] Studies have shown that BCP-based cells can exhibit greater stability in terms of open-circuit voltage fluctuations over time compared to SnOₓ-based cells.[4]
Comparative Performance of Hole-Blocking Layers in Perovskite Solar Cells [4]
| Hole-Blocking Layer | Initial Power Conversion Efficiency (PCE) | Stability Characteristic |
| BCP | Similar to SnOₓ | More stable open-circuit voltage |
| SnOₓ | Similar to BCP | Larger fluctuations in open-circuit voltage |
Note: Stability is a complex parameter influenced by multiple factors, and further research is needed for a conclusive comparison.
Experimental Protocol: Fabrication of a Perovskite Solar Cell via Spin Coating[9][10][11][12][13]
This protocol describes a typical two-step spin-coating procedure for the deposition of the perovskite active layer.
1. Substrate and ETL Preparation:
- Cleaned FTO (Fluorine-doped Tin Oxide) or ITO coated glass substrates are prepared.
- An electron transport layer (ETL), such as a compact layer of TiO₂ or SnO₂, is deposited onto the substrate, often followed by a mesoporous scaffold of the same material.
2. Perovskite Layer Deposition (Two-Step Method):
- Step 1: Lead Iodide (PbI₂) Deposition: A solution of PbI₂ in a solvent like N,N-dimethylformamide (DMF) is spin-coated onto the ETL-coated substrate. The substrate is then dried on a hotplate.
- Step 2: Organic Cation Intercalation: A solution of the organic cation, such as methylammonium iodide (MAI) or formamidinium iodide (FAI), in a solvent like isopropanol (IPA) is spin-coated onto the PbI₂ film. This is followed by an annealing step (e.g., at 100-150 °C) to facilitate the conversion to the perovskite crystal structure.
3. Hole Transport Layer (HTL) and Back Contact Deposition:
- A hole transport layer (HTL), such as Spiro-OMeTAD, is deposited via spin coating.
- Finally, a metal back contact (e.g., gold or silver) is deposited by thermal evaporation.
4. Hole-Blocking Layer (Optional):
- For inverted architectures, a hole-blocking layer like BCP or an alternative is deposited between the ETL and the cathode.
Role of the Hole-Blocking Layer in a Perovskite Solar Cell
Caption: Function of the hole-blocking layer in an inverted perovskite solar cell.
III. Analytical Chemistry: Selective Detection of Copper Ions
2,9-Dimethyl-1,10-phenanthroline (Neocuproine), a close structural analog of BCP, is a well-established reagent for the spectrophotometric determination of copper(I) ions.[5] The methyl groups at the 2 and 9 positions create steric hindrance that prevents the formation of a stable complex with iron(II), thus imparting high selectivity for copper.[5]
Alternatives for the colorimetric determination of copper include other phenanthroline derivatives and different classes of organic reagents. One such alternative is bis-3,3'-(5,6-dimethyl-1,2,4-triazine) (BDMT).[6]
Comparative Data for Copper(I) Chelating Agents
| Reagent | Wavelength of Maximum Absorption (λmax) | Molar Absorptivity (ε) |
| Neocuproine (in isoamyl alcohol)[5] | 454 nm | 7,950 L mol⁻¹ cm⁻¹ |
| BDMT (in aqueous solution)[6] | 444 nm | 9,700 L mol⁻¹ cm⁻¹ |
Note: The molar absorptivity can be influenced by the solvent and experimental conditions.
BDMT offers a higher molar absorptivity, suggesting potentially greater sensitivity for copper determination compared to neocuproine under the conditions reported.[6]
Experimental Protocol: Spectrophotometric Determination of Copper(I) with Neocuproine[14][16][17]
1. Sample Preparation:
- The sample containing copper is brought into solution. If copper is in a higher oxidation state, a reducing agent (e.g., hydroxylamine hydrochloride) is added to convert Cu(II) to Cu(I).
- The pH of the solution is adjusted to the optimal range for complex formation (typically pH 5-6).
2. Complex Formation and Extraction:
- A solution of neocuproine is added to the sample solution.
- The resulting orange-colored Cu(I)-neocuproine complex is extracted into an immiscible organic solvent, such as isoamyl alcohol or chloroform.
3. Spectrophotometric Measurement:
- The absorbance of the organic extract is measured at the wavelength of maximum absorption (around 454 nm) using a spectrophotometer.
- A calibration curve is prepared using standard solutions of copper to determine the concentration of copper in the unknown sample.
IV. Catalysis: Fine-Tuning Copper's Reactivity
Copper complexes with phenanthroline-based ligands, including derivatives of BCP, are utilized as catalysts in various organic reactions, such as oxidation and cross-coupling reactions.[7][8][9][10] The ligand plays a crucial role in modulating the redox potential and stability of the copper center, thereby influencing the catalytic activity.
The catalytic cycle of copper-phenanthroline complexes in the oxidation of glutathione (GSH), a biologically relevant thiol, has been studied.[8][11] This process is relevant to the development of copper-based anticancer agents that induce oxidative stress in cancer cells. The mechanism involves the formation of a ternary complex between copper, phenanthroline, and GSH, which is the redox-active species responsible for the catalytic oxidation of GSH and the generation of reactive oxygen species (ROS).[8][11]
Alternatives to simple phenanthroline ligands in copper catalysis include ligands with different electronic and steric properties, which can be tailored to optimize the performance of the catalyst for a specific reaction. For example, modifying the phenanthroline backbone with different functional groups can alter the catalyst's stability and reactivity.[12]
Catalytic Cycle of Glutathione Oxidation by a Copper-Phenanthroline Complex
Caption: Simplified catalytic cycle for the oxidation of glutathione (GSH) by a copper-phenanthroline complex.
Conclusion
While this compound (BCP) remains a valuable and widely used material, a growing number of alternatives offer compelling advantages in specific applications. In OLEDs, materials like Bphen can provide superior electron mobility and device efficiency. For perovskite solar cells, inorganic hole-blocking layers are being explored to enhance long-term stability. In analytical chemistry and catalysis, a diverse range of ligands allows for the fine-tuning of sensitivity, selectivity, and catalytic activity. The selection of the optimal material will ultimately depend on the specific requirements of the application, including performance metrics, stability, and cost. This guide serves as a starting point for researchers to explore the expanding toolkit of materials available for advanced electronic and chemical systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.unipd.it [research.unipd.it]
- 5. info.gfschemicals.com [info.gfschemicals.com]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
